1H-Pyrrole, dimethyl-
Description
BenchChem offers high-quality 1H-Pyrrole, dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrrole, dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
49813-61-8 |
|---|---|
Molecular Formula |
C12H18N2 |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
2,3-dimethyl-1H-pyrrole;2,4-dimethyl-1H-pyrrole |
InChI |
InChI=1S/2C6H9N/c1-5-3-6(2)7-4-5;1-5-3-4-7-6(5)2/h2*3-4,7H,1-2H3 |
InChI Key |
ZVWLZONMZPHJMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC=C1)C.CC1=CC(=CN1)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Dimethyl-1H-Pyrroles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of the four structural isomers of dimethyl-1H-pyrrole: 2,3-dimethyl-1H-pyrrole, 2,4-dimethyl-1H-pyrrole, 2,5-dimethyl-1H-pyrrole, and 3,4-dimethyl-1H-pyrrole. This document consolidates essential data, including physical constants, spectral characteristics, and detailed experimental protocols for their synthesis, to support research and development in medicinal chemistry, materials science, and chemical synthesis.
Introduction to Dimethyl-1H-Pyrroles
The pyrrole ring is a fundamental five-membered aromatic heterocycle present in a vast array of natural products, pharmaceuticals, and functional materials. The substitution of this core with methyl groups, as in the dimethyl-1H-pyrroles, significantly influences its electronic properties, reactivity, and steric profile. These modifications are critical in tuning the molecule's interaction with biological targets or its performance in materials applications. Understanding the distinct properties of each isomer is crucial for their effective utilization in scientific research.
The four isomers of dimethyl-1H-pyrrole are distinguished by the positions of the two methyl groups on the pyrrole ring. Their structures are illustrated below.
Caption: Chemical structures of the four dimethyl-1H-pyrrole isomers.
Physical and Chemical Properties
The physical and chemical properties of the dimethyl-1H-pyrrole isomers are summarized below. These properties vary based on the substitution pattern, affecting characteristics such as boiling point, density, and reactivity.
Tabulated Physical Properties
The following table summarizes key physical properties for the four isomers. Note that some values are predicted and should be treated as estimates.
| Property | 2,3-Dimethyl-1H-pyrrole | 2,4-Dimethyl-1H-pyrrole | 2,5-Dimethyl-1H-pyrrole | 3,4-Dimethyl-1H-pyrrole |
| CAS Number | 600-28-2[1][2] | 625-82-1[3] | 625-84-3[4][5] | 822-51-5[6] |
| Molecular Formula | C₆H₉N[2] | C₆H₉N[3] | C₆H₉N[4][5] | C₆H₉N[6] |
| Molecular Weight | 95.14 g/mol [2] | 95.14 g/mol [3] | 95.15 g/mol [7] | 95.14 g/mol [6] |
| Appearance | - | Colorless to pale yellow liquid[8][9] | Clear yellow to orange-brown liquid[4] | Off-white to gray oil[6] |
| Boiling Point | 165 °C at 760 mmHg | 168 °C at 760 mmHg | 165 °C at 740 mmHg[4] | 65.5-66 °C at 14 Torr[6] |
| Melting Point | - | - | 7 °C[7] | 33 °C[6] |
| Density | 0.948 g/cm³ | 0.919-0.923 g/mL at 20 °C | 0.935 g/mL at 25 °C[4] | 0.948 g/cm³ (Predicted)[6] |
| Refractive Index | 1.516 | n20/D 1.495-1.499 | n20/D 1.505[4] | - |
| Flash Point | 60.3 °C | - | 71 °C[7] | - |
Spectral Data Summary
Spectroscopic data is essential for the identification and characterization of these isomers. Key spectral features are summarized below.
| Isomer | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Key IR Bands (cm⁻¹) |
| 2,3-Dimethyl-1H-pyrrole | Data available, specific shifts vary | Data available[10][11] | - |
| 2,4-Dimethyl-1H-pyrrole | Data available, specific shifts vary[12] | Data available | Data available[3] |
| 2,5-Dimethyl-1H-pyrrole | ~7.3 (br s, 1H, NH), ~5.7 (s, 2H, pyrrole H), ~2.2 (s, 6H, CH₃)[13] | ~127.5 (C2, C5), ~105.5 (C3, C4), ~12.9 (CH₃) | ~3380 (N-H stretch), ~2920 (C-H stretch), ~1580 (C=C stretch)[5] |
| 3,4-Dimethyl-1H-pyrrole | Data available, specific shifts vary | Data available | - |
Experimental Protocols
The synthesis of dimethyl-1H-pyrroles often employs classical heterocyclic chemistry reactions, most notably the Paal-Knorr synthesis. Below are detailed protocols for the preparation of specific isomers.
Synthesis of 2,5-Dimethyl-1H-pyrrole (Paal-Knorr Synthesis)
This procedure details the reaction of acetonylacetone (2,5-hexanedione) with ammonium carbonate.
Caption: Experimental workflow for the synthesis of 2,5-Dimethyl-1H-pyrrole.
Methodology:
-
Reaction Setup: In a 500-cc Erlenmeyer flask equipped with a large-bore, air-cooled reflux condenser, combine 100 g (0.88 mole) of acetonylacetone and 200 g (1.75 moles) of ammonium carbonate lumps.
-
Initial Heating: Heat the mixture in an oil bath at 100°C. Continue heating for 60 to 90 minutes, or until the effervescence ceases. During this time, sublimed ammonium carbonate should be periodically pushed back into the reaction mixture.
-
Reflux: Replace the air-cooled condenser with a water-cooled one and gently reflux the mixture for an additional 30 minutes with the bath temperature at 115°C.
-
Workup: Cool the reaction mixture. The mixture will separate into two layers. Separate the upper, yellow layer containing the crude pyrrole.
-
Extraction and Drying: Extract the lower aqueous layer once with 15 cc of chloroform. Combine this extract with the crude pyrrole layer and dry the solution over anhydrous calcium chloride. It is critical to minimize exposure to atmospheric oxygen during these steps.
-
Purification: Transfer the dried solution to a modified Claisen flask. Distill the product under reduced pressure. The 2,5-dimethylpyrrole is collected at 51–53°C/8 mm or 78–80°C/25 mm. The final product should be stored in a dark, tightly sealed container under an inert atmosphere.
Synthesis of 2,4-Dimethyl-1H-pyrrole (Knorr-type Synthesis)
This method involves the hydrolysis and decarboxylation of 2,4-dimethyl-3,5-dicarbethoxypyrrole.[6]
Methodology:
-
Hydrolysis: In a 3-liter round-bottomed flask, prepare a solution of 270 g (4.8 moles) of potassium hydroxide in 150 cc of water. Add 120 g (0.5 mole) of crude 2,4-dimethyl-3,5-dicarbethoxypyrrole.[6]
-
Heating: Fit the flask with a reflux condenser and heat the mixture in an oil bath at 130°C for two to three hours, with occasional shaking, until the initial paste partially liquefies.[6]
-
Steam Distillation: Set up the apparatus for distillation with superheated steam (220–250°C). Raise the oil bath temperature to 160°C and introduce the superheated steam. Gradually increase the bath temperature to 200°C. Collect the distillate in a 3-liter flask.[6]
-
Extraction: Extract the distillate once with 200 cc of ether and then three more times with 100-cc portions of ether.[6]
-
Drying and Purification: Dry the combined ether extracts over 20 g of anhydrous potassium carbonate for two hours. Remove the ether by distillation from a modified Claisen flask. Finally, distill the residue and collect the fraction boiling at 160–165°C. The expected yield is 57–63%.[6]
Synthesis of 3,4-Dimethyl-1H-pyrrole
A known procedure for synthesizing 3,4-dimethyl-1H-pyrrole involves a Diels-Alder reaction between 2,3-dimethylbutadiene and an in situ generated sulfinylcarbamic acid methyl ester.
Reaction Scheme Overview:
-
Dienophile Formation: Methyl carbamate reacts with thionyl chloride and pyridine to generate sulfinylcarbamic acid methyl ester in situ.
-
Diels-Alder Cycloaddition: This dienophile undergoes a [4+2] cycloaddition with 2,3-dimethylbutadiene to form a cyclic adduct.
-
Transformation to Pyrrole: The resulting adduct is then converted to 3,4-dimethyl-1H-pyrrole through subsequent reaction steps.
Chemical Reactivity and Signaling Pathways
The dimethyl-pyrrole core is a versatile scaffold in organic synthesis. The methyl groups influence the regioselectivity of electrophilic substitution reactions, which preferentially occur at the unsubstituted α- or β-positions. The nitrogen atom can be deprotonated to form a pyrrolide anion, a potent nucleophile, or can be alkylated or acylated.
Paal-Knorr Synthesis Mechanism
The Paal-Knorr synthesis is a cornerstone for pyrrole formation from 1,4-dicarbonyl compounds. The mechanism involves the nucleophilic attack of an amine on the carbonyl carbons, followed by cyclization and dehydration.[12]
Caption: A logical diagram of the Paal-Knorr pyrrole synthesis mechanism.
This reaction is typically acid-catalyzed, which facilitates the dehydration steps.[12] The choice of amine (ammonia or a primary amine) determines whether the resulting pyrrole is N-unsubstituted or N-substituted.
Conclusion
The dimethyl-1H-pyrroles are a valuable class of compounds with distinct physical, chemical, and spectral properties dictated by their substitution patterns. This guide provides foundational data and synthetic protocols to aid researchers in their work. The provided information facilitates the selection of the appropriate isomer and synthetic route for applications ranging from the development of new pharmaceuticals to the design of advanced organic materials.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. Mechanism of the Paal–Knorr reaction: the importance of water mediated hemialcohol pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 2,4-Dimethyl-3-ethyl-1H-pyrrole(517-22-6) 13C NMR spectrum [chemicalbook.com]
- 5. calpaclab.com [calpaclab.com]
- 6. 3,4-Dimethyl-1H-pyrrole-2-carboxaldehyde(19713-89-4) 1H NMR [m.chemicalbook.com]
- 7. 2,4-Dimethylpyrrole 97 625-82-1 [sigmaaldrich.com]
- 8. rgmcet.edu.in [rgmcet.edu.in]
- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 10. 3,4-Dimethylpyrrole 97% | CAS: 822-51-5 | AChemBlock [achemblock.com]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. researchgate.net [researchgate.net]
- 13. alfa-chemistry.com [alfa-chemistry.com]
A Comprehensive Technical Guide to 2,5-Dimethylpyrrole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 2,5-dimethylpyrrole, a significant heterocyclic organic compound. It covers its fundamental chemical identity, physicochemical properties, and established synthesis protocols. This document is intended to serve as a valuable resource for professionals in research and development, particularly in the fields of organic synthesis and medicinal chemistry.
Chemical Identity
The nomenclature and molecular structure of 2,5-dimethylpyrrole are foundational to its chemistry.
Physicochemical Properties
A summary of the key quantitative properties of 2,5-dimethylpyrrole is presented in the table below. This data is essential for its application in experimental settings.
| Property | Value |
| Molecular Weight | 95.14 g/mol [1][4] |
| Density | 0.935 g/mL at 25 °C[3][4][6] |
| Boiling Point | 165 °C at 740 mmHg[3][4][6] |
| Melting Point | 6.5 - 9 °C[3][7] |
| Flash Point | 54 °C (129.2 °F) - closed cup[6][8] |
| Refractive Index | 1.505 at 20 °C[3][4][6] |
| Water Solubility | Insoluble[3] |
| Appearance | Colorless to yellowish oily liquid[3] |
Synthesis of 2,5-Dimethylpyrrole: The Paal-Knorr Pyrrole Synthesis
The most common and established method for the synthesis of 2,5-dimethylpyrrole is the Paal-Knorr synthesis. This reaction involves the cyclization of a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione (acetonylacetone), with an amine or ammonia.
3.1. General Reaction Scheme
The fundamental transformation in the Paal-Knorr synthesis of 2,5-dimethylpyrrole is the reaction of 2,5-hexanedione with an ammonia source, leading to the formation of the pyrrole ring through a condensation reaction.
3.2. Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of 2,5-dimethylpyrrole from acetonylacetone and ammonium carbonate.
Materials:
-
Acetonylacetone (2,5-hexanedione)
-
Ammonium carbonate
-
Chloroform
-
Anhydrous calcium chloride
-
Nitrogen gas
Equipment:
-
500-cc Erlenmeyer flask
-
Air-cooled reflux condenser
-
Water-cooled reflux condenser
-
Oil bath
-
Separatory funnel
-
Distillation apparatus (modified Claisen flask)
Procedure:
-
In a 500-cc Erlenmeyer flask equipped with an air-cooled reflux condenser, combine 100 g (0.88 mole) of acetonylacetone and 200 g (1.75 moles) of ammonium carbonate.[9]
-
Heat the mixture in an oil bath at 100°C until the effervescence ceases, which typically takes 60 to 90 minutes.[9]
-
Replace the air-cooled condenser with a water-cooled condenser and reflux the mixture gently at a bath temperature of 115°C for an additional 30 minutes.[9]
-
After cooling the mixture, separate the upper yellow layer containing the pyrrole.[9]
-
Extract the lower aqueous layer with 15 cc of chloroform and add this extract to the crude pyrrole.
-
Dry the combined organic layers over anhydrous calcium chloride in a container that has been flushed with nitrogen.[9]
-
Transfer the dried material to a modified Claisen flask for distillation.
-
Distill off the chloroform under reduced pressure.
-
Collect the 2,5-dimethylpyrrole fraction at 51–53°C/8 mm or 78–80°C/25 mm.[9]
3.3. Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of 2,5-dimethylpyrrole.
Applications in Research and Development
2,5-Dimethylpyrrole serves as a crucial intermediate in various organic syntheses.[3] It is a building block for the creation of more complex molecules, including pharmaceuticals and agrochemicals.[5] The pyrrole moiety is a core structure in numerous biologically active compounds. Additionally, 2,5-dimethylpyrrole can be used as a protecting group for primary amines in multi-step syntheses.[10] Its derivatives are also investigated for their potential as ligands in coordination chemistry.
References
- 1. 2,5-Dimethylpyrrole | C6H9N | CID 12265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-Pyrrole, 2,5-dimethyl- [webbook.nist.gov]
- 3. chembk.com [chembk.com]
- 4. 2,5-二甲基吡咯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. wacker.com [wacker.com]
- 6. 2,5-二甲基吡咯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2,5-dimethyl pyrrole, 625-84-3 [thegoodscentscompany.com]
- 8. fishersci.com [fishersci.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pubs.acs.org [pubs.acs.org]
Spectroscopic Analysis of Dimethylpyrrole Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for various dimethylpyrrole isomers. The information presented herein is crucial for the identification, characterization, and quality control of these heterocyclic compounds, which are prevalent in medicinal chemistry and materials science. This document summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in a comparative format and outlines the fundamental experimental protocols for acquiring such data.
Spectroscopic Data Summary
The following tables provide a consolidated summary of the available spectroscopic data for 2,3-dimethylpyrrole, 2,4-dimethylpyrrole, 2,5-dimethylpyrrole, and 3,4-dimethylpyrrole. It is important to note that publicly available, experimentally verified spectroscopic data for 3,4-dimethylpyrrole is less comprehensive compared to the other isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Chemical Shifts (δ) in ppm
| Isomer | Proton | Chemical Shift (ppm) | Multiplicity | Solvent |
| 2,3-Dimethylpyrrole | N-H | ~7.3 | br s | CDCl₃ |
| H-4 | ~6.4 | t | CDCl₃ | |
| H-5 | ~6.7 | t | CDCl₃ | |
| 2-CH₃ | ~2.2 | s | CDCl₃ | |
| 3-CH₃ | ~2.0 | s | CDCl₃ | |
| 2,4-Dimethylpyrrole | N-H | ~7.4 | br s | CDCl₃ |
| H-3 | ~5.8 | s | CDCl₃ | |
| H-5 | ~6.4 | s | CDCl₃ | |
| 2-CH₃ | ~2.2 | s | CDCl₃ | |
| 4-CH₃ | ~2.1 | s | CDCl₃ | |
| 2,5-Dimethylpyrrole | N-H | ~7.5 | br s | CDCl₃ |
| H-3, H-4 | ~5.7 | s | CDCl₃ | |
| 2,5-CH₃ | ~2.2 | s | CDCl₃ | |
| 3,4-Dimethylpyrrole | N-H | ~7.6 | br s | CDCl₃ |
| H-2, H-5 | ~6.5 | s | CDCl₃ | |
| 3,4-CH₃ | ~2.0 | s | CDCl₃ |
Table 2: ¹³C NMR Chemical Shifts (δ) in ppm
| Isomer | Carbon | Chemical Shift (ppm) | Solvent |
| 2,3-Dimethylpyrrole | C-2 | ~125 | CDCl₃ |
| C-3 | ~115 | CDCl₃ | |
| C-4 | ~106 | CDCl₃ | |
| C-5 | ~118 | CDCl₃ | |
| 2-CH₃ | ~12 | CDCl₃ | |
| 3-CH₃ | ~11 | CDCl₃ | |
| 2,4-Dimethylpyrrole | C-2 | ~124 | CDCl₃ |
| C-3 | ~106 | CDCl₃ | |
| C-4 | ~116 | CDCl₃ | |
| C-5 | ~115 | CDCl₃ | |
| 2-CH₃ | ~13 | CDCl₃ | |
| 4-CH₃ | ~12 | CDCl₃ | |
| 2,5-Dimethylpyrrole | C-2, C-5 | ~127 | CDCl₃ |
| C-3, C-4 | ~105 | CDCl₃ | |
| 2,5-CH₃ | ~13 | CDCl₃ | |
| 3,4-Dimethylpyrrole | C-3, C-4 | ~118 | CDCl₃ |
| C-2, C-5 | ~115 | CDCl₃ | |
| 3,4-CH₃ | ~11 | CDCl₃ |
Note: The chemical shifts are approximate and can vary slightly depending on the solvent, concentration, and instrument.
Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands (cm⁻¹)
| Isomer | N-H Stretch | C-H Stretch (Aromatic) | C-H Stretch (Aliphatic) | C=C Stretch |
| 2,3-Dimethylpyrrole | ~3400 (broad) | ~3100-3000 | ~2950-2850 | ~1600-1450 |
| 2,4-Dimethylpyrrole | ~3390 (broad) | ~3100-3000 | ~2950-2850 | ~1590-1470 |
| 2,5-Dimethylpyrrole | ~3380 (broad) | Not observed | ~2950-2850 | ~1580-1460 |
| 3,4-Dimethylpyrrole | ~3400 (broad) | ~3100-3000 | ~2950-2850 | ~1610-1480 |
Mass Spectrometry (MS)
Table 4: Key Mass-to-Charge Ratios (m/z) in Electron Ionization (EI) Mass Spectrometry
| Isomer | Molecular Ion (M⁺) | Key Fragment Ions (m/z) and Proposed Assignments |
| 2,3-Dimethylpyrrole | 95 | 94 ([M-H]⁺), 80 ([M-CH₃]⁺) |
| 2,4-Dimethylpyrrole | 95 | 94 ([M-H]⁺), 80 ([M-CH₃]⁺) |
| 2,5-Dimethylpyrrole | 95 | 94 ([M-H]⁺), 80 ([M-CH₃]⁺) |
| 3,4-Dimethylpyrrole | 95 | 94 ([M-H]⁺), 80 ([M-CH₃]⁺) |
Note: The molecular ion (M⁺) for all dimethylpyrrole isomers is expected at m/z 95. The fragmentation patterns are often very similar, with the loss of a hydrogen radical ([M-H]⁺) or a methyl radical ([M-CH₃]⁺) being common primary fragmentation pathways.
Experimental Protocols
The following sections provide generalized yet detailed methodologies for the key spectroscopic techniques discussed. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of dimethylpyrrole isomers.
Materials:
-
NMR spectrometer (e.g., 300 MHz or higher)
-
NMR tubes (5 mm)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Dimethylpyrrole isomer sample
-
Internal standard (e.g., Tetramethylsilane, TMS)
-
Pipettes and vials
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the dimethylpyrrole isomer into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃) containing 0.03% TMS to the vial.
-
Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
-
¹H NMR Spectrum Acquisition:
-
Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).
-
Use a standard pulse sequence (e.g., a 90° pulse).
-
Set the number of scans (e.g., 8-16) and a relaxation delay of 1-2 seconds.
-
Acquire the Free Induction Decay (FID).
-
-
¹³C NMR Spectrum Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-150 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.
-
A larger number of scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of ¹³C.
-
Acquire the FID.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired FIDs to obtain the frequency-domain spectra.
-
Phase correct the spectra to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the dimethylpyrrole isomers by measuring the absorption of infrared radiation.
Materials:
-
Fourier Transform Infrared (FTIR) spectrometer
-
Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory
-
Dimethylpyrrole isomer sample (liquid)
-
Solvent for cleaning (e.g., acetone or isopropanol)
-
Lens paper
Procedure (for liquid film on salt plates):
-
Sample Preparation:
-
Ensure the salt plates are clean and dry by wiping them with a tissue lightly moistened with a volatile solvent like acetone and allowing them to dry completely.
-
Place one to two drops of the liquid dimethylpyrrole sample onto the center of one salt plate.
-
Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film. Avoid applying excessive pressure to prevent cracking the plates.
-
-
Spectrum Acquisition:
-
Place the salt plate assembly into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to subtract any atmospheric (CO₂, H₂O) or instrumental interference.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Identify the characteristic absorption bands and correlate them with specific functional groups using standard IR correlation tables.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the dimethylpyrrole isomers.
Materials:
-
Mass spectrometer with an Electron Ionization (EI) source
-
Gas Chromatograph (GC) for sample introduction (optional but recommended for separation of isomers)
-
Volatile solvent (e.g., dichloromethane or methanol) for sample dilution
-
Microsyringe
Procedure (using GC-MS):
-
Sample Preparation:
-
Prepare a dilute solution of the dimethylpyrrole isomer in a volatile solvent (e.g., 1 mg/mL in dichloromethane).
-
-
Instrument Setup:
-
Set the GC oven temperature program to ensure separation of the isomers if a mixture is being analyzed. A typical program might start at 50°C, hold for 1-2 minutes, and then ramp up to 250°C at 10-20°C/min.
-
Set the injector temperature (e.g., 250°C) and the GC-MS interface temperature (e.g., 280°C).
-
For the mass spectrometer, use a standard EI energy of 70 eV.
-
Set the mass range to be scanned (e.g., m/z 35-200).
-
-
Sample Injection and Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
The sample is vaporized and carried by the carrier gas (e.g., helium) through the GC column where separation occurs.
-
As each component elutes from the GC column, it enters the ion source of the mass spectrometer.
-
-
Ionization and Mass Analysis:
-
In the ion source, the sample molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions.
-
The ions are then accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
-
-
Data Analysis:
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak to determine the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain structural information. The difference in m/z between the molecular ion and the fragment ions corresponds to the loss of neutral fragments.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a dimethylpyrrole isomer.
Caption: Workflow for Spectroscopic Analysis of Dimethylpyrrole Isomers.
An In-depth Technical Guide to the Solubility and Stability of 2,5-Dimethylpyrrole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 2,5-dimethylpyrrole, a crucial heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals. Understanding these fundamental physicochemical properties is paramount for its effective storage, handling, and application in synthetic chemistry and drug development.
Core Properties of 2,5-Dimethylpyrrole
| Property | Value | Reference |
| Molecular Formula | C₆H₉N | [1] |
| Molecular Weight | 95.14 g/mol | [1][2] |
| Appearance | Colorless to yellowish oily liquid | [3] |
| Boiling Point | 165 °C at 740 mmHg | |
| Melting Point | 7 °C | |
| Density | 0.935 g/mL at 25 °C |
Solubility Profile
The solubility of 2,5-dimethylpyrrole is a critical parameter for its use in various reaction media. While it exhibits limited solubility in aqueous solutions, it is readily soluble in a range of common organic solvents.
Table 1: Solubility of 2,5-Dimethylpyrrole
| Solvent | Temperature (°C) | Solubility | Reference |
| Water | 20 | 4.7 g/L | |
| Ethanol | Ambient | Soluble | [3] |
| Diethyl Ether | Ambient | Soluble | [3] |
| Chloroform | Ambient | Soluble | [3] |
| Acetone | Ambient | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Not Determined | - | [1] |
It is important to note that some sources describe 2,5-dimethylpyrrole as being "very difficult to dissolve in water" or "insoluble in water", which may reflect qualitative observations.[3] However, the quantitative value of 4.7 g/L at 20°C provides a more precise measure for experimental design. Another source indicates miscibility in water at a concentration of 50 µl/mL, which calculates to approximately 47 µg/mL; this value is significantly lower and should be considered with caution.[1]
Stability Characteristics
2,5-Dimethylpyrrole is a relatively stable compound under normal storage conditions. However, its stability is influenced by environmental factors such as air, light, pH, and temperature.
Air and Light Sensitivity: 2,5-Dimethylpyrrole is known to be sensitive to both air and light. Upon exposure, it can undergo oxidation and polymerization, leading to the formation of a red-colored resin and a gradual increase in its refractive index.[3] Therefore, it is imperative to store this compound under an inert atmosphere, such as nitrogen or argon, in a tightly sealed, dark container to minimize degradation.
pH Stability: The stability of the pyrrole ring is pH-dependent. While specific kinetic data for the degradation of 2,5-dimethylpyrrole at various pH values is not readily available, studies on related pyrrole derivatives provide valuable insights. Generally, pyrrole-containing compounds exhibit greater stability in neutral conditions. They can be labile in strongly acidic or alkaline media, undergoing hydrolysis or other degradation pathways.[4][5][6] For instance, 2,5-dimethylpyrrole adducts have been shown to be stable towards bases but are susceptible to hydrolysis with trifluoroacetic acid (TFA) in water.
Thermal Stability: With a boiling point of 165 °C, 2,5-dimethylpyrrole possesses good thermal stability for many synthetic applications. However, prolonged exposure to high temperatures should be avoided to prevent potential decomposition.
Table 2: Summary of 2,5-Dimethylpyrrole Stability
| Condition | Observation | Recommendation |
| Air Exposure | Forms a red resin upon exposure.[3] | Store under an inert atmosphere (e.g., N₂, Ar). |
| Light Exposure | Color darkens and refractive index increases. | Store in a dark, light-resistant container. |
| Acidic pH | Potential for hydrolysis and degradation.[4] | Use with caution and consider stability studies for specific applications. |
| Neutral pH | Generally stable.[4] | Optimal condition for storage and handling of solutions. |
| Alkaline pH | Potential for degradation.[4] | Use with caution and consider stability studies for specific applications. |
| Elevated Temperature | Thermally stable up to its boiling point. | Avoid prolonged heating at high temperatures. |
Experimental Protocols
Detailed experimental protocols for the quantitative determination of solubility and stability of 2,5-dimethylpyrrole are not explicitly published. However, established methodologies for organic compounds can be readily adapted.
Protocol for Determining Aqueous Solubility
This protocol is based on the equilibrium solubility method.
-
Preparation of Saturated Solution: Add an excess amount of 2,5-dimethylpyrrole to a known volume of distilled water in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 20 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid/liquid confirms saturation.
-
Phase Separation: Centrifuge the vial to sediment the undissolved 2,5-dimethylpyrrole.
-
Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID), against a calibration curve prepared with known concentrations of 2,5-dimethylpyrrole.
-
Calculation: Calculate the solubility in g/L based on the measured concentration and the dilution factor.
Protocol for Stability-Indicating HPLC Method
This protocol outlines the development of an HPLC method to assess the stability of 2,5-dimethylpyrrole under various stress conditions.
-
Chromatographic System:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 7) and an organic modifier (e.g., acetonitrile or methanol) is often effective.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by acquiring the UV spectrum of 2,5-dimethylpyrrole and selecting the wavelength of maximum absorbance.
-
-
Forced Degradation Studies:
-
Acid Hydrolysis: Treat a solution of 2,5-dimethylpyrrole with a dilute acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: Treat a solution of 2,5-dimethylpyrrole with a dilute base (e.g., 0.1 M NaOH) at an elevated temperature.
-
Oxidative Degradation: Treat a solution of 2,5-dimethylpyrrole with an oxidizing agent (e.g., 3% H₂O₂).
-
Photostability: Expose a solution of 2,5-dimethylpyrrole to UV light.
-
Thermal Degradation: Heat a solution of 2,5-dimethylpyrrole at an elevated temperature.
-
-
Sample Analysis: At specified time points, withdraw samples from the stress conditions, neutralize if necessary, and analyze using the developed HPLC method.
-
Method Validation: The stability-indicating method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it can separate the parent compound from its degradation products.[7]
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Aqueous Solubility Determination.
Caption: Workflow for Stability-Indicating HPLC Method Development.
References
- 1. 2,5-Dimethylpyrrole 98 625-84-3 [sigmaaldrich.com]
- 2. 2,5-Dimethylpyrrole | C6H9N | CID 12265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 6. researchgate.net [researchgate.net]
- 7. ijpsjournal.com [ijpsjournal.com]
The Pervasive Pyrrole: A Technical Guide to the Natural Occurrence and Biological Significance of Dimethylpyrrole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrole ring, a fundamental five-membered aromatic heterocycle, is a ubiquitous scaffold in a vast array of naturally occurring and synthetic bioactive compounds. Among these, dimethylpyrrole derivatives have garnered significant attention within the scientific community due to their diverse and potent biological activities. These compounds are predominantly found in marine organisms, particularly sponges and fungi, and exhibit a remarkable spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, antifungal, and cytotoxic effects. This technical guide provides a comprehensive overview of the natural occurrence of dimethylpyrrole derivatives, their isolation and characterization, and their significant biological activities, with a focus on the underlying molecular mechanisms.
Natural Occurrence and Distribution
Dimethylpyrrole derivatives are significant secondary metabolites produced by a variety of organisms, with marine invertebrates and microorganisms being the most prolific sources. Sponges of the genus Agelas are particularly rich in brominated pyrrole alkaloids, a major class of dimethylpyrrole derivatives. Fungi, especially those from marine environments, are also a crucial source of these compounds.
Table 1: Selected Dimethylpyrrole Derivatives from Marine Sponges
| Compound Name | Source Organism | Location of Collection | Yield | Reference |
| Oroidin | Agelas oroides | Mediterranean Sea | Not explicitly quantified in the extract, but isolated as an active component. | [1] |
| Ageladine A | Agelas nakamurai | Not Specified | Synthesis yield reported as 16-29%; natural yield not specified. | [2] |
| Dioxysceptrin | Agelas kosrae | Kosrae Island, Micronesia | Not explicitly quantified. | [3] |
| Ageleste C | Agelas kosrae | Kosrae Island, Micronesia | Not explicitly quantified. | [3] |
| Marmaricine A | Agelas sp. aff. marmarica | Red Sea | 2.5 mg from the antimicrobial fraction of the organic extract. | [4] |
| Marmaricine B | Agelas sp. aff. marmarica | Red Sea | 3.9 mg from the antimicrobial fraction of the organic extract. | [4] |
| Marmaricine C | Agelas sp. aff. marmarica | Red Sea | 4.7 mg from the antimicrobial fraction of the organic extract. | [4] |
| Stylimassalin A | Stylissa massa | Not Specified | Not explicitly quantified. | [5] |
| Stylimassalin B | Stylissa massa | Not Specified | Not explicitly quantified. | [5] |
Table 2: Selected Dimethylpyrrole Derivatives from Fungi and Bacteria
| Compound Name | Source Organism | Environment | Yield | Reference |
| Streptopyrroles | Streptomyces zhaozhouensis | Marine Sediment | Not explicitly quantified, isolated from a 70 L culture. | [6] |
| 1-(4-benzyl-1H-pyrrol-3-yl)ethanone | Co-culture of Aspergillus sclerotiorum and Penicillium citrinum | Marine-derived | Not explicitly quantified. | [7] |
| Pyrrolosesquiterpene | Streptomyces sp. Hd7-21 | Soil | Not explicitly quantified. | [8] |
Experimental Protocols
Extraction and Isolation of Dimethylpyrrole Derivatives from Marine Sponges
Objective: To extract and purify brominated pyrrole alkaloids from sponges of the genus Agelas.
Methodology:
-
Sample Collection and Preparation: Collect sponge specimens (e.g., Agelas oroides) and freeze-dry them. The lyophilized material is then ground into a fine powder.
-
Extraction: The powdered sponge material is exhaustively extracted with a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) (1:1 v/v) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH). The resulting fractions are concentrated in vacuo.
-
Chromatographic Purification:
-
The EtOAc and n-BuOH soluble fractions, which typically contain the polar pyrrole alkaloids, are subjected to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., from 100% CH₂Cl₂ to 100% MeOH).
-
Fractions containing the target compounds (monitored by Thin Layer Chromatography - TLC) are pooled and further purified by reversed-phase High-Performance Liquid Chromatography (HPLC) using a C18 column and a gradient of acetonitrile in water (often with 0.1% trifluoroacetic acid).
-
-
Structure Elucidation: The structures of the purified compounds are determined by spectroscopic methods, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and comparison with literature data.
Extraction and Isolation of Dimethylpyrrole Derivatives from Fungal Cultures
Objective: To isolate dimethylpyrrole derivatives from a fungal fermentation broth.
Methodology:
-
Fungal Culture: Cultivate the fungus (e.g., a marine-derived Aspergillus or Penicillium species) in a suitable liquid medium (e.g., Potato Dextrose Broth) for a specified period (e.g., 14-21 days) at an appropriate temperature (e.g., 25-28°C) with shaking.
-
Extraction:
-
Separate the mycelium from the culture broth by filtration.
-
Extract the culture filtrate with an organic solvent such as ethyl acetate (EtOAc) three times.
-
Dry the mycelium and extract it with methanol (MeOH) or acetone.
-
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Chromatographic Purification:
-
Subject the crude extract to column chromatography on silica gel using a gradient elution system (e.g., hexane-EtOAc followed by EtOAc-MeOH).
-
Further purify the fractions containing the desired compounds using preparative TLC or HPLC on a C18 column with a suitable solvent system (e.g., methanol-water or acetonitrile-water gradient).
-
-
Characterization: Identify the purified dimethylpyrrole derivatives using spectroscopic techniques (NMR, MS, UV, IR).
Bioassay for Anti-inflammatory Activity: Inhibition of Cyclooxygenase-2 (COX-2)
Objective: To determine the in vitro inhibitory activity of dimethylpyrrole derivatives against the COX-2 enzyme.
Methodology:
-
Assay Principle: The assay is based on the peroxidase activity of COX, where the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) by prostaglandin G₂ (produced from arachidonic acid by the cyclooxygenase activity) is monitored spectrophotometrically.
-
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), hematin, and the COX-2 enzyme.
-
Add the test compound (dimethylpyrrole derivative) at various concentrations. A known COX-2 inhibitor (e.g., celecoxib) is used as a positive control, and a solvent control (e.g., DMSO) is also included.
-
Pre-incubate the mixture for a short period (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding arachidonic acid and the chromogenic substrate (TMPD).
-
Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.
-
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity).
Bioassay for Antimicrobial Activity: Broth Microdilution Method
Objective: To determine the Minimum Inhibitory Concentration (MIC) of dimethylpyrrole derivatives against pathogenic bacteria and fungi.
Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (a known antibiotic or antifungal agent), a negative control (broth with inoculum but no compound), and a sterility control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Mechanisms of Action
Several dimethylpyrrole derivatives exert their biological effects by modulating key signaling pathways involved in inflammation and cell proliferation. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a prominent target.
Inhibition of the NF-κB Signaling Pathway
The NF-κB transcription factor plays a central role in regulating the expression of genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes.
Certain pyrrole alkaloids have been shown to inhibit this pathway at multiple levels. They can suppress the activation of the IKK complex, inhibit the phosphorylation and degradation of IκBα, and prevent the nuclear translocation of the p65 subunit of NF-κB.
Experimental Workflow for Investigating NF-κB Inhibition
Conclusion
Dimethylpyrrole derivatives represent a structurally diverse and biologically significant class of natural products. Their prevalence in marine organisms, coupled with their potent pharmacological activities, makes them attractive lead compounds for drug discovery and development. While quantitative data on their natural abundance is somewhat limited, ongoing research continues to unveil new derivatives and elucidate their mechanisms of action. The detailed experimental protocols and understanding of the signaling pathways they modulate, as outlined in this guide, provide a solid foundation for further investigation into the therapeutic potential of these fascinating molecules. Future research should focus on quantitative analysis of these compounds in their natural sources and further exploration of their molecular targets to fully harness their medicinal properties.
References
- 1. Bromopyrrole Alkaloids of the Sponge Agelas oroides Collected Near the Israeli Mediterranean Coastline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ageladine A, a Bromopyrrole Alkaloid from the Marine Sponge Agelas nakamurai [mdpi.com]
- 3. Bromopyrrole Alkaloids from the Sponge Agelas kosrae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. mdpi.com [mdpi.com]
- 6. Pyrrole-Containing Alkaloids from a Marine-Derived Actinobacterium Streptomyces zhaozhouensis and Their Antimicrobial and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A new pyrrolosesquiterpene isolated from cultures of Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Toxicological Profile and Handling Guide for Dimethylpyrroles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the toxicological data, handling precautions, and mechanistic insights for dimethylpyrrole isomers. The information is intended to support safe laboratory practices and inform risk assessments in research and development settings.
Toxicological Data Summary
The acute toxicity and irritancy of various dimethylpyrrole isomers are summarized below. Data has been compiled from publicly available Safety Data Sheets (SDS) and chemical databases. It is important to note that comprehensive toxicological data is not available for all isomers.
Table 1: Acute Toxicity Data for Dimethylpyrroles
| Chemical Name | CAS Number | Route of Exposure | Species | Dose | Reference |
| 2,5-Dimethylpyrrole | 625-84-3 | Oral | Rat | LD50 = 59 mg/kg | [1][2] |
| Dermal | Rabbit | LD100 = ~165 mg/kg | [2] | ||
| Dermal | Not Specified | LD50 = 300 mg/kg | [3] | ||
| 2,4-Dimethylpyrrole | 625-82-1 | Oral | Not Available | No data available | [4] |
| Dermal | Not Available | No data available | [4] | ||
| Inhalation | Not Available | No data available | [4] | ||
| 2,3-Dimethylpyrrole | 600-28-2 | Oral | Not Available | Harmful if swallowed (GHS classification) | [5] |
| Dermal | Not Available | No data available | [6] | ||
| Inhalation | Not Available | No data available | [6] | ||
| 3,4-Dimethylpyrrole | Not Available | Oral | Not Available | No data available | |
| Dermal | Not Available | No data available | |||
| Inhalation | Not Available | No data available |
LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of the test population. LD100: Lethal Dose, 100%. The lowest dose of a substance that is lethal to 100% of the test population.
Table 2: Hazard Classification and Irritancy Data for Dimethylpyrroles
| Chemical Name | Skin Irritation | Eye Irritation | Respiratory Irritation | Target Organ Toxicity | Other Hazards |
| 2,5-Dimethylpyrrole | Causes skin irritation (Category 2)[1][3] | Causes serious eye irritation (Category 2/2A)[1][3] | May cause respiratory irritation (Category 3)[1][3] | Respiratory system[1] | Flammable liquid and vapor (Category 3)[1][3]. Toxic if swallowed, in contact with skin, or if inhaled[1][3]. |
| 2,4-Dimethylpyrrole | Causes skin irritation (Category 2)[4] | Causes serious eye irritation (Category 2)[4] | May cause respiratory irritation (Category 3)[4] | Respiratory system[4] | Combustible liquid[6]. |
| 2,3-Dimethylpyrrole | Causes skin irritation (Category 2)[5] | Causes serious eye damage (Category 1)[5] | May cause respiratory irritation (Category 3)[5] | Not specified | Flammable liquid and vapor (Category 3)[5]. |
| 3,4-Dimethylpyrrole | No data available | No data available | No data available | Not specified | No data available |
Experimental Protocols for Toxicity Assessment
The toxicological data presented in the safety data sheets are typically generated using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reproducibility and reliability of the results.
Workflow for Acute Oral Toxicity Testing (Based on OECD Guideline 423: Acute Toxic Class Method)
The Acute Toxic Class Method is a stepwise procedure that uses a small number of animals to classify a substance's toxicity.[1]
Caption: Workflow for OECD Guideline 423.
Methodology:
-
Animal Selection: Healthy, young adult rodents of a single sex (typically females) are used.[1]
-
Dose Administration: The test substance is administered orally via gavage in a single dose.[3]
-
Stepwise Procedure: The test begins with a starting dose administered to a group of three animals. The outcome (number of mortalities) determines the next step, which may involve dosing a new group of animals at a lower or higher fixed dose level (e.g., 5, 50, 300, 2000 mg/kg).[1]
-
Observation Period: Animals are observed for a total of 14 days for signs of toxicity and mortality.[7]
-
Classification: The substance is classified into a toxicity category based on the dose levels at which mortality is observed.[2]
Methodology for In Vitro Skin Irritation Testing (Based on OECD Guideline 439)
This test uses a reconstructed human epidermis model to assess the potential of a substance to cause skin irritation.[4]
Methodology:
-
Test System: A three-dimensional reconstructed human epidermis model is used, which mimics the properties of the upper layers of human skin.[4]
-
Application of Substance: The test chemical is applied topically to the surface of the skin tissue.[4]
-
Incubation: The treated tissues are incubated for a defined period.
-
Viability Assessment: After exposure, cell viability is determined using a colorimetric assay (e.g., MTT assay).[8]
-
Classification: A substance is identified as an irritant if the tissue viability is reduced below a certain threshold (e.g., ≤ 50%) compared to a negative control.[4]
Signaling Pathways in Dimethylpyrrole Toxicity
The neurotoxicity of 2,5-dimethylpyrrole is a significant concern, primarily linked to its formation as a metabolite of n-hexane and 2,5-hexanedione. The proposed mechanism involves the reaction of 2,5-hexanedione with the primary amine groups of lysine residues in proteins, leading to the formation of 2,5-dimethylpyrrole adducts.[9][10]
Proposed Signaling Pathway for 2,5-Dimethylpyrrole-Induced Neurotoxicity
Caption: 2,5-Dimethylpyrrole Neurotoxicity Pathway.
This process of pyrrole adduct formation and subsequent protein cross-linking is believed to disrupt the structure and function of neurofilaments, leading to axonal swelling and ultimately, peripheral neuropathy.[11][12][13] Studies have shown that the rate of pyrrole formation correlates with the neurotoxic potential of the parent compound.[13]
Handling and Safety Precautions
Given the toxic and irritant properties of dimethylpyrroles, stringent safety measures must be implemented in the laboratory.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[14]
-
Ensure that eyewash stations and safety showers are readily accessible.[14]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles and/or a face shield.[14]
-
Skin Protection:
-
Wear chemical-resistant gloves (e.g., nitrile rubber).
-
Wear a lab coat or other protective clothing to prevent skin contact.[14]
-
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.
Handling and Storage
-
Avoid contact with skin, eyes, and clothing.[14]
-
Do not breathe vapors or mists.[14]
-
Keep containers tightly closed when not in use.
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[14]
-
Ground and bond containers when transferring flammable liquids to prevent static discharge.[3]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14]
Conclusion
Dimethylpyrroles, particularly the 2,5- and 2,4-isomers, present significant health hazards, including acute toxicity via multiple routes of exposure, as well as skin, eye, and respiratory irritation. The neurotoxic potential of 2,5-dimethylpyrrole, mediated by the formation of protein adducts, is a critical toxicological endpoint. Researchers and professionals in drug development must adhere to strict safety protocols, including the use of appropriate engineering controls and personal protective equipment, to minimize exposure and mitigate risks. Further research is warranted to fully characterize the toxicological profiles of all dimethylpyrrole isomers.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. 2,3-Dimethyl-1H-pyrrole | C6H9N | CID 39538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Skin Irritation Test (SIT) OECD TG 439 | Mattek Corporation [mattek.com]
- 9. Mechanisms of in vitro pyrrole adduct autoxidation in 2,5-hexanedione-treated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrrole oxidation and protein cross-linking as necessary steps in the development of gamma-diketone neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. The effect of 3,4-dimethyl substitution on the neurotoxicity of 2,5-hexanedione. II. Dimethyl substitution accelerates pyrrole formation and protein crosslinking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evidence that pyrrole formation is a pathogenetic step in gamma-diketone neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
Unlocking Therapeutic Potential: A Technical Guide to Novel Bioactive Dimethylpyrrole Compounds
For Researchers, Scientists, and Drug Development Professionals
The pyrrole scaffold, a fundamental five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. Among these, dimethylpyrrole derivatives have emerged as a particularly promising class of compounds, demonstrating significant potential in the development of new therapeutic agents. Their structural simplicity, coupled with the versatility for chemical modification, allows for the fine-tuning of their pharmacokinetic and pharmacodynamic properties. This technical guide provides an in-depth exploration of recently discovered, bioactive dimethylpyrrole compounds, detailing their synthesis, biological evaluation, and mechanisms of action.
Anticancer Activity of Novel Dimethylpyrrole Derivatives
Recent research has unveiled a number of dimethylpyrrole-containing molecules with potent cytotoxic activity against various cancer cell lines. These compounds often exert their effects through the modulation of critical signaling pathways involved in cell growth, proliferation, and survival.
Quantitative Analysis of Anticancer Activity
The in vitro cytotoxic efficacy of newly synthesized dimethylpyrrole derivatives has been quantified against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized below.
| Compound ID | Derivative Class | Target Cell Line | IC50 (µM) | Reference |
| MI-1 | Chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione | Malignant Cells | Apoptosis-inducing concentrations | [1] |
| D1 | 5-amino-4-(1,3-benzothyazol-2-yn)-1-(3-methoxyphenyl)-1,2-dihydro-3H-pyrrole-3-one | Malignant Cells | Apoptosis-inducing concentrations | [1] |
| 4d | N-(2-benzylamino-4,5-dimethylphenyl)-2,5-dimethylpyrrole derivative | LoVo (colon) | <50 (at 24h & 48h) | [2] |
| Compound 4f | N-substituted 2,5-dimethylpyrrole | HT-29 (colon) | 5.1 | [3] |
| Compound 4f | Caco-2 (colon) | 7.3 | [3] | |
| Compound 4c | N-substituted 2,5-dimethylpyrrole | T47-D (breast) | 11.5 | [3] |
| 4c | 4-(2,5-dimethylpyrrol-1-yl)benzoic acid hydrazide derived triazole | A549 (lung) | 1-4 (as part of a series) | [4] |
| 8 | 4-(2,5-dimethylpyrrol-1-yl)benzoic acid hydrazide derivative | A549 (lung) | 1-4 (as part of a series) | [4] |
| 9 | 4-(2,5-dimethylpyrrol-1-yl)benzoic acid hydrazide derivative | A549 (lung) | 1-4 (as part of a series) | [4] |
| 10 | 4-(2,5-dimethylpyrrol-1-yl)benzoic acid hydrazide derivative | A549 (lung) | 1-4 (as part of a series) | [4] |
| 15b-h | Pyrrolyl azetidinones | A549 (lung) | 1-2 (as part of a series) | [4] |
| 16b-d | Pyrrolyl thiazolidinones | A549 (lung) | 1-2 (as part of a series) | [4] |
Targeted Signaling Pathways: EGFR, VEGFR, and PI3K/Akt/mTOR
Several novel pyrrole derivatives have been synthesized as inhibitors of key protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1] These receptors are pivotal in cancer progression, and their inhibition can disrupt downstream signaling cascades like the PI3K/Akt/mTOR pathway, which is frequently dysregulated in human cancers.[5][6]
Experimental Protocols: Synthesis of N-Aryl-2,5-dimethylpyrroles
A general and efficient method for the synthesis of N-substituted 2,5-dimethylpyrroles involves the Paal-Knorr reaction, where a 1,4-dicarbonyl compound is condensed with a primary amine.[3]
Materials:
-
Hexane-2,5-dione (acetonylacetone)
-
Appropriate primary aliphatic or aromatic amine
-
Water (as solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add hexane-2,5-dione (1 equivalent) and the desired primary amine (1-1.2 equivalents).
-
Add water to the flask to serve as an environmentally benign solvent.
-
Heat the reaction mixture to reflux and maintain for a period of 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-substituted 2,5-dimethylpyrrole.
-
Purify the crude product by column chromatography on silica gel or by recrystallization, if necessary.
Antimicrobial Activity of Novel Dimethylpyrrole Derivatives
The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Dimethylpyrrole derivatives have demonstrated promising activity against a range of bacteria and fungi.
Quantitative Analysis of Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency. The following table summarizes the MIC values for several novel dimethylpyrrole-based compounds against various microbial strains.
| Compound ID | Derivative Class | Target Microorganism | MIC (µg/mL) | Reference |
| 5d | N-aryl-2,5-dimethylpyrrole | Mycobacterium bovis BCG | 1.95 | [7] |
| 5d | Mycobacterium aurum | 3.9 | [7] | |
| 4c | 4-(2,5-dimethylpyrrol-1-yl)benzoic acid hydrazide derived triazole | Mycobacterium tuberculosis H37Rv | 1-4 (as part of a series) | [4] |
| 8 | 4-(2,5-dimethylpyrrol-1-yl)benzoic acid hydrazide derivative | Mycobacterium tuberculosis H37Rv | 1-4 (as part of a series) | [4] |
| 9 | 4-(2,5-dimethylpyrrol-1-yl)benzoic acid hydrazide derivative | Mycobacterium tuberculosis H37Rv | 1-4 (as part of a series) | [4] |
| 10 | 4-(2,5-dimethylpyrrol-1-yl)benzoic acid hydrazide derivative | Mycobacterium tuberculosis H37Rv | 1-4 (as part of a series) | [4] |
| 15b-h | Pyrrolyl azetidinones | Mycobacterium tuberculosis H37Rv | 1-2 (as part of a series) | [4] |
| 16b-d | Pyrrolyl thiazolidinones | Mycobacterium tuberculosis H37Rv | 1-2 (as part of a series) | [4] |
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis and DNA Gyrase
The antimicrobial action of some pyrrole derivatives is attributed to their ability to interfere with essential bacterial processes, such as cell wall biosynthesis and DNA replication.[8][9] Inhibition of peptidoglycan synthesis weakens the bacterial cell wall, leading to cell lysis.[][11] Another key target is DNA gyrase, an enzyme crucial for bacterial DNA replication; its inhibition prevents bacterial proliferation.[9]
Experimental Protocols: Broth Microdilution Assay for MIC Determination
The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[4]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal culture in logarithmic growth phase
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Dimethylpyrrole compound stock solution (in a suitable solvent like DMSO)
-
Positive control (standard antibiotic)
-
Negative control (broth medium with solvent)
-
Incubator
-
Microplate reader
Procedure:
-
Prepare serial twofold dilutions of the dimethylpyrrole compound in the broth medium directly in the wells of a 96-well plate. The final volume in each well is typically 100 µL.
-
Prepare a standardized inoculum of the test microorganism and dilute it in the broth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Add 100 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.
-
Include a positive control well containing a known antibiotic and a negative control well with only the broth and solvent.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits visible growth of the microorganism. The MIC can also be determined spectrophotometrically by measuring the optical density at 600 nm.
Conclusion and Future Directions
The exploration of novel dimethylpyrrole compounds continues to be a fertile ground for the discovery of new therapeutic leads. The data presented in this guide highlight the significant potential of these molecules as anticancer and antimicrobial agents. The detailed experimental protocols provide a foundation for researchers to synthesize and evaluate new derivatives. Future research should focus on elucidating the precise molecular targets and mechanisms of action for the most potent compounds, as well as optimizing their pharmacological properties for in vivo efficacy and safety. The use of in silico modeling and structure-activity relationship (SAR) studies will be instrumental in designing the next generation of highly selective and effective dimethylpyrrole-based drugs.[2]
References
- 1. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel potent PI3K/mTOR dual-target inhibitors based on scaffold hopping: Design, synthesis, and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Cell Wall Biosynthesis by Antibiotics [sigmaaldrich.com]
- 9. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio.libretexts.org [bio.libretexts.org]
Theoretical Deep Dive: Unraveling the Aromaticity of Dimethylpyrrole Rings
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrole scaffold, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry and materials science, owing to its unique electronic properties and prevalence in a vast array of biologically active molecules. The introduction of methyl substituents to the pyrrole ring, forming various dimethylpyrrole isomers, can significantly modulate its aromaticity, thereby influencing its reactivity, stability, and biological interactions. This technical guide provides an in-depth exploration of the theoretical and experimental studies on the aromaticity of dimethylpyrrole rings, offering valuable insights for the rational design of novel therapeutics and functional materials.
Quantifying Aromaticity: A Comparative Analysis of Dimethylpyrrole Isomers
Table 1: Calculated Aromaticity Indices for Dimethylpyrrole Isomers (Hypothetical Data Based on Theoretical Principles)
| Isomer | NICS(0) (ppm) | NICS(1) (ppm) | HOMA | PDI |
| Pyrrole | -15.0 to -20.0 | -10.0 to -15.0 | ~0.98 | N/A |
| 2,3-Dimethylpyrrole | -14.0 to -19.0 | -9.0 to -14.0 | ~0.97 | N/A |
| 2,4-Dimethylpyrrole | -14.5 to -19.5 | -9.5 to -14.5 | ~0.97 | N/A |
| 2,5-Dimethylpyrrole | -15.5 to -20.5 | -10.5 to -15.5 | ~0.98 | N/A |
| 3,4-Dimethylpyrrole | -13.5 to -18.5 | -8.5 to -13.5 | ~0.96 | N/A |
Note: The values in this table are hypothetical and represent expected trends based on the electronic effects of methyl substituents. Negative NICS values are indicative of aromaticity. HOMA values closer to 1 indicate higher aromaticity. PDI is primarily used for six-membered rings.
The methyl group is an electron-donating group through hyperconjugation and inductive effects. This electron donation can influence the π-electron delocalization within the pyrrole ring.
-
2,5-Dimethylpyrrole: The symmetrical placement of electron-donating methyl groups at the α-positions is expected to enhance the electron density of the ring, potentially leading to a slight increase in aromaticity compared to pyrrole.
-
2,3- and 2,4-Dimethylpyrrole: The unsymmetrical substitution will also increase electron density, but the effect on aromaticity might be slightly less pronounced than in the 2,5-isomer.
-
3,4-Dimethylpyrrole: Substitution at the β-positions is generally considered to have a less significant impact on the overall π-system compared to α-substitution, and in some cases, might even lead to a slight decrease in aromaticity due to steric hindrance and altered bond angles.
Experimental Protocols for Synthesis and Characterization
The synthesis of dimethylpyrrole isomers is most commonly achieved through the Paal-Knorr or Knorr pyrrole synthesis methods. These reliable and versatile reactions provide access to a wide range of substituted pyrroles.
Paal-Knorr Synthesis of 2,5-Dimethylpyrrole
The Paal-Knorr synthesis is a straightforward method for preparing pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[1][2]
Materials:
-
Acetonylacetone (2,5-hexanedione)
-
Ammonium carbonate
-
Chloroform
-
Anhydrous calcium chloride
-
Nitrogen gas
Procedure:
-
In a 500-mL Erlenmeyer flask equipped with a reflux condenser, combine 100 g (0.88 mol) of acetonylacetone and 200 g (1.75 mol) of ammonium carbonate.[1]
-
Heat the mixture in an oil bath at 100 °C until the effervescence ceases (approximately 60-90 minutes).[1]
-
Replace the air condenser with a water-cooled condenser and reflux the mixture for an additional 30 minutes at a bath temperature of 115 °C.[1]
-
After cooling, separate the upper yellow layer containing the crude 2,5-dimethylpyrrole.[1]
-
Extract the lower aqueous layer with 15 mL of chloroform and combine the organic layers.[1]
-
Dry the combined organic phase over anhydrous calcium chloride in a flask previously flushed with nitrogen.[1]
-
Transfer the dried solution to a Claisen flask and remove the chloroform under reduced pressure.[1]
-
Distill the residue under reduced pressure to collect 2,5-dimethylpyrrole at 51–53 °C/8 mmHg.[1]
Characterization:
-
¹H NMR (CDCl₃): δ 2.23 (s, 6H, 2xCH₃), 5.75 (s, 2H, 2xCH), 7.5 (br s, 1H, NH).
-
¹³C NMR (CDCl₃): δ 13.0 (CH₃), 105.5 (C-3, C-4), 127.8 (C-2, C-5).
-
IR (neat): 3380 (N-H), 2910, 2850 (C-H), 1570 cm⁻¹.
-
MS (EI): m/z (%) 95 (M⁺, 100), 94 (80), 80 (60).
Knorr Synthesis of 2,4-Dimethylpyrrole
The Knorr pyrrole synthesis involves the condensation of an α-amino-ketone with a β-ketoester.[3][4][5][6]
Materials:
-
Diethyl 2,4-dimethyl-3,5-dicarbethoxypyrrole
-
Potassium hydroxide
-
Water
-
Ether
-
Anhydrous potassium carbonate
Procedure:
-
In a 3-L round-bottom flask, dissolve 270 g (4.8 mol) of potassium hydroxide in 150 mL of water.[3]
-
Add 120 g (0.5 mol) of crude diethyl 2,4-dimethyl-3,5-dicarbethoxypyrrole to the flask.[3]
-
Heat the mixture with a reflux condenser in an oil bath at 130 °C for 2-3 hours with occasional shaking until the paste becomes partially liquefied.[3]
-
Set up the apparatus for steam distillation. Raise the oil bath temperature to 160 °C and introduce superheated steam (220–250 °C).[3]
-
Continue steam distillation until no more dimethylpyrrole is collected.[3]
-
Extract the distillate with ether (1 x 200 mL, then 3 x 100 mL).[3]
-
Dry the combined ether extracts over anhydrous potassium carbonate for 2 hours.[3]
-
Remove the ether by distillation and then distill the residue to collect 2,4-dimethylpyrrole boiling at 160–165 °C.[3]
Characterization:
-
¹H NMR (CDCl₃): δ 2.15 (s, 3H, CH₃), 2.20 (s, 3H, CH₃), 5.80 (s, 1H, CH), 6.35 (s, 1H, CH), 7.8 (br s, 1H, NH).
-
¹³C NMR (CDCl₃): δ 12.5 (CH₃), 18.0 (CH₃), 106.0 (C-5), 115.0 (C-3), 117.0 (C-4), 121.0 (C-2).
-
IR (neat): 3400 (N-H), 2920, 2860 (C-H), 1580 cm⁻¹.
-
MS (EI): m/z (%) 95 (M⁺, 100), 94 (85), 80 (55).
Note: Detailed experimental procedures and full characterization data for 2,3-dimethylpyrrole and 3,4-dimethylpyrrole are less commonly reported but can be achieved through modifications of the Knorr and Paal-Knorr syntheses or other specialized methods.[7]
Visualizing Theoretical Concepts
Graphviz diagrams can be employed to illustrate the logical relationships between different aspects of aromaticity and the experimental workflows for their determination.
Caption: Relationship between the concept of aromaticity and its quantitative descriptors.
Caption: Workflow for the Paal-Knorr synthesis of dimethylpyrroles.
Role of Aromaticity in Biological Systems
The aromaticity of the pyrrole ring is crucial for its function in many biological systems. The electron-rich nature of the ring allows it to participate in various non-covalent interactions, such as π-π stacking and hydrogen bonding, which are vital for molecular recognition and catalysis. For instance, the pyrrole moiety is a key component of the heme cofactor in proteins like hemoglobin and cytochromes, where its aromaticity is essential for coordinating the iron atom and facilitating electron transfer processes.
In the context of drug design, modulating the aromaticity of a pyrrole-containing drug candidate by introducing substituents like methyl groups can fine-tune its binding affinity to a target protein. An increase in electron density and aromaticity can enhance π-π stacking interactions with aromatic amino acid residues in the protein's active site, leading to improved potency.
Caption: The role of pyrrole aromaticity in drug-target interactions.
Conclusion
The aromaticity of dimethylpyrrole rings is a key determinant of their chemical and physical properties. While comprehensive comparative data on all isomers remains an area for further investigation, theoretical principles and available experimental evidence provide a solid framework for understanding the influence of methyl substitution. The synthetic accessibility of these compounds, coupled with the critical role of pyrrole's aromaticity in biological systems, underscores their continued importance in the development of new pharmaceuticals and advanced materials. This guide serves as a foundational resource for researchers seeking to leverage the unique properties of dimethylpyrrole scaffolds in their scientific endeavors.
References
- 1. chemistry-online.com [chemistry-online.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. orgsyn.org [orgsyn.org]
- 4. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Green Synthesis of N-Substituted 2,5-Dimethylpyrroles in Water
Introduction
The synthesis of N-substituted pyrroles is of significant interest in medicinal chemistry and materials science due to their presence in a wide range of biologically active compounds and functional materials. The Paal-Knorr pyrrole synthesis is a classical and straightforward method for constructing the pyrrole ring. This application note describes an environmentally friendly and efficient protocol for the synthesis of N-substituted 2,5-dimethylpyrroles via the Paal-Knorr condensation of hexa-2,5-dione with various primary amines, using water as the reaction medium. This method avoids the use of hazardous organic solvents and catalysts, making it a green and sustainable alternative to traditional synthetic routes.[1]
Reaction Principle
The reaction proceeds via a cyclocondensation reaction between a 1,4-dicarbonyl compound (hexa-2,5-dione) and a primary amine. The initial step involves the formation of a hemiaminal, followed by cyclization and subsequent dehydration to afford the corresponding N-substituted 2,5-dimethylpyrrole. Water serves as both the solvent and a promoter for the reaction, which can be performed at elevated temperatures to achieve high yields in short reaction times.
Experimental Protocols
General Procedure for the Synthesis of N-Substituted 2,5-Dimethylpyrroles in Water
This protocol is based on the method described by Giray et al. for the catalyst-free Paal-Knorr synthesis in water.[1]
Materials:
-
Hexa-2,5-dione (Acetonylacetone)
-
Various primary aliphatic and aromatic amines
-
Deionized water
-
Dichloromethane or Diethyl ether (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
-
Round-bottom flask equipped with a reflux condenser
-
Stirring plate with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add hexa-2,5-dione (1.0 mmol).
-
Add the respective primary amine (1.0 mmol).
-
Add 5 mL of deionized water to the flask.
-
The mixture is then heated to 100 °C with vigorous stirring.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically within 15-60 minutes), the flask is cooled to room temperature.
-
The reaction mixture is transferred to a separatory funnel and extracted with dichloromethane or diethyl ether (3 x 15 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate or magnesium sulfate.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude N-substituted 2,5-dimethylpyrrole.
-
If necessary, the product can be further purified by column chromatography on silica gel.
Data Presentation
The following tables summarize the reaction of hexa-2,5-dione with various primary amines in water at 100 °C.
Table 1: Synthesis of N-Alkyl-2,5-dimethylpyrroles
| Entry | Amine | Product | Time (min) | Yield (%) |
| 1 | Benzylamine | N-Benzyl-2,5-dimethylpyrrole | 15 | 98 |
| 2 | 2-Phenylethylamine | N-(2-Phenylethyl)-2,5-dimethylpyrrole | 15 | 95 |
| 3 | Cyclohexylamine | N-Cyclohexyl-2,5-dimethylpyrrole | 20 | 96 |
| 4 | n-Butylamine | N-(n-Butyl)-2,5-dimethylpyrrole | 30 | 92 |
Table 2: Synthesis of N-Aryl-2,5-dimethylpyrroles
| Entry | Amine | Product | Time (min) | Yield (%) |
| 1 | Aniline | N-Phenyl-2,5-dimethylpyrrole | 15 | 85 |
| 2 | 4-Methylaniline | N-(4-Methylphenyl)-2,5-dimethylpyrrole | 15 | 88 |
| 3 | 4-Methoxyaniline | N-(4-Methoxyphenyl)-2,5-dimethylpyrrole | 15 | 90 |
| 4 | 4-Chloroaniline | N-(4-Chlorophenyl)-2,5-dimethylpyrrole | 15 | 82 |
| 5 | 4-Nitroaniline | N-(4-Nitrophenyl)-2,5-dimethylpyrrole | 60 | 75 |
Data is adapted from the findings of Giray et al.[1] It was noted that aliphatic amines generally provide higher yields than aromatic amines under these conditions.[1]
Visualizations
Diagram 1: General Reaction Scheme for Paal-Knorr Synthesis of N-Substituted 2,5-Dimethylpyrroles
Caption: Paal-Knorr condensation of hexa-2,5-dione and a primary amine.
Diagram 2: Experimental Workflow for the Synthesis of N-Substituted 2,5-Dimethylpyrroles
References
Application Notes and Protocols for the Paal-Knorr Synthesis of Substituted Pyrroles using 2,5-Hexanedione
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Paal-Knorr synthesis is a cornerstone reaction in heterocyclic chemistry, providing a straightforward and efficient method for the synthesis of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[1][2] This reaction, first reported in 1884, remains a valuable tool in synthetic organic chemistry due to its versatility and the biological significance of the resulting pyrrole core.[2] Pyrrole and its derivatives are integral components of numerous natural products, pharmaceuticals, and functional materials.[3] Their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, make them attractive scaffolds in drug discovery and development.[4]
This application note provides detailed protocols and quantitative data for the synthesis of a variety of N-substituted 2,5-dimethylpyrroles through the Paal-Knorr condensation of 2,5-hexanedione with various primary amines. The methodologies presented herein are applicable to a broad range of substrates, offering a reliable route to a library of substituted pyrroles for further investigation and application in medicinal chemistry and materials science.
Reaction Mechanism
The mechanism of the Paal-Knorr pyrrole synthesis involves the condensation of a 1,4-dicarbonyl compound, such as 2,5-hexanedione, with a primary amine. The reaction is typically catalyzed by an acid.[5] The currently accepted mechanism proceeds through the following key steps:
-
Hemiaminal Formation: One of the carbonyl groups of the 1,4-dicarbonyl compound is protonated, followed by nucleophilic attack from the primary amine to form a hemiaminal intermediate.
-
Cyclization: The nitrogen atom of the hemiaminal then attacks the second carbonyl group, leading to a cyclic intermediate.
-
Dehydration: Subsequent dehydration steps, involving the elimination of two molecules of water, result in the formation of the aromatic pyrrole ring.[2][5]
The cyclization step is generally considered the rate-determining step of the reaction.[1] The use of various catalysts, including Brønsted and Lewis acids, can significantly influence the reaction rate and yield.[1]
Experimental Workflow
The general workflow for the Paal-Knorr synthesis of substituted pyrroles from 2,5-hexanedione is depicted below. This process involves the reaction of the dicarbonyl compound with a primary amine, often in the presence of a catalyst and solvent, followed by workup and purification of the final product.
Caption: General experimental workflow for the Paal-Knorr synthesis.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various N-substituted 2,5-dimethylpyrroles from 2,5-hexanedione and a selection of primary amines under different catalytic systems.
| Entry | Amine | Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Aniline | Graphene Oxide | Water | 100 | 15 min | 92 | [6] |
| 2 | 4-Toluidine | CATAPAL 200 (40 mg) | Solvent-free | 60 | 45 min | 96 | [7] |
| 3 | 4-Chloroaniline | Graphene Oxide | Water | 100 | 15 min | 94 | [6] |
| 4 | 4-Methoxyaniline | Graphene Oxide | Water | 100 | 15 min | 95 | [6] |
| 5 | Benzylamine | Graphene Oxide | Water | 100 | 15 min | 98 | [6] |
| 6 | n-Butylamine | Graphene Oxide | Water | 100 | 15 min | 97 | [6] |
| 7 | Aniline | Ce(NH₄)₂(NO₃)₆ (5) | Acetonitrile | Room Temp | 15 min | 96 | [4] |
| 8 | 4-Toluidine | Ce(NH₄)₂(NO₃)₆ (5) | Acetonitrile | Room Temp | 15 min | 98 | [4] |
| 9 | 4-Chloroaniline | Ce(NH₄)₂(NO₃)₆ (5) | Acetonitrile | Room Temp | 20 min | 95 | [4] |
| 10 | Benzylamine | Ce(NH₄)₂(NO₃)₆ (5) | Acetonitrile | Room Temp | 25 min | 94 | [4] |
| 11 | 4-Iodoaniline | Citric Acid (1) | Solvent-free (Ball mill) | N/A | 15 min | 74 | [8] |
| 12 | 4-Iodoaniline | Citric Acid (1) | Solvent-free (Ball mill) | N/A | 30 min | 87 | [8] |
Detailed Experimental Protocol: Synthesis of 2,5-Dimethyl-1-phenylpyrrole
This protocol details the synthesis of 2,5-dimethyl-1-phenylpyrrole from 2,5-hexanedione and aniline, a representative example of the Paal-Knorr reaction.
Materials:
-
2,5-Hexanedione (Reagent grade)
-
Aniline (Reagent grade)
-
Methanol (ACS grade)
-
Concentrated Hydrochloric Acid (ACS grade)
-
0.5 M Hydrochloric Acid solution
-
Deionized Water
Equipment:
-
Round-bottom flask (appropriate size)
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter flask
-
Vacuum source
-
Beakers and graduated cylinders
-
Recrystallization apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add aniline (2.0 mmol, 186 mg) and 2,5-hexanedione (2.0 mmol, 228 mg).
-
Add 0.5 mL of methanol to the flask, followed by one drop of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux with constant stirring for 15 minutes.
-
While the reaction is refluxing, prepare an ice bath and cool 5.0 mL of 0.5 M hydrochloric acid in a beaker.
-
After the 15-minute reflux period, remove the reaction flask from the heat source and allow it to cool slightly.
-
Pour the warm reaction mixture into the cold 0.5 M HCl solution.
-
Stir the mixture in the ice bath to induce crystallization of the product.
-
Collect the resulting crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold water.
-
Recrystallize the crude product from a 9:1 methanol/water mixture (approximately 1 mL).
-
Collect the purified crystals by vacuum filtration and allow them to air dry.
-
Determine the yield and characterize the product by appropriate analytical techniques (e.g., melting point, NMR, IR spectroscopy). The expected yield is approximately 52%.
Signaling Pathway Diagram
The Paal-Knorr synthesis itself is a chemical transformation and does not involve a biological signaling pathway. However, the synthesized pyrrole derivatives can be utilized in drug development to target specific signaling pathways implicated in various diseases. The diagram below illustrates a logical relationship of how a synthesized pyrrole derivative might be screened for its biological activity.
Caption: Drug discovery workflow utilizing synthesized pyrroles.
Applications in Drug Development
The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of FDA-approved drugs.[7] The versatility of the Paal-Knorr synthesis allows for the generation of diverse libraries of substituted pyrroles, which can be screened for biological activity against various therapeutic targets. For example, pyrrole-containing compounds have been developed as anti-inflammatory agents (e.g., Tolmetin), anticancer drugs (e.g., Sunitinib), and cholesterol-lowering agents (e.g., Atorvastatin).[4][7] The ability to readily modify the substituents on the pyrrole ring enables the fine-tuning of a compound's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile, a critical aspect of the lead optimization phase in drug discovery.
References
- 1. rgmcet.edu.in [rgmcet.edu.in]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Convenient synthesis of substituted pyrroles via a cerium (IV) ammonium nitrate (CAN)-catalyzed Paal–Knorr reaction - Arabian Journal of Chemistry [arabjchem.org]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 2,5-Dimethylpyrrole as a Robust Protecting Group for Primary Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2,5-dimethylpyrrole as a highly effective protecting group for primary amines. This methodology is particularly valuable in multi-step organic synthesis where robust protection against strong bases and nucleophiles is paramount.
Introduction
The protection of primary amines is a critical step in the synthesis of complex molecules, including pharmaceuticals and other biologically active compounds. The ideal protecting group should be easy to introduce and remove, stable to a wide range of reaction conditions, and should not interfere with other functional groups. The 2,5-dimethylpyrrole group, formed by the reaction of a primary amine with hexane-2,5-dione, offers a compelling solution, providing exceptional stability under strongly basic and nucleophilic conditions.[1][2][3]
This protecting group is advantageous as it doubly protects the primary amine, leaving no acidic proton that could interfere with subsequent base-mediated reactions.[3][4] While traditional methods for its installation and removal often required long reaction times, recent advancements, particularly the use of microwave irradiation, have dramatically reduced these times and improved yields, making it a more accessible and efficient strategy.[3][4][5]
Key Advantages of the 2,5-Dimethylpyrrole Protecting Group:
-
Exceptional Stability: Stable to strong bases (e.g., BuLi, LDA), nucleophiles, and heating with concentrated alkali.[1][3][6]
-
Non-ionizable: The protected amine has no acidic N-H proton, preventing unwanted side reactions in the presence of strong bases.[7]
-
Orthogonality: Can be used in the presence of other common amine protecting groups such as Boc, Cbz, and Fmoc, allowing for selective deprotection strategies.[3][4]
-
Mild Cleavage Conditions: The protecting group can be removed under relatively mild conditions, typically using hydroxylamine hydrochloride or dilute acid.[1][3]
Reaction Schematics
The protection of a primary amine with 2,5-dimethylpyrrole proceeds via a Paal-Knorr pyrrole synthesis, while deprotection involves treatment with hydroxylamine hydrochloride or acid.
Caption: General scheme for the protection and deprotection of primary amines using 2,5-dimethylpyrrole.
Experimental Protocols
Protocol 1: Protection of a Primary Amine (Conventional Heating)
This protocol describes the formation of the 2,5-dimethylpyrrole protected amine using conventional heating.
Materials:
-
Primary amine
-
Hexane-2,5-dione (acetonylacetone)
-
Toluene
-
Dean-Stark trap
-
Standard glassware for reflux
Procedure:
-
To a solution of the primary amine in toluene, add a slight excess of hexane-2,5-dione.
-
Set up the reaction mixture for reflux with a Dean-Stark trap to azeotropically remove water.
-
Reflux the mixture for over 24 hours, monitoring the reaction progress by TLC or LC-MS.[3][4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting N-substituted 2,5-dimethylpyrrole by column chromatography or distillation.
Protocol 2: Protection of a Primary Amine (Microwave-Assisted)
This protocol utilizes microwave irradiation to significantly shorten the reaction time for the protection step.[3]
Materials:
-
Primary amine
-
Hexane-2,5-dione (acetonylacetone)
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, combine the primary amine and a slight excess of hexane-2,5-dione.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a specified temperature (e.g., 150 °C) for a short duration (typically 5-30 minutes), monitoring the reaction progress.
-
After cooling, purify the product as described in Protocol 1.
Protocol 3: Deprotection of a 2,5-Dimethylpyrrole Protected Amine (Hydroxylamine Hydrochloride)
This is the classical method for cleaving the 2,5-dimethylpyrrole group.
Materials:
-
N-substituted 2,5-dimethylpyrrole
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Ethanol
-
Water
Procedure:
-
Dissolve the N-substituted 2,5-dimethylpyrrole in a mixture of ethanol and water.
-
Add an excess of hydroxylamine hydrochloride to the solution.
-
Reflux the mixture for over 24 hours or until the reaction is complete as monitored by TLC or LC-MS.[3][4]
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
The deprotected amine, which is often water-soluble, may require specific extraction or purification techniques to separate it from the excess hydroxylamine hydrochloride.[3][4]
Protocol 4: Deprotection of a 2,5-Dimethylpyrrole Protected Amine (Microwave-Assisted with Acid)
Microwave-assisted deprotection using dilute acid offers a faster and often higher-yielding alternative.[3][5]
Materials:
-
N-substituted 2,5-dimethylpyrrole
-
Dilute hydrochloric acid in ethanol
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
Dissolve the N-substituted 2,5-dimethylpyrrole in dilute hydrochloric acid in ethanol in a microwave reactor vial.
-
Seal the vial and irradiate in the microwave synthesizer at a specified temperature (e.g., 120 °C) for a short period (typically 10-30 minutes).
-
Monitor the reaction for completion.
-
After cooling, work up the reaction mixture to isolate the deprotected amine.
Workflow Diagram
Caption: A streamlined workflow for the protection and deprotection of primary amines.
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the protection and deprotection of various primary amines as reported in the literature.
Table 1: Protection of Primary Amines as 2,5-Dimethylpyrroles
| Substrate (Amine) | Method | Temperature (°C) | Time | Yield (%) | Reference |
| Phenylamine | Conventional | Reflux (Toluene) | >24 h | >80 | [1] |
| Pyridylamine | Conventional | Reflux (Toluene) | >24 h | >80 | [1] |
| Thiazolylamine | Conventional | Reflux (Toluene) | >24 h | >80 | [1] |
| Alkylamine | Conventional | Reflux (Toluene) | >24 h | >80 | [1] |
| 4-Aminophenethylamine | Microwave | 150 | 5 min | 95 | [3] |
| Aniline | Microwave | 150 | 5 min | 98 | [3] |
Table 2: Deprotection of N-Substituted 2,5-Dimethylpyrroles
| Substrate (Protected Amine) | Method | Reagent | Time | Yield (%) | Reference |
| N-Phenyl-2,5-dimethylpyrrole | Conventional | NH₂OH·HCl | >24 h | ~80 | [1] |
| N-Alkyl-2,5-dimethylpyrrole | Conventional | NH₂OH·HCl | >24 h | ~80 | [1] |
| N-Thiazolyl-2,5-dimethylpyrrole | Conventional | NH₂OH·HCl | >24 h | 25-65 | [1] |
| N-(4-Aminophenethyl)-2,5-dimethylpyrrole | Microwave | HCl/EtOH | 10 min | 92 | [3] |
| N-Phenyl-2,5-dimethylpyrrole | Microwave | HCl/EtOH | 30 min | 96 | [3] |
| N-(4-Aminophenethyl)-2,5-dimethylpyrrole | Microwave | NH₂OH·HCl | 30 min | 85 | [3] |
Orthogonal Deprotection Strategies
The 2,5-dimethylpyrrole group's stability allows for selective deprotection in the presence of other common amine protecting groups.
Caption: Decision tree for the orthogonal deprotection of 2,5-dimethylpyrrole (DMP).
-
In the presence of Boc: The 2,5-dimethylpyrrole group can be selectively removed using hydroxylamine hydrochloride with microwave irradiation, leaving the acid-sensitive Boc group intact.[3][4]
-
In the presence of Cbz and Fmoc: The 2,5-dimethylpyrrole group can be efficiently deprotected under acidic conditions (HCl/EtOH) with microwave irradiation, as Cbz and Fmoc groups are more stable to these conditions.[3][4]
Conclusion
The use of 2,5-dimethylpyrrole as a protecting group for primary amines offers a robust and reliable strategy for complex organic syntheses. Its exceptional stability to strong bases and nucleophiles, coupled with the development of rapid microwave-assisted protocols for both its introduction and removal, makes it an attractive alternative to more conventional amine protecting groups. The demonstrated orthogonality with Boc, Cbz, and Fmoc groups further enhances its utility in modern synthetic chemistry, providing researchers with a versatile tool for the construction of intricate molecular architectures.
References
- 1. Protection of primary amines as N-substituted 2,5-dimethylpyrroles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Protection of primary amines as N- substited 2,5-dimethylpyrroles - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Microwave-assisted protection of primary amines as 2,5-dimethylpyrroles and their orthogonal deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protection of primary amines as N- substited 2,5-dimethylpyrroles - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
Applications of Dimethylpyrrole in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The dimethylpyrrole scaffold is a versatile and valuable building block in pharmaceutical synthesis, contributing to the development of a diverse range of therapeutic agents. Its unique electronic properties and ability to participate in various chemical transformations make it a privileged structure in medicinal chemistry. This document provides detailed application notes on the use of dimethylpyrrole in the synthesis of pharmaceuticals, comprehensive experimental protocols for key reactions, and a summary of relevant quantitative data.
Application Notes
Dimethylpyrrole and its derivatives have been instrumental in the synthesis of compounds targeting a variety of biological pathways. Notable applications include the development of anti-inflammatory agents, cholinesterase inhibitors, and calcium channel activators.
1. Anti-inflammatory Agents: COX-2 Inhibitors
The pyrrole moiety, including dimethylpyrrole derivatives, is a key structural feature in a number of potent and selective cyclooxygenase-2 (COX-2) inhibitors.[1][2][3] These enzymes are involved in the inflammatory cascade, and their selective inhibition is a key strategy for the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.[1][2] N-substituted 3,4-pyrroledicarboximides, for instance, have been synthesized and shown to exhibit significant COX-1 and COX-2 inhibitory activity.[1][3] The synthesis of these compounds often involves the condensation of a pyrrolo[3,4-c]pyrrole scaffold with various amines.[1][3]
2. Cholinesterase Inhibitors for Neurodegenerative Diseases
Derivatives of dimethylpyrrole have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[4] Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease.[4] Certain 1,3-diaryl-pyrrole derivatives have demonstrated high selectivity for BChE over AChE, with some compounds exhibiting IC50 values comparable to the approved drug donepezil.[4] Kinetic studies have revealed a mixed-competitive inhibition mechanism for some of these compounds.[4]
3. Calcium Channel Activators
A notable application of the 2,5-dimethylpyrrole core is in the synthesis of FPL 64176 (methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate), a potent and specific L-type calcium channel activator.[1][5] This compound has been a valuable pharmacological tool for studying calcium channel function.[5] Its synthesis involves a multi-step process that can be initiated from a Paal-Knorr reaction to form the dimethylpyrrole ring.[6]
Data Presentation
The following tables summarize quantitative data for representative dimethylpyrrole derivatives in pharmaceutical synthesis.
Table 1: Paal-Knorr Synthesis of N-Substituted 2,5-Dimethylpyrroles [2]
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | 2,5-Dimethyl-1-phenyl-1H-pyrrole | 85 |
| 2 | 4-Methylaniline | 2,5-Dimethyl-1-(p-tolyl)-1H-pyrrole | 88 |
| 3 | 4-Methoxyaniline | 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole | 90 |
| 4 | 4-Chloroaniline | 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole | 82 |
| 5 | Benzylamine | 1-Benzyl-2,5-dimethyl-1H-pyrrole | 92 |
Table 2: In Vitro COX-1 and COX-2 Inhibition by N-Substituted 3,4-Pyrroledicarboximides [3]
| Compound | R | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 2a | 4-Bromophenyl | 1.23 | 0.15 | 8.20 |
| 2b | 4-Chlorophenyl | 1.56 | 0.12 | 13.00 |
| 2c | 4-Fluorophenyl | 1.89 | 0.18 | 10.50 |
| Meloxicam | (Reference) | 2.50 | 0.45 | 5.56 |
Table 3: Butyrylcholinesterase (BChE) Inhibition by 1,3-Diaryl-pyrrole Derivatives [4]
| Compound | R1 | R2 | BChE IC50 (µM) |
| 3o | Phenyl | 4-Chlorophenyl | 5.37 |
| 3p | Phenyl | 4-Methoxyphenyl | 1.71 |
| 3s | Thiophen-2-yl | 4-Methoxyphenyl | 3.76 |
| Donepezil | (Reference) | 3.40 |
Experimental Protocols
1. General Protocol for Paal-Knorr Synthesis of N-Substituted 2,5-Dimethylpyrroles [2]
This reaction describes the condensation of a 1,4-dicarbonyl compound with a primary amine to yield a substituted pyrrole.
-
Materials:
-
2,5-Hexanedione (1,4-dicarbonyl compound)
-
Substituted aniline or other primary amine
-
Ethanol
-
Concentrated Hydrochloric Acid (catalyst)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2,5-hexanedione (1.0 eq) and the primary amine (1.0 eq) in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 1-2 drops).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by vacuum filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the desired N-substituted 2,5-dimethylpyrrole.
-
2. Synthesis of N-Substituted 3,4-Pyrroledicarboximides as COX Inhibitors [3]
This protocol outlines a one-pot, three-component condensation for the synthesis of potential anti-inflammatory agents.
-
Materials:
-
Appropriate 2,5-dimethyl-1-phenyl-1H-pyrrole-3,4-dicarboximide (1.0 eq)
-
Formaldehyde (37% aqueous solution, excess)
-
Substituted secondary amine (e.g., 1-(4-bromophenyl)piperazine) (1.0 eq)
-
Ethanol
-
-
Procedure:
-
To a solution of the 2,5-dimethyl-1-phenyl-1H-pyrrole-3,4-dicarboximide in ethanol, add an excess of formaldehyde solution followed by the secondary amine.
-
Reflux the reaction mixture for 3-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the pure N-substituted 3,4-pyrroledicarboximide.
-
Mandatory Visualizations
Caption: COX Inhibition Pathway by Dimethylpyrrole Derivatives.
Caption: Paal-Knorr Synthesis Experimental Workflow.
Caption: Mixed-Competitive Inhibition of Butyrylcholinesterase.
References
- 1. Discovery and synthesis of methyl 2,5-dimethyl-4-[2- (phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate (FPL 64176) and analogues: the first examples of a new class of calcium channel activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rgmcet.edu.in [rgmcet.edu.in]
- 3. Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Polymerization of Dimethylpyrrole for Conducting Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of conducting polymers based on dimethylpyrrole monomers. The methodologies outlined below are essential for the development of novel materials with applications in electronics, sensors, and biomedical devices.
Introduction
Polypyrroles are a significant class of conducting polymers due to their high conductivity, good environmental stability, and relative ease of synthesis.[1][2][3] Methyl-substituted pyrroles, such as the dimethyl derivatives, are of particular interest as the substituents can be used to tune the physical and electronic properties of the resulting polymer. Blocking the beta-positions on the pyrrole ring with methyl groups can lead to a more structurally ordered polymer with enhanced properties.[4] This document details the primary methods for the polymerization of dimethylpyrrole: chemical and electrochemical synthesis.
Synthesis Methodologies
The polymerization of dimethylpyrrole can be achieved through two primary routes: chemical oxidative polymerization and electrochemical polymerization. Both methods rely on the oxidation of the monomer to form radical cations, which then couple to form the polymer chain.[5]
Chemical Polymerization
Chemical polymerization is a versatile method for producing bulk quantities of polydimethylpyrrole. It typically involves the use of a chemical oxidizing agent, such as ferric chloride (FeCl₃), to initiate the polymerization of the dimethylpyrrole monomer in a suitable solvent.[3][5][6] The properties of the resulting polymer, including its conductivity, can be influenced by factors such as the molar ratio of the oxidant to the monomer and the choice of solvent.[5]
Electrochemical Polymerization
Electrochemical polymerization, or electropolymerization, allows for the direct synthesis of a thin film of polydimethylpyrrole onto an electrode surface.[7][8][9][10] This technique offers excellent control over the film thickness, morphology, and properties.[3] The process involves the anodic oxidation of the dimethylpyrrole monomer in an electrolyte solution, leading to the formation and deposition of the polymer film on the working electrode.[8][10]
Experimental Protocols
Protocol for Chemical Polymerization of 3,4-Dimethylpyrrole
This protocol is adapted from the oxidative coupling of 1-alkyl-3,4-dimethylpyrrole.[11]
Materials:
-
1-Hexyl-3,4-dimethylpyrrole (monomer)
-
Ferric chloride (FeCl₃) (oxidant)
-
Chloroform (solvent)
-
Methanol (for washing)
Procedure:
-
Dissolve 1-hexyl-3,4-dimethylpyrrole in chloroform in a reaction vessel.
-
In a separate flask, prepare a solution of ferric chloride in chloroform.
-
Slowly add the ferric chloride solution to the monomer solution with constant stirring at room temperature.
-
Allow the reaction to proceed for 24 hours. The formation of a dark precipitate indicates the polymerization of the monomer.
-
After 24 hours, filter the precipitate and wash it thoroughly with methanol to remove any unreacted monomer and oxidant.
-
Dry the resulting polymer powder under vacuum.
Protocol for Electrochemical Polymerization of N,N'-dimethyl-1,4-dihydropyrrolo[3,2-b]pyrrole
This protocol is based on the electropolymerization of a dimethylpyrrole derivative.[7]
Materials and Equipment:
-
N,N′-dimethyl-1,4-dihydropyrrolo[3,2-b]pyrrole (DMPP) (monomer)
-
Acetonitrile (solvent)
-
Sodium perchlorate (NaClO₄) (electrolyte)
-
Three-electrode electrochemical cell:
-
Working electrode (e.g., platinum or glassy carbon)
-
Counter electrode (e.g., platinum wire)
-
Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE)
-
-
Potentiostat/Galvanostat
Procedure:
-
Prepare an electrolyte solution of 0.1 M NaClO₄ in acetonitrile.
-
Dissolve the DMPP monomer in the electrolyte solution to a concentration of 0.1 M.
-
Assemble the three-electrode cell with the prepared solution, ensuring the electrodes are immersed.
-
Connect the electrodes to the potentiostat.
-
Polymerize the monomer onto the working electrode by applying a constant potential (potentiostatic), by sweeping the potential between set limits (potentiodynamic), or by applying a constant current (galvanostatic). For potentiodynamic polymerization, cycle the potential between -0.8 V and 0.9 V vs. SCE at a scan rate of 50 mV/s.[8]
-
After the desired polymerization time or number of cycles, remove the working electrode coated with the polydimethylpyrrole film.
-
Rinse the polymer-coated electrode with fresh acetonitrile to remove any residual monomer and electrolyte.
-
Dry the film for subsequent characterization.
Data Presentation
The properties of conducting polymers derived from dimethylpyrrole are influenced by the specific monomer and the polymerization method.
| Polymer | Monomer | Polymerization Method | Conductivity (S/cm) | Reference |
| Poly(1-hexyl-3,4-dimethylpyrrole) | 1-hexyl-3,4-dimethylpyrrole | Chemical (FeCl₃) | Soluble | [11] |
| Poly-DMPP | N,N′-dimethyl-1,4-dihydropyrrolo[3,2-b]pyrrole (DMPP) | Electrochemical | 1.1 x 10⁻⁵ | [7] |
| Poly(N-methylpyrrole) | N-methylpyrrole | Electrochemical | ~10⁻³ | [1] |
Visualizations
General Workflow for Dimethylpyrrole Polymerization
Caption: General workflow of dimethylpyrrole polymerization.
Chemical Polymerization of Dimethylpyrrole
Caption: Chemical polymerization process for dimethylpyrrole.
Electrochemical Polymerization of Dimethylpyrrole
Caption: Electrochemical polymerization of dimethylpyrrole.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Polypyrrole-based conducting polymers and interactions with biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. bohrium.com [bohrium.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Electropolymerization of N,N′-dimethyl-1,4-dihydropyrrolo[3,2-b]pyrrole: a new heteroaromatic polymer - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. mdpi.com [mdpi.com]
- 10. Electrochemical Deposition of Polypyrrole in the Presence of Silanes as Adhesion Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Dimethylpyrrole Derivatives as Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of dimethylpyrrole derivatives as a promising class of anti-inflammatory agents. It includes summaries of their biological activity, detailed protocols for their evaluation, and visual representations of their mechanisms of action and experimental workflows.
Introduction
Dimethylpyrrole derivatives have emerged as a significant scaffold in medicinal chemistry due to their wide range of pharmacological properties, including potent anti-inflammatory effects.[1] These compounds often exert their activity by modulating key inflammatory pathways. Many derivatives function as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial for the production of inflammatory mediators like prostaglandins and leukotrienes from arachidonic acid.[2][3][4] Furthermore, certain pyrrole-containing compounds have been shown to suppress the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), often through inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][5][6] This multi-targeted approach makes them attractive candidates for the development of novel anti-inflammatory therapeutics with potentially improved efficacy and safety profiles.[3][7]
Application Note 1: Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of dimethylpyrrole derivatives are primarily attributed to their ability to interfere with major pro-inflammatory signaling cascades.
-
Inhibition of the Arachidonic Acid Cascade: A key mechanism is the inhibition of COX-1 and COX-2 enzymes.[7] COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[2] Some derivatives also exhibit dual inhibition of both COX and LOX pathways, which can offer a broader anti-inflammatory effect and potentially mitigate side effects associated with selective COX inhibition.[2][3][8]
-
Suppression of the NF-κB Signaling Pathway: The transcription factor NF-κB is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines and enzymes like COX-2.[6][9] Some dimethylpyrrole derivatives have been shown to suppress inflammation by inhibiting the activation of NF-κB.[6] This can occur by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα, thereby blocking the translocation of the active NF-κB dimer (p65-p50) into the nucleus.[6][10]
The following diagrams illustrate the primary signaling pathways targeted by dimethylpyrrole derivatives.
Quantitative Data Summary
The following tables summarize the reported in vitro and in vivo anti-inflammatory activities of various dimethylpyrrole derivatives.
Table 1: In Vitro Enzyme Inhibition by Dimethylpyrrole Derivatives
| Compound Class | Compound ID | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
|---|---|---|---|---|---|---|
| Pyrrolo[3,4-c]pyrrole | 3e | COX-2 | 56.43 | Meloxicam | 57.14 | [3] |
| Pyrrolo[3,4-c]pyrrole | 3o | COX-1 | 69.56 | Meloxicam | 83.68 | [3] |
| Pyrrole-cinnamate hybrid | 5 | COX-2 | 0.55 | Indomethacin | >100 | [4] |
| Pyrrole-cinnamate hybrid | 6 | COX-2 | 7.0 | Indomethacin | >100 | [4] |
| Pyrrole derivative | 2 | Soybean LOX | 7.5 | - | - | [4][8] |
| Pyrrole-cinnamate hybrid | 6 | Soybean LOX | 27.5 | - | - | [4][8] |
| Pyrrole-cinnamate hybrid | 5 | Soybean LOX | 30 | - | - |[4][8] |
Table 2: In Vitro Inhibition of Pro-inflammatory Cytokines
| Compound Class | Compound ID | Cell Line | Stimulant | Cytokine | Inhibition (%) @ Conc. | Source |
|---|---|---|---|---|---|---|
| 1H-pyrrole-2,5-dione | 2a | PBMC | LPS | IL-6 | ~80% @ 10 µg/mL | [1] |
| 1H-pyrrole-2,5-dione | 2a | PBMC | LPS | TNF-α | ~60% @ 10 µg/mL |[1] |
Table 3: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)
| Compound Class | Compound ID | Dose (mg/kg) | Time (h) | Paw Edema Inhibition (%) | Reference Compound | Inhibition (%) | Source |
|---|---|---|---|---|---|---|---|
| Pyrrolopyridine | 3i | 100 | 3 | 55.5 | Diclofenac | 51.8 | [5] |
| Pyrrolopyridine | 3l | 100 | 3 | 59.2 | Diclofenac | 51.8 | [5] |
| Pyrrolopyrimidine | 4a | 50 | 3 | 61.3 | Ibuprofen | 52.9 | [11] |
| Pyrrolopyrimidine | 5d | 50 | 3 | 58.8 | Ibuprofen | 52.9 |[11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
This protocol is based on a colorimetric inhibitor screening assay used to determine the potency of compounds to inhibit COX-1 and COX-2.[2][12]
Methodology:
-
Reagent Preparation: Prepare all reagents, including assay buffer, heme, COX-1 and COX-2 enzymes, arachidonic acid substrate, and serial dilutions of the dimethylpyrrole test compounds and a reference inhibitor (e.g., Meloxicam, Celecoxib).
-
Enzyme Incubation: To a 96-well plate, add assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to each well.
-
Inhibitor Addition: Add the test compound solutions at various concentrations to the wells. Include wells for a positive control (reference drug) and a negative control (vehicle).
-
Pre-incubation: Gently shake the plate and incubate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
Reaction Termination and Detection: Incubate for a further 2 minutes at 37°C. Terminate the reaction by adding hydrochloric acid (HCl). Add a colorimetric substrate (e.g., N,N,N′,N′-tetramethyl-p-phenylenediamine, TMPD) which reacts with the prostaglandin G2 produced.
-
Data Acquisition and Analysis: Measure the absorbance of each well using a plate reader at the appropriate wavelength (e.g., 590 nm). Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.[5][11]
Methodology:
-
Animal Handling: Use adult Wistar rats or Swiss albino mice. Acclimatize the animals for at least one week before the experiment. Fast the animals overnight with free access to water.
-
Grouping: Divide the animals into groups (n=6-8 per group): a control group (vehicle), a reference group (e.g., Diclofenac or Ibuprofen), and test groups receiving different doses of the dimethylpyrrole derivatives.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a digital plethysmometer.
-
Drug Administration: Administer the test compounds, vehicle, or reference drug via the desired route (e.g., oral gavage).
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% (w/v) carrageenan suspension in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: The increase in paw volume is calculated as the difference between the final and initial paw volumes. The percentage inhibition of edema is calculated using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
This in vitro assay measures the ability of a compound to inhibit the production of cytokines like TNF-α and IL-6 from immune cells.[1]
Methodology:
-
PBMC Isolation: Isolate PBMCs from fresh human peripheral blood from healthy volunteers using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend the isolated PBMCs in a complete culture medium (e.g., RPMI-1640 with 10% FBS) and seed them into a 96-well culture plate at a density of approximately 1-2 x 10^5 cells/well.
-
Compound Treatment: Add various concentrations of the dimethylpyrrole derivatives to the wells. Include a vehicle control. Pre-incubate the cells with the compounds for 1-2 hours at 37°C.
-
Cell Stimulation: Stimulate the cells by adding an inflammatory agent like Lipopolysaccharide (LPS, e.g., 1 µg/mL) to the wells. Maintain an unstimulated control group.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell-free supernatants.
-
Cytokine Quantification: Determine the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer’s instructions. Calculate the percentage of cytokine inhibition relative to the LPS-stimulated vehicle control.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti-Inflammatory Agents with Dual Inhibition of COX and LOX - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-1H-pyrrole: An Application Note and Protocol
This document provides a detailed protocol for the synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-1H-pyrrole, a valuable intermediate in the development of fluorinated heterocyclic compounds with potential applications in medicinal chemistry. The synthesis is achieved through the well-established Paal-Knorr pyrrole synthesis, a reliable and efficient method for the construction of pyrrole rings.
Introduction
The Paal-Knorr reaction is a classic method for synthesizing substituted pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds.[1][2] In this application, the synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-1H-pyrrole is accomplished by the condensation of 2,5-hexanedione with 4-trifluoromethoxyaniline.[3][4][5] This one-step process is robust and provides a good yield of the desired product.[4] The resulting compound is a key building block for more complex heterocyclic systems, including those with potential therapeutic properties.[3][4]
Reaction and Mechanism
The synthesis proceeds via the Paal-Knorr condensation, where the primary amine (4-trifluoromethoxyaniline) reacts with the 1,4-diketone (2,5-hexanedione) under acidic conditions to form the pyrrole ring. The reaction is typically catalyzed by a protic acid, such as acetic acid, which also serves as the solvent.[4][6] The mechanism involves the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring.
Reaction Scheme:
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-1H-pyrrole.
| Parameter | Value | Reference |
| Reactants | ||
| 4-Trifluoromethoxyaniline | 30 g (170 mmol) | [4] |
| 2,5-Hexanedione | 22.8 g (200 mmol) | [4] |
| Solvent | ||
| Acetic Acid | 150 mL | [4] |
| Reaction Conditions | ||
| Temperature | Reflux | [4] |
| Reaction Time | 4 hours | [4] |
| Product | ||
| Product Name | 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-1H-pyrrole | [3][4] |
| Yield | 76% | [4] |
| Molecular Formula | C13H12F3NO | [3] |
| Calculated Elemental Analysis | C, 61.18%; H, 4.74%; N, 5.49% | [3] |
| Found Elemental Analysis | C, 61.31%; H, 4.77%; N, 5.61% | [3] |
Experimental Protocol
This protocol is based on the successful synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-1H-pyrrole as reported in the literature.[4]
Materials:
-
4-Trifluoromethoxyaniline
-
2,5-Hexanedione
-
Glacial Acetic Acid
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-trifluoromethoxyaniline (30 g, 170 mmol) and 2,5-hexanedione (22.8 g, 200 mmol).
-
Add glacial acetic acid (150 mL) to the flask.
-
Heat the reaction mixture to reflux with continuous stirring.
-
Maintain the reflux for 4 hours.
-
After 4 hours, cool the reaction mixture to room temperature.
-
Pour the cooled reaction mixture into 500 mL of water.
-
A solid precipitate will form. Collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with water.
-
Dry the solid product in air.
Visualizations
Experimental Workflow:
Caption: Workflow for the synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-1H-pyrrole.
Paal-Knorr Reaction Pathway:
Caption: Generalized pathway for the Paal-Knorr synthesis of the target pyrrole.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization [mdpi.com]
- 5. Synthesis of 1-(4-trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via chain heterocyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Porphyrins Using Dimethylpyrrole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of porphyrins utilizing dimethylpyrrole as a key starting material. The methodologies described are based on established synthetic strategies, including the Lindsey and Rothemund syntheses, adapted for the preparation of β-octamethyl-substituted porphyrins. This document is intended to serve as a comprehensive guide for researchers in academia and industry engaged in the synthesis of tailored porphyrin macrocycles for applications in drug development, catalysis, and materials science.
Introduction to Porphyrin Synthesis with Dimethylpyrrole
The synthesis of porphyrins through the condensation of pyrroles and aldehydes is a cornerstone of tetrapyrrole chemistry. The introduction of substituents on the pyrrole ring, such as methyl groups in 3,4-dimethylpyrrole, allows for the creation of porphyrins with modified electronic properties, solubility, and steric hindrance. One of the most common and effective methods for synthesizing meso-tetrasubstituted porphyrins is the Lindsey synthesis, which offers mild reaction conditions and improved yields compared to earlier methods like the Rothemund synthesis.
This document focuses on the synthesis of 2,3,7,8,12,13,17,18-octamethyl-5,10,15,20-tetraphenylporphyrin (OMTPP) from 3,4-dimethylpyrrole and benzaldehyde. The protocols provided are detailed to ensure reproducibility, and the accompanying data will aid in the characterization of the final product.
Synthetic Methodologies
Lindsey Synthesis of 2,3,7,8,12,13,17,18-Octamethyl-5,10,15,20-tetraphenylporphyrin (OMTPP)
The Lindsey synthesis is a two-step, one-flask procedure that involves the acid-catalyzed condensation of a pyrrole with an aldehyde to form a porphyrinogen, followed by in-situ oxidation to the corresponding porphyrin. This method is widely used due to its versatility and moderate to good yields.
Reaction Scheme:
Figure 1: General workflow for the Lindsey synthesis of OMTPP.
Experimental Protocol:
A detailed, step-by-step protocol for the synthesis of 2,3,7,8,12,13,17,18-octamethyl-5,10,15,20-tetraphenylporphyrin is provided below.
Materials:
-
3,4-Dimethylpyrrole
-
Benzaldehyde (freshly distilled)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Trifluoroacetic acid (TFA) or Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil
-
Triethylamine (TEA)
-
Silica gel for column chromatography
-
Hexane
-
Toluene
Procedure:
-
Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 3,4-dimethylpyrrole and anhydrous dichloromethane under a nitrogen atmosphere. The reaction is typically run at high dilution.
-
Addition of Benzaldehyde: Add freshly distilled benzaldehyde to the reaction mixture.
-
Initiation of Condensation: Slowly add the acid catalyst (TFA or BF₃·OEt₂) to the stirred solution at room temperature. The color of the solution will typically darken. Allow the reaction to stir in the dark for a specified time (e.g., 1-2 hours) to allow for the formation of the porphyrinogen intermediate.
-
Oxidation: Add the oxidant (DDQ or p-chloranil) to the reaction mixture and continue stirring for an additional period (e.g., 1-3 hours). The color of the solution should change to a deep purple, characteristic of the porphyrin.
-
Quenching the Reaction: Quench the reaction by adding a small amount of triethylamine to neutralize the acid catalyst.
-
Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Pre-adsorb the crude product onto a small amount of silica gel.
-
Perform column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and toluene) to separate the desired porphyrin from byproducts.
-
Collect the purple fraction corresponding to the OMTPP.
-
Evaporate the solvent from the collected fraction to yield the purified porphyrin as a crystalline solid.
-
Quantitative Data:
The yield of the synthesis can vary depending on the specific reaction conditions. The following table summarizes typical yields obtained under different conditions.
| Catalyst | Oxidant | Reaction Time (Condensation) | Reaction Time (Oxidation) | Yield (%) |
| TFA | DDQ | 2 h | 3 h | 15-25 |
| BF₃·OEt₂ | DDQ | 1 h | 2 h | 20-30 |
| TFA | p-chloranil | 2 h | 3 h | 10-20 |
| BF₃·OEt₂ | p-chloranil | 1 h | 2 h | 15-25 |
Table 1: Representative yields for the Lindsey synthesis of OMTPP under various conditions.
Rothemund Synthesis (Modified)
The Rothemund reaction is a classical method for porphyrin synthesis, typically involving higher temperatures and longer reaction times compared to the Lindsey synthesis.[1] A modified procedure can be employed for the synthesis of OMTPP.
Reaction Scheme:
Figure 2: Simplified workflow for the modified Rothemund synthesis of OMTPP.
Experimental Protocol:
Materials:
-
3,4-Dimethylpyrrole
-
Benzaldehyde
-
Propionic acid
-
Methanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,4-dimethylpyrrole and benzaldehyde in propionic acid.
-
Reaction: Heat the mixture to reflux for a specified period (e.g., 30 minutes to 1 hour). The reaction mixture will turn dark.
-
Isolation:
-
Cool the reaction mixture to room temperature.
-
Add methanol to precipitate the crude porphyrin.
-
Collect the solid by filtration and wash with methanol.
-
The crude product can be further purified by column chromatography as described in the Lindsey protocol.
-
Quantitative Data:
The Rothemund synthesis generally provides lower yields of meso-tetrasubstituted porphyrins compared to the Lindsey method.
| Solvent | Reaction Time | Yield (%) |
| Propionic Acid | 30 min | 5-10 |
| Propionic Acid | 1 h | 8-15 |
Table 2: Typical yields for the modified Rothemund synthesis of OMTPP.
Spectroscopic Characterization of 2,3,7,8,12,13,17,18-Octamethyl-5,10,15,20-tetraphenylporphyrin (OMTPP)
Accurate characterization of the synthesized porphyrin is crucial. The following data for OMTPP can be used as a reference.
Spectroscopic Data Summary:
| Technique | Key Features |
| UV-Vis | Soret (B) band: ~420-425 nm; Q-bands: ~515, 550, 590, 650 nm |
| ¹H NMR | Phenyl protons: ~7.5-8.5 ppm; Methyl protons: ~2.0-2.5 ppm; NH protons: ~ -2.0 to -3.0 ppm |
| ¹³C NMR | Phenyl carbons: ~120-145 ppm; Pyrrole carbons: ~130-150 ppm; Methyl carbons: ~15-20 ppm |
| MS (ESI) | [M+H]⁺ corresponding to the molecular weight of OMTPP (C₅₂H₄₆N₄) |
Table 3: Summary of expected spectroscopic data for OMTPP.
Signaling Pathways and Logical Relationships
The synthesis of porphyrins from dimethylpyrrole and aldehydes can be visualized as a multi-step process involving key intermediates and competing reactions.
References
Green Chemistry Approaches to Dimethylpyrrole Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of green chemistry approaches for the synthesis of 2,5-dimethylpyrrole, a valuable heterocyclic compound in medicinal chemistry and materials science. These methods focus on reducing environmental impact by utilizing safer solvents, minimizing waste, and employing energy-efficient techniques.
Paal-Knorr Synthesis: Greener Alternatives
The Paal-Knorr synthesis, the condensation of a 1,4-dicarbonyl compound (like 2,5-hexanedione) with a primary amine or ammonia, remains a cornerstone for pyrrole synthesis.[1] Several green modifications to this classic reaction have been developed to enhance its environmental profile.
Solvent-Free and Catalyst-Free Synthesis
Eliminating solvents and catalysts represents a significant step towards a greener process. A notable solvent- and catalyst-free approach involves the direct reaction of 2,5-hexanedione with various amines. This method offers high atom economy and simplifies product purification.
Table 1: Comparison of Solvent-Free and Catalyst-Free Paal-Knorr Synthesis Conditions
| Amine | Temperature (°C) | Time (h) | Yield (%) |
| Ammonium Carbonate | 100-115 | 1-1.5 | 81-86 |
| Various primary amines | Room Temperature | Not specified | Excellent |
Water as a Green Solvent
Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The Paal-Knorr reaction has been successfully performed in water, often without the need for a catalyst, providing good to excellent yields of N-substituted 2,5-dimethylpyrroles.[1][2]
Table 2: Paal-Knorr Synthesis of N-Substituted 2,5-Dimethylpyrroles in Water
| Amine | Temperature (°C) | Time (min) | Yield (%) |
| Aliphatic amines | 100 | 15 | Good to Excellent |
| Aromatic amines | 100 | 15 | Good to Excellent |
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in green chemistry, significantly reducing reaction times and often improving yields.[3][4] The microwave-assisted Paal-Knorr synthesis can be performed under solvent-free conditions or in green solvents, further enhancing its eco-friendly credentials.[3][5] The use of catalysts like calcium chloride has also been explored in microwave-assisted syntheses.[4][6]
Table 3: Microwave-Assisted Paal-Knorr Synthesis of Pyrroles
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| None | None | Not specified | Short | High |
| Calcium Chloride | None | Not specified | 10 | High |
| Acetic Acid | None | 120-150 | 2-10 | 65-89 |
Synthesis from Biomass-Derived Feedstocks
A truly green approach involves the use of renewable starting materials. 2,5-Dimethylfuran (DMF), which can be derived from biomass, serves as a viable precursor to 2,5-hexanedione, the key intermediate in the Paal-Knorr synthesis.[7] This creates a sustainable pathway to 2,5-dimethylpyrrole.
A one-pot, two-step process has been developed for the synthesis of pyrrole compounds from 2,5-dimethylfuran.[7] The first step is the acid-catalyzed ring-opening of DMF to form 2,5-hexanedione, followed by the Paal-Knorr reaction with a primary amine.[7] This method boasts high carbon efficiency and a low E-factor (a measure of waste produced).[7]
Table 4: Two-Step Synthesis of Pyrrole Compounds from 2,5-Dimethylfuran
| Step | Reactants | Conditions | Yield (%) |
| 1. Ring Opening | 2,5-Dimethylfuran, Water, Sulfuric Acid | 50°C, 24h | up to 95 |
| 2. Paal-Knorr Reaction | 2,5-Hexanedione, Primary Amine | 25-155°C, 2-2.5h | 80-95 |
Biocatalytic Approaches: An Emerging Frontier
While biocatalysis offers a highly attractive green route for chemical synthesis, its application in the specific production of 2,5-dimethylpyrrole is not yet well-established in publicly available research. Enzymes like laccase and horseradish peroxidase have been utilized for the synthesis of polypyrrole, a conductive polymer.[8][9] However, the enzymatic synthesis of the 2,5-dimethylpyrrole monomer from 2,5-hexanedione remains an area for future research and development. The use of whole cells as biocatalysts is a promising strategy in organic synthesis, but specific applications for dimethylpyrrole synthesis are not yet reported.[10]
Experimental Protocols
Protocol 1: Solvent- and Catalyst-Free Synthesis of 2,5-Dimethylpyrrole
Materials:
-
2,5-Hexanedione (Acetonylacetone)
-
Ammonium Carbonate
-
500-mL Erlenmeyer flask
-
Air-cooled reflux condenser
-
Water-cooled reflux condenser
-
Oil bath
-
Separatory funnel
-
Chloroform
-
Anhydrous calcium chloride
-
Distillation apparatus
Procedure:
-
In a 500-mL Erlenmeyer flask equipped with an air-cooled reflux condenser, place 100 g (0.88 mole) of 2,5-hexanedione and 200 g (1.75 moles) of ammonium carbonate.
-
Heat the mixture in an oil bath at 100°C until effervescence ceases (approximately 60-90 minutes).
-
Replace the air-cooled condenser with a water-cooled condenser and reflux the mixture gently at a bath temperature of 115°C for an additional 30 minutes.
-
Cool the mixture to room temperature. The mixture will separate into two layers.
-
Separate the upper, yellow layer of 2,5-dimethylpyrrole using a separatory funnel.
-
Extract the lower aqueous layer with 15 mL of chloroform.
-
Combine the chloroform extract with the crude pyrrole layer and dry the mixture over anhydrous calcium chloride.
-
Filter the mixture and distill the product under reduced pressure. Collect the fraction boiling at 51–53°C/8 mm Hg or 78–80°C/25 mm Hg.
Expected Yield: 81–86%
Protocol 2: Two-Step, One-Pot Synthesis of N-Substituted 2,5-Dimethylpyrroles from 2,5-Dimethylfuran
Materials:
-
2,5-Dimethylfuran (DMF)
-
Sulfuric acid (concentrated)
-
Distilled water
-
Primary amine (e.g., hexylamine)
-
Round-bottomed flask with condenser
-
Oil bath
-
Stirrer
Procedure:
Step 1: Acid-Catalyzed Ring Opening of 2,5-Dimethylfuran
-
In a round-bottomed flask equipped with a condenser and stirrer, combine 2,5-dimethylfuran (47.0 mmol), distilled water (47.0 mmol), and sulfuric acid (1.88 mmol, 4 mol%).[7]
-
Heat the reaction mixture in an oil bath at 50°C with stirring for 24 hours.[7]
-
The resulting mixture containing 2,5-hexanedione can be used directly in the next step without purification.[7]
Step 2: Paal-Knorr Reaction
-
To the reaction mixture from Step 1, add the desired primary amine (e.g., hexylamine, 47.0 mmol) in a stoichiometric amount.[7]
-
Increase the temperature of the oil bath to 100-150°C and continue stirring for 2-2.5 hours.[7]
-
The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, the product can be isolated. In many cases, further purification is not necessary.[7]
Expected Yield: 80-95% for the second step.[7]
Visualizations
Caption: Green modifications of the Paal-Knorr synthesis.
Caption: Sustainable synthesis pathway from biomass.
Caption: One-pot, two-step synthesis workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. public.pensoft.net [public.pensoft.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Conductive polypyrrole via enzyme catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biocatalytic synthesis of polypyrrole powder, colloids, and films using horseradish peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Improving the yield of the Paal-Knorr pyrrole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield of the Paal-Knorr pyrrole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in the Paal-Knorr pyrrole synthesis?
A1: The most frequently cited reason for low yields is the harshness of traditional reaction conditions, which often involve prolonged heating in strong acid.[1][2][3] These conditions can lead to the degradation of starting materials or products, especially those containing sensitive functional groups.[1][2][3]
Q2: Can the 1,4-dicarbonyl starting material be a source of problems?
A2: Yes, the 1,4-dicarbonyl precursors can be difficult to prepare and may contain impurities that can interfere with the reaction, leading to lower yields and side products.[4]
Q3: What are common side reactions to be aware of?
A3: A significant side reaction is the formation of furans, which can become the main product at a pH below 3 or when using amine/ammonium hydrochloride salts.[5]
Q4: How can I avoid harsh acidic conditions?
A4: Numerous modern methods avoid strong acids. Mild Lewis acids, such as Scandium(III) triflate (Sc(OTf)₃) or Bismuth(III) nitrate (Bi(NO₃)₃), can be used.[4][6] Organocatalysts like citric acid or even Vitamin B1 have also proven effective.[7][8][9] Additionally, solid acid catalysts like clays or silica sulfuric acid offer milder alternatives that can be easily removed after the reaction.[1][4] In some cases, using an ionic liquid as the solvent can enable the reaction to proceed at room temperature without any acid catalyst.[4]
Q5: Is it possible to run the Paal-Knorr synthesis without a solvent?
A5: Yes, solvent-free conditions have been successfully employed, often in conjunction with catalysts like molecular iodine (I₂) or by using mechanochemical activation (ball-milling).[1][7] These methods are considered "greener" and can lead to shorter reaction times and excellent yields.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the Paal-Knorr pyrrole synthesis.
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Harsh Reaction Conditions | Switch from strong protic acids (e.g., H₂SO₄, HCl) to a milder catalyst. Options include Lewis acids (Sc(OTf)₃, Bi(NO₃)₃), organocatalysts (citric acid, saccharin), or heterogeneous catalysts (montmorillonite clay, silica sulfuric acid).[1][4] |
| Decomposition of Reactants | If your starting materials are acid-sensitive, consider using neutral reaction conditions. The use of an ionic liquid like [BMIm]BF₄ as the solvent can facilitate the reaction at room temperature without an added catalyst.[4] Alternatively, a molecular iodine-catalyzed reaction at room temperature can be very effective.[1] |
| Incomplete Reaction | Increase the reaction time or consider using microwave irradiation to promote the reaction.[4] Ensure the appropriate solvent is being used for the specific amine, as solubility can affect reaction rates.[4] |
| Poor Quality Starting Material | Purify the 1,4-dicarbonyl compound before use. Impurities can inhibit the catalyst or lead to side reactions. |
Issue 2: Formation of Furan Byproducts
| Potential Cause | Suggested Solution |
| Reaction pH is too low | The reaction should be conducted under neutral or weakly acidic conditions.[5] Avoid using amine/ammonium hydrochloride salts which can create a pH below 3, favoring furan formation.[5] Acetic acid is a suitable weak acid to accelerate the reaction without promoting furan synthesis.[5] |
Issue 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Catalyst Removal | Employ a heterogeneous catalyst, such as silica sulfuric acid or a magnetically separable catalyst.[1] These can be easily filtered or magnetically removed from the reaction mixture, simplifying purification.[1] |
| Complex Reaction Mixture | Optimize the reaction conditions to improve selectivity and reduce side products. This may involve screening different catalysts and solvents. |
Data on Alternative Catalysts
The following tables summarize quantitative data on the performance of various catalysts in the Paal-Knorr synthesis, offering alternatives to traditional strong acids.
Table 1: Comparison of Brønsted Acid Catalysts
Reaction Conditions: Synthesis of N-substituted pyrroles using various acids as catalysts.
| Entry | Catalyst | pKa | Yield (%) |
| 1 | p-toluenesulfonic acid | -2.8 | 0 |
| 2 | Benzenesulfonic acid | -2.8 | 0 |
| 3 | Methanesulfonic acid | -1.9 | 0 |
| 4 | Sulfamic acid | 1.0 | 29 |
| 5 | Oxalic acid | 1.2 | 51 |
| 6 | Saccharin | 2.3 | 86 |
| 7 | Citric acid | 3.1 | 71 |
| 8 | Glycolic acid | 3.8 | 63 |
| 9 | Acetic acid | 4.7 | 36 |
(Data sourced from a study on the synthesis of specific pyrrole derivatives, highlighting the effectiveness of moderately acidic catalysts like saccharin)[1]
Table 2: Mechanochemical Synthesis using Citric Acid
Reaction Conditions: 2,5-hexanedione (1 equiv.), amine (1.1 equiv.), and citric acid in a ball mill for 15 minutes.
| Entry | Catalyst Amount (mol-%) | Ball-Mill Frequency (Hz) | Yield (%) |
| 1 | 1 | 30 | 74 |
| 2 | 5 | 30 | 87 (after 30 min) |
| 3 | 10 | 30 | 87 (after 30 min) |
| 4 | 1 | 20 | 63 |
| 5 | 1 | 10 | 48 |
(Data from a study showcasing a solvent-free, mechanochemical approach)[7]
Experimental Protocols
Protocol 1: Scandium(III) Triflate Catalyzed Synthesis (Solvent-Free)
This protocol describes a highly efficient, solvent-free Paal-Knorr synthesis using a mild Lewis acid catalyst.
-
Materials: 1,4-dicarbonyl compound, primary amine, Scandium(III) triflate (Sc(OTf)₃).
-
Procedure: a. In a round-bottom flask, combine the 1,4-dicarbonyl compound (1.0 mmol), the primary amine (1.0-1.2 mmol), and Sc(OTf)₃ (0.01 mmol, 1 mol%). b. Stir the mixture at room temperature or with gentle heating (e.g., 50-80 °C), monitoring the reaction progress by Thin Layer Chromatography (TLC). c. Upon completion, dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate). d. Wash the organic solution with water to remove the catalyst. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude pyrrole. f. Purify the crude product by column chromatography or recrystallization as needed.
(This protocol is based on the high efficiency of Sc(OTf)₃ as a reusable catalyst under mild, solvent-free conditions)[6]
Protocol 2: Vitamin B1 Catalyzed Synthesis in Ethanol
This protocol provides a "green" method using an inexpensive, metal-free organocatalyst.
-
Materials: 1,4-dicarbonyl compound (e.g., hexane-2,5-dione), primary amine, Vitamin B1 (Thiamine hydrochloride), Ethanol.
-
Procedure: a. To a solution of the 1,4-dicarbonyl compound (1.0 mmol) in ethanol, add the primary amine (1.0 mmol). b. Add Vitamin B1 (0.05 mmol, 5 mol%) to the mixture. c. Stir the reaction at ambient temperature for the specified time (e.g., 1 hour), monitoring by TLC.[8] d. Once the reaction is complete, remove the ethanol under reduced pressure. e. Dissolve the residue in an organic solvent and wash with water to remove the catalyst. f. Dry the organic layer, concentrate, and purify the resulting pyrrole as described in Protocol 1.
(This protocol is adapted from a study on the use of Vitamin B1 as an organocatalyst for the Paal-Knorr synthesis)[8]
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the Paal-Knorr pyrrole synthesis.
A troubleshooting workflow for the Paal-Knorr synthesis.
References
- 1. rgmcet.edu.in [rgmcet.edu.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of N-Substituted Dimethylpyrroles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-substituted dimethylpyrroles. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing N-substituted 2,5-dimethylpyrroles?
A1: The Paal-Knorr synthesis is the most widely used method for preparing N-substituted 2,5-dimethylpyrroles. This reaction involves the condensation of a 1,4-dicarbonyl compound, such as acetonylacetone (2,5-hexanedione), with a primary amine.[1][2] The reaction is typically carried out under neutral or weakly acidic conditions. The addition of a weak acid, like acetic acid, can accelerate the reaction.[1]
Q2: What is the primary side reaction of concern in the Paal-Knorr synthesis of pyrroles?
A2: The formation of furan derivatives is the most significant side reaction. This occurs when the 1,4-dicarbonyl compound undergoes acid-catalyzed cyclization and dehydration before reacting with the amine. This side reaction is particularly favored under strongly acidic conditions (pH < 3) or when using amine/ammonium hydrochloride salts.[1][3]
Q3: Can other byproducts form during the Paal-Knorr synthesis?
A3: Yes, besides furan derivatives, the formation of oligomeric byproducts has been observed, especially with less volatile amines. These can include dimers and trimers of the pyrrole product or intermediates.[4] The exact structure of these oligomers can be complex and may require advanced analytical techniques like electrospray ionization mass spectrometry (ESI-MS) for characterization.
Q4: Are there alternative methods for introducing the N-substituent on a pre-formed 2,5-dimethylpyrrole ring?
A4: Yes, direct N-alkylation of 2,5-dimethylpyrrole is a common alternative. This typically involves deprotonating the pyrrole with a base to form the pyrrolide anion, which then acts as a nucleophile to attack an alkylating agent (e.g., an alkyl halide).[5][6]
Troubleshooting Guides
Issue 1: Low Yield of the Desired N-Substituted Dimethylpyrrole
Possible Cause 1.1: Competing Furan Formation
-
Symptom: The reaction mixture contains a significant amount of a non-nitrogenous byproduct, often with a similar chromatographic behavior to the starting dicarbonyl.
-
Troubleshooting:
-
Avoid strongly acidic conditions: Use of strong acids like concentrated HCl or H₂SO₄ can promote the formation of 2,5-dimethylfuran. Opt for weaker acids like acetic acid or perform the reaction under neutral conditions.[1][7]
-
Control pH: If using an acid catalyst, ensure the pH does not drop below 3.[1]
-
Choice of Amine Salt: Avoid using hydrochloride salts of amines, as these can create an acidic environment.[1]
-
Possible Cause 1.2: Incomplete Reaction
-
Symptom: Significant amounts of starting materials (1,4-dicarbonyl and/or primary amine) remain in the reaction mixture after the expected reaction time.
-
Troubleshooting:
-
Increase Reaction Time or Temperature: Some less reactive amines, particularly anilines with electron-withdrawing groups, may require longer reaction times or higher temperatures to go to completion.
-
Catalyst Choice: While the reaction can proceed without a catalyst, various Lewis and Brønsted acids can improve the reaction rate and yield. Consider screening different catalysts.
-
Microwave Irradiation: Microwave-assisted synthesis can often dramatically reduce reaction times and improve yields.
-
Possible Cause 1.3: Formation of Oligomeric Byproducts
-
Symptom: The presence of higher molecular weight species is detected by mass spectrometry, and purification by column chromatography is difficult, with broad, overlapping peaks.[4]
-
Troubleshooting:
-
Stoichiometry Control: Use a slight excess of the amine to ensure complete reaction of the dicarbonyl compound and minimize self-condensation or other side reactions of the dicarbonyl.
-
Reaction Concentration: Running the reaction at a higher dilution may disfavor intermolecular side reactions that lead to oligomers.
-
Issue 2: Difficulty in Product Purification
Possible Cause 2.1: Co-elution of Product and Byproducts
-
Symptom: The desired pyrrole product is difficult to separate from impurities, particularly furan byproducts or unreacted starting materials, using column chromatography.
-
Troubleshooting:
-
Optimize Chromatography Conditions: Experiment with different solvent systems (e.g., varying polarity) and stationary phases for column chromatography.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. A common solvent system for 2,5-dimethyl-1-phenylpyrrole is a mixture of methanol and water.[8]
-
Acid-Base Extraction: If the starting amine is basic and the product is not, an acidic wash of the organic extract can remove unreacted amine.
-
Issue 3: Side Reactions in N-Alkylation of 2,5-Dimethylpyrrole
Possible Cause 3.1: C-Alkylation vs. N-Alkylation
-
Symptom: Formation of isomers where the alkyl group is attached to a carbon atom of the pyrrole ring instead of the nitrogen.
-
Troubleshooting:
-
Choice of Base and Solvent: The ratio of N- to C-alkylation is highly dependent on the reaction conditions. The use of potassium salts of the pyrrole in polar aprotic solvents like DMSO tends to favor N-alkylation.[5][6]
-
Nature of the Alkylating Agent: "Harder" alkylating agents tend to favor reaction at the "harder" nitrogen atom, while "softer" alkylating agents may show increased C-alkylation.[9]
-
Possible Cause 3.2: Dehydrohalogenation of the Alkyl Halide
-
Symptom: Formation of an alkene derived from the alkylating agent, and recovery of the starting 2,5-dimethylpyrrole. This is more common with secondary and tertiary alkyl halides.[5]
-
Troubleshooting:
-
Use Primary Alkyl Halides: Whenever possible, use primary alkyl halides as they are less prone to elimination reactions.
-
Milder Reaction Conditions: Lowering the reaction temperature may favor the substitution reaction over elimination.
-
Data Presentation
Table 1: Effect of Catalyst on the Yield of N-Substituted 2,5-Dimethylpyrroles
| Entry | Amine | Catalyst | Reaction Conditions | Yield (%) | Reference |
| 1 | Aniline | None (in water) | 100 °C, 15 min | 95 | [10] |
| 2 | Benzylamine | None (in water) | 100 °C, 15 min | 96 | [10] |
| 3 | Aniline | Graphene Oxide | 80 °C, 2h | 98 | [10] |
| 4 | Aniline | Salicylic Acid (Microwave) | 15 sec | 92 | [11] |
Experimental Protocols
Protocol 1: Synthesis of 2,5-Dimethyl-1-phenylpyrrole (Microscale) [8]
-
Reagents:
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Aniline: 186 mg (2.0 mmol)
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Hexane-2,5-dione: 228 mg (2.0 mmol)
-
Methanol: 0.5 mL
-
Concentrated HCl: 1 drop
-
0.5 M HCl: 5.0 mL
-
-
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, combine aniline, hexane-2,5-dione, methanol, and one drop of concentrated HCl.
-
Heat the mixture at reflux for 15 minutes.
-
Cool the mixture in an ice bath and add 5.0 mL of 0.5 M HCl.
-
Collect the resulting crystals by vacuum filtration.
-
Recrystallize the crude product from a 9:1 mixture of methanol/water (1 mL).
-
-
Expected Yield: Approximately 52% (178 mg).
Protocol 2: Microwave-Assisted Synthesis of Methyl 1-benzyl-5-tert-butyl-2-phenyl-1H-pyrrole-3-carboxylate [12]
-
Reagents:
-
Methyl 2-(1-oxo-1-phenyl-methyl)-5,5-dimethyl-4-oxo-hexanoate: 1 g (3.44 mmol)
-
Benzylamine: 1.84 g (17.2 mmol)
-
Acetic acid: 3 mL
-
-
Procedure:
-
Dissolve the 1,4-dicarbonyl compound in acetic acid in a microwave-safe vessel.
-
Add benzylamine to the solution.
-
Heat the reaction mixture in a microwave reactor at 150 W for 12 minutes (internal temperature of 170°C).
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Dilute the reaction mixture with ethyl acetate and wash several times with a saturated solution of NaHCO₃.
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Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent.
-
The crude product can be further purified by column chromatography.
-
Visualizations
Caption: Paal-Knorr reaction pathway for pyrrole synthesis and the competing furan formation.
Caption: Troubleshooting workflow for common issues in N-substituted dimethylpyrrole synthesis.
References
- 1. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. Paal-Knorr Pyrrole Synthesis | www.wenxuecity.com [zh.wenxuecity.com]
- 4. researchgate.net [researchgate.net]
- 5. N-alkylation of indole and pyrroles in dimethyl sulphoxide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. chemistry-online.com [chemistry-online.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. public.pensoft.net [public.pensoft.net]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Technical Support Center: Purification of Crude 2,4-Dimethylpyrrole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2,4-dimethylpyrrole.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude 2,4-dimethylpyrrole?
A1: The most common and effective methods for purifying crude 2,4-dimethylpyrrole are steam distillation followed by fractional distillation. Recrystallization and column chromatography can be employed as alternative or supplementary techniques for achieving high purity.
Q2: What is the expected purity of 2,4-dimethylpyrrole after purification?
A2: A purity of 99% or higher is often the standard for 2,4-dimethylpyrrole used as a pharmaceutical intermediate.[1] The level of purity can be confirmed using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Q3: What are the common impurities found in crude 2,4-dimethylpyrrole?
A3: Common impurities can include unreacted starting materials, byproducts from the synthesis (such as other pyrrole derivatives), residual solvents, and moisture.[1] The crude product may also contain colored, resinous materials formed by oxidation.[2]
Q4: How should I handle and store purified 2,4-dimethylpyrrole?
A4: 2,4-Dimethylpyrrole is susceptible to oxidation in the air, which can lead to the formation of red, resinous substances.[2] It should be stored in a tightly closed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area, protected from light.
Troubleshooting Guides
Steam Distillation
| Problem | Possible Cause | Solution |
| Low or no distillate collected | Insufficient heating of the flask or steam source. | Increase the heating rate of the oil bath and ensure the superheated steam is at the recommended temperature (220-250°C).[2] |
| Solidification or caking of the reaction mixture. | Lower the temperature of the oil bath and gradually decrease the flow rate of the superheated steam.[2] | |
| Excessive foaming | Rapid heating or vigorous steam flow. | Reduce the heating rate and the steam flow. A few drops of water can be carefully added to the flask to break the foam, avoiding contact with the hot glass walls.[2] |
| High concentration of impurities. | Ensure the initial reaction work-up was performed correctly to remove as many impurities as possible before distillation. | |
| Cloudy or milky distillate | Co-distillation of water and 2,4-dimethylpyrrole. | This is expected. The 2,4-dimethylpyrrole can be separated from the aqueous layer during the subsequent extraction step. |
Fractional Distillation
| Problem | Possible Cause | Solution |
| Poor separation of components (broad boiling point range) | Distillation rate is too fast. | Reduce the heating rate to allow for proper equilibration on the fractionating column. A slow and steady distillation rate is crucial for good separation. |
| Inefficient fractionating column. | Use a longer or more efficient fractionating column (e.g., Vigreux or packed column). Ensure the column is well-insulated. | |
| Temperature fluctuations at the thermometer | Uneven heating or "bumping" of the liquid. | Use a stirring bar or boiling chips to ensure smooth boiling. Ensure the heating mantle is properly sized for the flask and provides even heating. |
| Condensate ring not reaching the thermometer bulb. | Increase the heating rate slightly. Insulate the distillation head and column with glass wool or aluminum foil to prevent heat loss.[3][4] | |
| Product is still colored after distillation | Co-distillation of colored impurities. | If the boiling point of the impurity is very close to that of 2,4-dimethylpyrrole, a second fractional distillation may be necessary. Alternatively, consider pre-treating the crude product with activated carbon before distillation. |
Recrystallization
| Problem | Possible Cause | Solution |
| Compound does not dissolve in the hot solvent. | Incorrect solvent choice. | Select a solvent in which 2,4-dimethylpyrrole is soluble when hot but sparingly soluble when cold. Consider using a solvent mixture.[5][6] |
| Compound "oils out" instead of crystallizing. | Solution is supersaturated at a temperature above the melting point of the compound. | Add a small amount of the "good" solvent to the hot solution to reduce saturation. Ensure a slow cooling rate. |
| Impurities are preventing crystallization. | Try to purify the crude material by another method (e.g., distillation) before recrystallization. | |
| No crystals form upon cooling. | Solution is not sufficiently saturated. | Evaporate some of the solvent to increase the concentration of the product and then allow it to cool again.[7] |
| Cooling is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratch the inside of the flask with a glass rod to induce crystallization. |
Quantitative Data Summary
| Purification Technique | Parameter | Value | Reference |
| Fractional Distillation | Boiling Point | 165-167 °C | |
| Typical Yield | 57-63% (from crude reaction mixture) | [2] | |
| Expected Purity | >99% | [1] | |
| Recrystallization | Melting Point | Not applicable (liquid at room temp) | |
| Suitable Solvents | Hexane, Hexane/Ethyl Acetate mixtures | General knowledge | |
| Column Chromatography | Stationary Phase | Silica Gel | General knowledge |
| Mobile Phase | Hexane/Ethyl Acetate gradient | General knowledge |
Experimental Protocols
Protocol 1: Purification by Steam and Fractional Distillation
This protocol is adapted from Organic Syntheses.[2]
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Preparation : The crude 2,4-dimethylpyrrole is obtained from the saponification and decarboxylation of diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate.
-
Steam Distillation Setup : The flask containing the crude product is fitted for distillation with superheated steam. A separatory funnel is used for the introduction of water if needed to control foaming.
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Steam Distillation Process : The oil bath temperature is raised to 160°C, and superheated steam at 220-250°C is introduced. The bath temperature is gradually increased to 200°C. The distillation is continued until no more oily droplets of 2,4-dimethylpyrrole are observed in the distillate.
-
Extraction : The distillate (approximately 2.5-3 L) is extracted with diethyl ether.
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Drying : The combined ether extracts are dried over anhydrous potassium carbonate.
-
Fractional Distillation : The ether is removed by distillation. The remaining residue is then subjected to fractional distillation. The fraction boiling at 165-167°C is collected as pure 2,4-dimethylpyrrole.
Protocol 2: Purity Assessment by Gas Chromatography (GC)
-
Instrument : Agilent Intuvo 9000 GC with a Flame Ionization Detector (FID) or equivalent.[8]
-
Column : A polar capillary column, such as one with a polyethylene glycol (wax) stationary phase (e.g., HP-INNOWax), is suitable.
-
Carrier Gas : Helium or Hydrogen.
-
Injection : A small volume (e.g., 1 µL) of a dilute solution of the purified 2,4-dimethylpyrrole in a suitable solvent (e.g., dichloromethane or ethyl acetate) is injected.
-
Temperature Program : An initial oven temperature of around 60°C, held for a few minutes, followed by a temperature ramp (e.g., 10°C/min) to a final temperature of around 200°C.
-
Data Analysis : The purity is determined by the area percentage of the 2,4-dimethylpyrrole peak relative to the total area of all peaks in the chromatogram.
Visualizations
Caption: Experimental workflow for the purification and analysis of 2,4-dimethylpyrrole.
Caption: Troubleshooting logic for the purification of 2,4-dimethylpyrrole.
References
Technical Support Center: Selective N-Alkylation of Dimethylpyrrole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the selective N-alkylation of dimethylpyrrole.
Troubleshooting Guide
Problem 1: Low to no yield of the desired N-alkylated product.
| Question | Possible Cause | Troubleshooting Steps |
| Q1: My reaction is not proceeding, and I'm recovering mostly starting material. What could be wrong? | Insufficiently strong base: The N-H proton of pyrrole is moderately acidic (pKa ≈ 17.5), requiring a sufficiently strong base for complete deprotonation.[1] | - Use a stronger base: Sodium hydride (NaH), potassium hydride (KH), butyllithium (BuLi), or potassium tert-butoxide (t-BuOK) are effective. - Ensure anhydrous conditions: Protic solvents (like water or alcohols) will quench the base and the pyrrolide anion. Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Poor quality reagents: Old or improperly stored bases, alkylating agents, or solvents can lead to failed reactions. | - Verify reagent quality: Use freshly opened or properly stored reagents. Titrate organometallic bases like BuLi if necessary. | |
| Low reaction temperature: The activation energy for the reaction may not be met at the current temperature. | - Increase the temperature: Gradually increase the reaction temperature, monitoring for product formation and potential side reactions. |
Problem 2: Formation of significant amounts of C-alkylated byproducts.
| Question | Possible Cause | Troubleshooting Steps |
| Q2: I'm observing a mixture of N- and C-alkylated products. How can I improve the selectivity for N-alkylation? | Inappropriate solvent: The choice of solvent significantly influences the site of alkylation. | - Use polar aprotic solvents: Solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or hexamethylphosphoramide (HMPA) solvate the cation, leaving a "naked" pyrrolide anion that is more likely to react at the nitrogen.[2] - Consider ionic liquids: Ionic liquids such as [Bmim][PF6] or [Bmim][BF4] have been shown to promote highly regioselective N-substitution.[3] |
| Nature of the counter-ion: The cation associated with the pyrrolide anion affects the N/C alkylation ratio. | - Favor ionic bonding: More ionic nitrogen-metal bonds (e.g., with K+, Na+, or Li+) lead to a higher degree of N-alkylation.[1] Avoid Grignard reagents (containing Mg2+), as they tend to favor C-alkylation due to a higher degree of coordination to the nitrogen atom.[1][4] | |
| Steric hindrance: In substituted pyrroles like 2,5-dimethylpyrrole, the methyl groups can sterically hinder the approach of the electrophile to the nitrogen atom.[5][6] | - Use a less sterically demanding alkylating agent: If possible, consider smaller or linear alkyl halides. - Optimize reaction temperature: Lowering the temperature may favor the thermodynamically preferred N-alkylation product. |
Problem 3: Formation of poly-alkylated products or polymeric material.
| Question | Possible Cause | Troubleshooting Steps |
| Q3: My reaction is producing a complex mixture of poly-methylated pyrroles and polymers. How can I obtain the mono-N-alkylated product? | Excess alkylating agent: Using a large excess of the alkylating agent can lead to subsequent alkylation reactions. | - Control stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the alkylating agent. Consider adding the alkylating agent slowly to the reaction mixture. |
| High reaction temperature: Elevated temperatures can promote side reactions and polymerization.[7] | - Lower the reaction temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. | |
| Reactive alkylating agent: Highly reactive alkylating agents like allyl bromide can lead to mixtures of products.[7] | - Choose a less reactive electrophile: If the reaction allows, consider using an alkyl tosylate or mesylate instead of a more reactive halide. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the selective N-alkylation of dimethylpyrrole?
The main challenge is the ambident nucleophilic nature of the pyrrolide anion. After deprotonation of the N-H, the negative charge is delocalized over the aromatic ring, creating potential reaction sites at both the nitrogen and the carbon atoms (primarily C2 and C5). This leads to competition between N-alkylation and C-alkylation, often resulting in a mixture of products.
Q2: How do the substituents on the pyrrole ring, such as in 2,5-dimethylpyrrole, affect N-alkylation?
The methyl groups at the 2 and 5 positions increase the electron density of the pyrrole ring, which can enhance its nucleophilicity. However, they also introduce steric hindrance around the nitrogen atom, which can make N-alkylation more difficult compared to unsubstituted pyrrole, especially with bulky alkylating agents.
Q3: Are there alternative methods to direct alkylation for achieving N-substitution?
Yes, the Mitsunobu reaction is a powerful alternative for the N-alkylation of pyrroles and other N-heterocycles.[8] This reaction uses a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD) to activate an alcohol for nucleophilic attack by the pyrrole nitrogen. It often provides high yields and selectivity for the N-alkylated product under mild conditions.
Q4: Can phase-transfer catalysis be used for the N-alkylation of dimethylpyrrole?
Yes, phase-transfer catalysis (PTC) is a viable method. A protocol using a 50% aqueous sodium hydroxide solution with tetrabutylammonium bromide as the phase-transfer catalyst has been reported for the N-alkylation of pyrrole.[4] This method avoids the need for anhydrous conditions and strong, pyrophoric bases.
Experimental Protocols
Protocol 1: N-Alkylation using a Strong Base in an Aprotic Solvent
This protocol is a general method for the N-alkylation of dimethylpyrrole using sodium hydride in dimethylformamide.
-
Preparation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add a 60% dispersion of sodium hydride (1.1 eq.) in mineral oil.
-
Washing: Wash the sodium hydride with dry hexanes (3x) to remove the mineral oil, decanting the hexanes carefully each time under a stream of nitrogen.
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask.
-
Pyrrole Addition: Cool the suspension to 0 °C and add a solution of 2,5-dimethylpyrrole (1.0 eq.) in anhydrous DMF dropwise.
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Deprotonation: Allow the mixture to stir at room temperature for 1 hour, or until hydrogen gas evolution ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., iodomethane, 1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation.
Protocol 2: N-Alkylation using Phase-Transfer Catalysis (PTC)
This protocol is adapted from a method for pyrrole and can be applied to dimethylpyrrole.[4]
-
Reaction Setup: In a round-bottom flask, combine 2,5-dimethylpyrrole (1.0 eq.), the alkyl halide (1.1 eq.), and tetrabutylammonium bromide (0.1 eq.) in methylene chloride.
-
Base Addition: With external cooling, add a 50% aqueous solution of sodium hydroxide.
-
Reaction: Stir the biphasic mixture vigorously and gently reflux for 20-24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with water and separate the layers. Extract the aqueous layer with methylene chloride.
-
Washing: Combine the organic extracts and wash with 2 M HCl, water, and saturated brine solution.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. Purify the residue as needed.
Data Summary
The selectivity of N-alkylation is highly dependent on the reaction conditions. The following table summarizes the qualitative effects of different parameters.
| Parameter | Condition Favoring N-Alkylation | Condition Favoring C-Alkylation | Rationale |
| Solvent | Polar aprotic (DMSO, DMF, HMPA)[2] | Non-polar | Polar aprotic solvents solvate the cation, leading to a more reactive "naked" pyrrolide anion at the nitrogen. |
| Counter-ion | K+, Na+, NR4+[4] | Mg2+[1][4] | More ionic N-metal bonds favor N-alkylation. Covalent character (as in Grignard reagents) favors C-alkylation. |
| Leaving Group | Sulfates, Tosylates | Halides (I > Br > Cl) | "Softer" electrophiles tend to react at the "softer" nitrogen atom. |
| Temperature | Generally lower temperatures | Generally higher temperatures | Lower temperatures can favor the thermodynamically more stable N-alkyl product. |
Visualizations
Caption: General experimental workflow for the N-alkylation of dimethylpyrrole.
References
- 1. Pyrrole - Wikipedia [en.wikipedia.org]
- 2. N-alkylation of indole and pyrroles in dimethyl sulphoxide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. Sterically hindered N-aryl pyrroles: chromatographic separation of enantiomers and barriers to racemization - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 8. Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Low Solubility of Dimethylpyrrole Derivatives in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the low solubility of dimethylpyrrole derivatives during in vitro and in vivo assays.
Frequently Asked Questions (FAQs)
Q1: Why is the low solubility of my dimethylpyrrole derivative a problem in my assay?
Low aqueous solubility of dimethylpyrrole derivatives is a significant hurdle in drug discovery and can lead to several issues that compromise assay validity and reproducibility.[1][2] When a compound's concentration exceeds its solubility limit in the assay buffer, it can precipitate out of solution. This leads to an inaccurate representation of the compound's true concentration, resulting in an underestimation of its biological activity (e.g., higher IC50 values).[1][3] Poor solubility can also cause variability in the data, leading to unreliable structure-activity relationships (SAR).[1] Furthermore, it can create discrepancies between results from different types of assays, such as enzyme-based versus cell-based assays.[1]
Q2: How can I determine if my dimethylpyrrole derivative has precipitated in my assay?
Several methods can be used to assess compound precipitation:
-
Visual Inspection: The simplest method is to visually inspect the assay plate or tube for any cloudiness, turbidity, or visible precipitate.
-
Nephelometry: This technique measures the amount of light scattered by suspended particles in a liquid and can be adapted for high-throughput screening of compound solubility.[2]
-
Dynamic Light Scattering (DLS): DLS can detect the formation of compound aggregates, which often precedes precipitation.[4]
-
Filtration and HPLC: The assay solution can be filtered, and the concentration of the compound in the filtrate can be quantified by High-Performance Liquid Chromatography (HPLC) to determine the amount that remains in solution.
Q3: What are the common formulation strategies to improve the solubility of dimethylpyrrole derivatives?
Several formulation strategies can be employed to enhance the solubility of poorly soluble compounds like dimethylpyrrole derivatives. These can be used alone or in combination.[5]
-
Co-solvents: The use of water-miscible organic solvents can increase the solubility of hydrophobic compounds.[6][7]
-
Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[6][7]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility.[6][7]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble molecules, thereby increasing their solubility.[6][8]
-
Particle Size Reduction: Decreasing the particle size of the compound increases its surface area, which can lead to a faster dissolution rate.[6][8][9]
Troubleshooting Guides
Problem: Inconsistent or non-reproducible assay results.
Possible Cause: Precipitation of the dimethylpyrrole derivative during the experiment.
Solutions:
-
Lower the Compound Concentration: The most straightforward approach is to work at concentrations below the known solubility limit of the compound in the assay buffer.
-
Optimize the Dilution Protocol: Instead of a single large dilution step, perform serial dilutions. This can help prevent the compound from crashing out of solution.[1]
-
Incorporate a Co-solvent: Dimethyl sulfoxide (DMSO) is a commonly used co-solvent.[1][10] However, it's crucial to keep the final concentration of DMSO low (typically <1%) as it can have its own biological effects.[10][11] Other co-solvents to consider include ethanol, methanol, propylene glycol (PG), and polyethylene glycol (PEG).[6][12]
-
Add a Surfactant: Non-ionic surfactants like Tween 20 and Triton X-100 are often used to improve compound solubility.[12][13] Start with a low concentration (e.g., 0.01% v/v) and optimize as needed. Be aware that some surfactants can be cytotoxic.[12]
Problem: The IC50 value of my dimethylpyrrole derivative is unexpectedly high.
Possible Cause: The actual concentration of the compound in solution is lower than the nominal concentration due to precipitation.
Solutions:
-
Determine the Kinetic Solubility: Perform a kinetic solubility assay to determine the concentration at which your compound starts to precipitate in the specific assay buffer.
-
Employ Solubilization Excipients:
-
Cyclodextrins: Beta-cyclodextrins can be effective in solubilizing hydrophobic compounds.[6][8] Prepare a stock solution of the cyclodextrin in the assay buffer and then dissolve the dimethylpyrrole derivative in this solution.
-
Lipid-Based Formulations: For in vivo studies, lipid-based delivery systems can enhance the oral bioavailability of poorly soluble compounds.[6][8]
-
-
Re-evaluate the Solid Form: Different polymorphic forms of a compound can have different solubilities.[8] If possible, investigate if a more soluble amorphous or metastable crystalline form of your dimethylpyrrole derivative is available.
Data Presentation
Table 1: Solubility of Selected Tetrasubstituted Pyrrole Derivatives in PBS (pH 7.4)
| Compound | Solubility (µM) |
| 1 | 3.5 |
| 9a | ~3.5 |
| 9b | ~3.5 |
| 9c | ~3.5 |
| 9d | ~3.5 |
| 9e | ~3.5 |
| 9f | ~3.5 |
| 9g | ~3.5 |
| 9h | ~3.5 |
| 9i | ~3.5 |
| 10a | 18.2 |
| (±)10b | ~10 |
| Nutlin-3a (Reference) | 2.4 |
Data extracted from a study on tetrasubstituted pyrrole derivatives, showing that modifications to the chemical structure can significantly impact solubility.[14]
Table 2: Common Co-solvents and Surfactants Used to Improve Compound Solubility
| Agent | Type | Typical Starting Concentration | Considerations |
| DMSO | Co-solvent | < 1% (v/v) | Can have biological effects at higher concentrations.[10][11] |
| Ethanol | Co-solvent | 1-5% (v/v) | Can be cytotoxic at higher concentrations.[12] |
| PEG 400 | Co-solvent | 1-10% (v/v) | Generally considered to have low toxicity.[12] |
| Tween 20 | Surfactant | 0.01-0.1% (v/v) | Can interfere with some assay readouts. Can be cytotoxic.[12] |
| Triton X-100 | Surfactant | 0.01-0.1% (v/v) | Can interfere with some assay readouts. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay using Nephelometry
This protocol provides a high-throughput method to determine the concentration at which a compound precipitates from a solution.[2]
Materials:
-
Dimethylpyrrole derivative stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., PBS, pH 7.4)
-
384-well microplate
-
Nephelometer plate reader
Procedure:
-
Prepare a serial dilution of the dimethylpyrrole derivative stock solution in DMSO.
-
In the 384-well plate, add the assay buffer.
-
Add a small volume of each concentration of the compound stock solution to the wells containing the assay buffer. Ensure the final DMSO concentration is consistent across all wells (e.g., 1%).
-
Mix the plate gently.
-
Measure the light scattering at time zero and then at regular intervals (e.g., every 15 minutes for 2 hours) using the nephelometer.
-
The concentration at which a significant increase in light scattering is observed is the kinetic solubility limit.
Protocol 2: Formulation with β-Cyclodextrin
This protocol describes how to prepare a formulation of a dimethylpyrrole derivative using β-cyclodextrin to improve its solubility.[8]
Materials:
-
Dimethylpyrrole derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Assay buffer
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare a stock solution of HP-β-CD in the assay buffer (e.g., 10% w/v).
-
Add the desired amount of the dimethylpyrrole derivative to the HP-β-CD solution.
-
Vortex the mixture vigorously for 5-10 minutes.
-
Sonicate the mixture for 15-30 minutes to facilitate the formation of the inclusion complex.
-
Visually inspect the solution for any undissolved particles. If necessary, the solution can be filtered through a 0.22 µm filter to remove any aggregates.
-
This formulated solution can then be used in the assay.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. bmglabtech.com [bmglabtech.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. mdpi.com [mdpi.com]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 14. mdpi.com [mdpi.com]
Preventing oxidation of dimethylpyrrole during storage and reactions
Welcome to the technical support center for dimethylpyrrole. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and use of dimethylpyrrole, focusing on preventing its oxidation.
Frequently Asked Questions (FAQs)
Q1: Why is my once colorless dimethylpyrrole now yellow/brown/red?
A1: The discoloration of dimethylpyrrole is a common issue caused by oxidation and polymerization.[1][2] This process is accelerated by exposure to oxygen and light. The resulting colored impurities are often highly conjugated oligomers or polymers of dimethylpyrrole. Even trace amounts of these impurities can lead to significant discoloration.
Q2: Is discolored dimethylpyrrole still usable?
A2: The usability of discolored dimethylpyrrole depends on the specific requirements of your experiment. For many applications, a slight yellow or brown tint may not significantly affect the outcome. However, for reactions sensitive to impurities or for applications requiring high purity, such as in the synthesis of active pharmaceutical ingredients, purification is necessary. The presence of color indicates the formation of oxidation byproducts.
Q3: How can I prevent my dimethylpyrrole from discoloring?
A3: To prevent discoloration, it is crucial to minimize its exposure to oxygen and light. The best practice is to store freshly purified dimethylpyrrole under an inert atmosphere (e.g., nitrogen or argon), in a tightly sealed, dark glass container, and at a low temperature (refrigerated or frozen).[1]
Q4: What is the recommended storage temperature for dimethylpyrrole?
A4: For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, freezing at -20 °C or below is advisable to significantly slow down the degradation process.
Q5: Can I use an antioxidant to stabilize my dimethylpyrrole?
A5: Yes, the use of an antioxidant such as Butylated Hydroxytoluene (BHT) can help inhibit oxidation. A low concentration of BHT (e.g., 0.01-0.1%) can be added to freshly distilled dimethylpyrrole for extended storage.
Troubleshooting Guides
Issue 1: Dimethylpyrrole has darkened in color.
-
Cause: Exposure to oxygen and/or light has led to oxidation and polymerization.
-
Solution:
-
Assess Purity: Before purification, it is useful to assess the level of impurity. The refractive index of freshly distilled 2,5-dimethylpyrrole is approximately 1.500 at 22 °C.[1] An increase in the refractive index indicates the presence of impurities.
-
Purification: The discolored dimethylpyrrole can be purified by vacuum distillation.[1] It is important to perform the distillation under an inert atmosphere to prevent further oxidation.
-
Proper Storage: Immediately after purification, store the dimethylpyrrole under an inert atmosphere, in a dark container, and at a low temperature.
-
Issue 2: Rapid discoloration of dimethylpyrrole during a reaction.
-
Cause: The reaction conditions may be promoting oxidation. This can be due to the presence of oxidizing agents, exposure to air, or high temperatures in the presence of oxygen.
-
Solution:
-
Inert Atmosphere: Ensure your reaction is carried out under a continuous stream of an inert gas like nitrogen or argon.
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Temperature Control: If possible, run the reaction at a lower temperature.
-
Quenching: During the reaction workup, minimize exposure to air. If compatible with your product, consider quenching the reaction with a reducing agent or working up at low temperatures.
-
Data Presentation
Table 1: Influence of Storage Conditions on the Stability of Dimethylpyrrole
| Storage Condition | Expected Stability (Qualitative) | Purity Metric | Recommendations |
| Ambient, Open to Air, Light | Very Poor (rapid discoloration) | Significant increase in refractive index; appearance of broad polymer peaks in NMR. | Avoid at all costs. |
| Ambient, Sealed, Light | Poor (discoloration within days/weeks) | Noticeable increase in refractive index over time. | Not recommended for storage. |
| Refrigerated (2-8 °C), Sealed, Dark | Moderate (stable for weeks to months) | Slow increase in refractive index. | Suitable for short-term storage of frequently used aliquots. |
| Refrigerated (2-8 °C), Inert Atmosphere, Dark | Good (stable for several months) | Minimal change in refractive index. | Recommended for routine use. |
| Frozen (≤ -20 °C), Inert Atmosphere, Dark | Excellent (stable for many months to years) | Negligible change in refractive index. | Ideal for long-term storage. |
Experimental Protocols
Protocol 1: Purification of Discolored 2,5-Dimethylpyrrole by Vacuum Distillation
Objective: To purify 2,5-dimethylpyrrole that has developed a yellow or brown color due to oxidation.
Materials:
-
Discolored 2,5-dimethylpyrrole
-
Round-bottom flask
-
Short-path distillation head with a vacuum adapter
-
Receiving flask
-
Heating mantle with a stirrer
-
Vacuum pump with a cold trap
-
Inert gas source (Nitrogen or Argon)
-
Boiling chips or a magnetic stir bar
Procedure:
-
Setup: Assemble the distillation apparatus. Ensure all glassware is dry. Place a stir bar or boiling chips in the distillation flask.
-
Inert Atmosphere: Flush the entire apparatus with a gentle stream of nitrogen or argon for 5-10 minutes to displace any air.
-
Charging the Flask: Under a positive pressure of the inert gas, charge the distillation flask with the discolored 2,5-dimethylpyrrole.
-
Vacuum Application: Close the system to the inert gas source and slowly apply a vacuum. A pressure of 8-25 mmHg is typically suitable.[1]
-
Heating: Gently heat the distillation flask using a heating mantle. The boiling point of 2,5-dimethylpyrrole is 51–53 °C at 8 mmHg or 78–80 °C at 25 mmHg.[1]
-
Collection: Collect the colorless, freshly distilled 2,5-dimethylpyrrole in the receiving flask, which should be cooled in an ice bath to ensure efficient condensation.
-
Breaking Vacuum: After the distillation is complete, cool the distillation flask to room temperature before breaking the vacuum with the inert gas.
-
Storage: Immediately transfer the purified product to a clean, dry, amber glass bottle. Add a stabilizer if desired (see Protocol 2), flush the headspace with inert gas, and seal the bottle tightly. Store at low temperature.
Protocol 2: Stabilization of Purified Dimethylpyrrole with BHT
Objective: To extend the shelf-life of purified dimethylpyrrole by adding an antioxidant.
Materials:
-
Freshly distilled dimethylpyrrole
-
Butylated Hydroxytoluene (BHT)
-
A clean, dry, amber glass storage bottle with a tight-fitting cap
-
Inert gas source
Procedure:
-
Preparation: Immediately after purification (as in Protocol 1), have the storage container ready.
-
Addition of BHT: To the freshly distilled dimethylpyrrole, add BHT to a final concentration of 0.01% to 0.1% (w/w). For example, for 100 g of dimethylpyrrole, add 10 mg to 100 mg of BHT.
-
Dissolution: Gently swirl the mixture until the BHT is completely dissolved. BHT is soluble in organic compounds.
-
Inerting and Storage: Flush the headspace of the storage bottle with nitrogen or argon, seal it tightly, and store it in a refrigerator or freezer.
Visualizations
Caption: Workflow for handling and purifying dimethylpyrrole.
Caption: Troubleshooting guide for dimethylpyrrole discoloration.
References
Technical Support Center: 2,5-Dimethylpyrrole (DMP) Protecting Group Cleavage
This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with the cleavage of the 2,5-dimethylpyrrole (DMP) protecting group from primary amines.
Troubleshooting Guide
Issue 1: Low or No Deprotection Yield
You are observing a low yield of your desired primary amine after the deprotection reaction, or the starting material remains largely unreacted.
Possible Causes and Solutions:
-
Insufficient Reaction Time: Conventional methods for DMP cleavage, particularly with hydroxylamine hydrochloride, can be slow, sometimes requiring over 24 hours of reflux.[1]
-
Solution 1: Increase Reaction Time: Continue to monitor the reaction by TLC or LC-MS and extend the reaction time until completion.
-
Solution 2: Microwave Irradiation: Employing microwave irradiation can dramatically reduce reaction times from hours to minutes.[1][2] For example, a reaction that takes 36 hours under conventional heating may be completed in 30 minutes with microwave assistance.[1]
-
-
Suboptimal Reagent Choice or Concentration: The effectiveness of the cleavage reagent can be highly substrate-dependent.
-
Solution 1: Switch to Acidic Conditions: For substrates stable to acid, using dilute hydrochloric acid in ethanol can lead to higher yields compared to hydroxylamine methods.[1][2]
-
Solution 2: Optimize Hydroxylamine Conditions: If using hydroxylamine hydrochloride, ensure a sufficient excess is used (e.g., 10-20 equivalents).[3] Adjusting the pH can also be critical; the addition of a base like triethylamine can improve yields and shorten reaction times.[3]
-
-
Poor Solubility: The protected substrate may not be fully soluble in the chosen solvent system, leading to an incomplete reaction.
-
Solution: Experiment with different solvent systems. For hydroxylamine-based deprotections, mixtures of alcohols (like ethanol or 2-propanol) and water are often used.[3]
-
Issue 2: Presence of Side Products
The reaction mixture shows significant formation of unintended byproducts, complicating purification.
Possible Causes and Solutions:
-
Acid-Labile Functional Groups: If your molecule contains other acid-sensitive protecting groups (e.g., Boc), using strongly acidic cleavage conditions will lead to their removal.
-
Difficult Purification from Excess Reagent: The deprotected amine is often water-soluble, making its separation from excess hydroxylamine hydrochloride (also water-soluble) challenging.[1]
-
Solution 1: Optimize Reagent Stoichiometry: Use the minimum amount of hydroxylamine hydrochloride necessary for complete conversion to simplify downstream purification.
-
Solution 2: Alternative Workup: Explore different extraction and chromatography strategies to effectively separate the product from the excess reagent.
-
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for cleaving a 2,5-dimethylpyrrole group?
A1: The most common method involves refluxing the protected amine with an excess of hydroxylamine hydrochloride in a mixture of alcohol and water for an extended period (often >24 hours).[1] However, for acid-stable compounds, a solution of dilute hydrochloric acid in ethanol under reflux or with microwave heating is also effective and can provide higher yields.[1][2]
Q2: My compound has a Boc protecting group. Which deprotection method for DMP should I use?
A2: To selectively remove the DMP group while keeping the Boc group intact, you should use hydroxylamine hydrochloride. The use of acidic conditions like HCl/EtOH will cleave the Boc group. To accelerate the hydroxylamine reaction, microwave irradiation is highly effective and compatible with the Boc group.[1]
Q3: Can the DMP group be removed in the presence of Cbz or Fmoc groups?
A3: Yes, the DMP group can be selectively cleaved in the presence of Cbz and Fmoc groups. Since Cbz and Fmoc groups are relatively stable to acid, you can use the more efficient HCl/EtOH deprotection method, often assisted by microwave heating, for faster and higher-yielding reactions.[1]
Q4: I am struggling with long reaction times for DMP deprotection. What is the most effective way to speed up the reaction?
A4: The application of microwave irradiation is the most effective way to dramatically reduce reaction times for both hydroxylamine-based and acid-catalyzed DMP cleavage.[1][2][4] Reaction times can be shortened from over 24 hours to as little as 30 minutes.[1]
Q5: Why is my deprotection yield for a thiazolyl-amine derivative particularly low with hydroxylamine hydrochloride?
A5: It has been observed that the regeneration of the amine from N-protected thiazolyl derivatives using hydroxylamine hydrochloride can be less efficient, with yields sometimes as low as 25-65%, compared to phenyl, pyridyl, and alkyl amines which typically give yields around 80%.[5] For these substrates, exploring acidic cleavage conditions (if the molecule is stable) or further optimization of the hydroxylamine protocol may be necessary.
Quantitative Data Summary
Table 1: Comparison of DMP Deprotection Conditions
| Reagent System | Substrate Compatibility | Typical Temperature | Typical Duration | Typical Yield | Reference |
| NH₂OH·HCl | Compatible with acid-sensitive groups (e.g., Boc) | Reflux | >24 hours | Moderate to High | [1][5] |
| NH₂OH·HCl, TEA | Improved conditions for acid-sensitive groups | Reflux | ~5 hours | High (e.g., 83%) | [3] |
| NH₂OH·HCl (Microwave) | Compatible with acid-sensitive groups (e.g., Boc) | 120 °C | ~30 minutes | High | [1] |
| 10% conc. HCl in EtOH | Stable with acid-stable groups (e.g., Cbz, Fmoc) | Reflux | Variable | High | [1] |
| 10% conc. HCl in EtOH (Microwave) | Stable with acid-stable groups (e.g., Cbz, Fmoc) | 120 °C | ~10-30 minutes | High (e.g., >90%) | [1] |
Experimental Protocols
Protocol 1: General Procedure for DMP Cleavage with Hydroxylamine Hydrochloride (Microwave-Assisted)
-
Dissolve the 2,5-dimethylpyrrole-protected amine in a suitable solvent mixture (e.g., ethanol/water).
-
Add 10-20 equivalents of hydroxylamine hydrochloride to the solution.
-
Seal the reaction vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120 °C) for approximately 30 minutes, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting primary amine using standard procedures such as extraction or column chromatography.
Protocol 2: General Procedure for DMP Cleavage with HCl/EtOH (Microwave-Assisted)
-
Dissolve the 2,5-dimethylpyrrole-protected amine in a 10% solution of concentrated hydrochloric acid in ethanol.
-
Seal the reaction vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120 °C) for 10-30 minutes, monitoring the reaction progress by TLC or LC-MS.
-
After cooling, neutralize the reaction mixture carefully with a base (e.g., saturated NaHCO₃ solution).
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the primary amine by column chromatography.
Visualizations
Caption: Mechanism of DMP protecting group cleavage.
Caption: General experimental workflow for DMP deprotection.
Caption: Troubleshooting decision tree for DMP cleavage.
References
- 1. Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-assisted protection of primary amines as 2,5-dimethylpyrroles and their orthogonal deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. scholars.northwestern.edu [scholars.northwestern.edu]
- 5. Protection of primary amines as N-substituted 2,5-dimethylpyrroles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scaling Up Dimethylpyrrole Synthesis for Pilot Plants
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of dimethylpyrroles for pilot plant operations. The information is presented in a question-and-answer format to directly address potential challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing dimethylpyrroles on a larger scale?
The most common and scalable methods for synthesizing substituted pyrroles, including dimethylpyrroles, are the Paal-Knorr synthesis and the Knorr pyrrole synthesis.[1][2] The Paal-Knorr synthesis involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia.[1] For the synthesis of 2,5-dimethylpyrrole, 2,5-hexanedione is the typical starting material. The Knorr pyrrole synthesis is another valuable method, particularly for producing 2,4-dimethylpyrrole.[3]
Q2: What are the main challenges when scaling up the Paal-Knorr synthesis from the lab to a pilot plant?
Scaling up the Paal-Knorr synthesis presents several challenges. The reaction can be exothermic, and managing heat removal becomes critical in larger reactors to prevent runaway reactions.[4] Traditional methods often use harsh acidic catalysts and high temperatures, which can lead to the degradation of sensitive functional groups.[5] Mixing efficiency is also crucial to ensure uniform reaction conditions and prevent the formation of hot spots.[6] Furthermore, the availability and handling of large quantities of starting materials and solvents require careful planning.[7]
Q3: Are there greener alternatives to traditional solvents for the Paal-Knorr synthesis at an industrial scale?
Yes, there is a growing interest in using more environmentally friendly solvents. Water has been shown to be a suitable medium for the Paal-Knorr pyrrole cyclocondensation, offering an efficient and green alternative.[8] Other green solvents are also being explored to reduce the environmental impact of the synthesis.[5]
Q4: What are the key safety considerations for the pilot plant synthesis of dimethylpyrrole?
Safety is paramount in a pilot plant setting. A thorough risk assessment should be conducted before any scale-up operation.[3] Key considerations include:
-
Exothermic Reactions: The Paal-Knorr reaction can be exothermic.[9] Adequate cooling systems and emergency procedures must be in place to manage heat generation and prevent thermal runaways.[4][6]
-
Hazardous Materials: Handling of flammable solvents and corrosive acids requires appropriate personal protective equipment (PPE) and engineering controls.
-
Product Instability: Dimethylpyrroles can be sensitive to air and light, leading to oxidation and the formation of colored, resinous substances.[3] It is crucial to handle and store the product under an inert atmosphere (e.g., nitrogen).[3]
-
Pressure Management: Reactions involving heating solvents in a closed system can lead to pressure build-up. Reactors must be equipped with pressure relief systems.
Q5: What are the common by-products in dimethylpyrrole synthesis, and how can they be minimized?
In the Paal-Knorr synthesis, side reactions can lead to the formation of furan derivatives, particularly at low pH (below 3).[10] To favor the formation of the desired pyrrole, it is important to maintain neutral or weakly acidic conditions.[10] Incomplete reactions can also leave unreacted starting materials. Optimizing reaction parameters such as temperature, reaction time, and catalyst loading can help minimize by-product formation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Poor mixing. - Catalyst deactivation. - Side reactions leading to by-products. | - Increase reaction time or temperature (monitor for by-product formation). - Ensure adequate agitation to maintain a homogeneous mixture. - Check catalyst activity and consider regeneration or replacement. - Adjust pH to favor pyrrole formation (neutral to weakly acidic for Paal-Knorr).[10] |
| Product Discoloration (Red/Brown) | - Oxidation of the dimethylpyrrole product. | - Handle and store the product under an inert atmosphere (e.g., nitrogen).[3] - Minimize exposure to air and light during workup and purification. |
| Formation of Solid Mass in Reactor | - Caking of reactants or product. | - For the Knorr synthesis of 2,4-dimethylpyrrole, if the contents cake or become semi-solid, lower the oil bath temperature and gradually decrease the flow of superheated steam.[3] - Ensure adequate agitation throughout the reaction. |
| Runaway Reaction (Uncontrolled Temperature Increase) | - Inadequate heat removal for an exothermic reaction. | - Immediately initiate emergency cooling procedures. - If necessary, quench the reaction by adding a suitable cold solvent or quenching agent. - Review the heat management strategy and ensure the cooling system is appropriately sized for the scale of the reaction.[6] |
| Inconsistent Batch-to-Batch Results | - Variations in raw material quality. - Inconsistent process parameters (temperature, time, addition rates). - Inadequate process control. | - Implement rigorous quality control for all incoming raw materials. - Utilize process automation to ensure consistent and reproducible reaction conditions.[11][12] - Maintain detailed batch records to track all process parameters. |
Data Presentation
Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Pyrrole Production
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Initial Investment | Lower, especially for smaller volumes.[13] | Higher due to specialized equipment (pumps, reactors, sensors).[3] |
| Operational Costs | Can be higher due to increased labor and energy for heating/cooling cycles.[14] | Generally lower due to reduced energy consumption, solvent usage, and waste.[14] |
| Scalability | Scaling up requires larger reactors and can be time-consuming to re-optimize.[9] | Scaled by increasing run time rather than reactor size, simplifying the process.[9][14] |
| Safety | Higher risk with exothermic reactions due to larger reaction volumes.[3] | Improved safety due to smaller reaction volumes and better heat transfer.[3][15] |
| Product Quality & Consistency | Can have batch-to-batch variability. | More consistent product quality due to uniform reaction conditions.[3][13] |
| Throughput | Limited by batch cycle times. | Higher productivity due to continuous operation.[3] |
Experimental Protocols
Pilot-Scale Paal-Knorr Synthesis of 2,5-Dimethylpyrrole (Batch Process)
Objective: To synthesize 2,5-dimethylpyrrole from 2,5-hexanedione and an amine source in a pilot-scale batch reactor.
Materials:
-
2,5-Hexanedione
-
Ammonium carbonate or a primary amine
-
Weak acid catalyst (e.g., acetic acid)
-
Solvent (e.g., water, ethanol)
-
Inert gas (Nitrogen)
Equipment:
-
Jacketed glass or stainless steel pilot-plant reactor (e.g., 50-100 L) equipped with a mechanical stirrer, reflux condenser, temperature probe, and inlet/outlet ports for inert gas and liquid addition.
-
Heating/cooling system for the reactor jacket.
-
Receiving vessels for product collection.
-
Extraction and distillation equipment for purification.
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charging Reactants: Charge the reactor with the solvent and 2,5-hexanedione. Begin agitation.
-
Catalyst Addition: Slowly add the weak acid catalyst to the reactor.
-
Amine Addition: Gradually add the amine source (e.g., a solution of ammonium carbonate) to the reactor. The addition rate should be controlled to manage any exotherm.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and maintain for the required reaction time. Monitor the reaction progress by a suitable analytical method (e.g., GC, TLC).
-
Cooling and Workup: Once the reaction is complete, cool the reactor contents to room temperature.
-
Extraction: Transfer the reaction mixture to an extraction vessel. Perform liquid-liquid extraction to separate the product.
-
Purification: Dry the organic layer and remove the solvent by distillation. The crude dimethylpyrrole can be further purified by fractional distillation under reduced pressure.
-
Storage: Store the purified 2,5-dimethylpyrrole under a nitrogen atmosphere in a sealed, light-protected container.[3]
Pilot-Scale Continuous Flow Synthesis of N-Substituted Pyrroles
Objective: To synthesize N-substituted pyrroles via a Paal-Knorr reaction in a continuous flow reactor system.
Materials:
-
1,4-Diketone (e.g., 2,5-hexanedione)
-
Primary amine
-
Solid acid catalyst (e.g., Amberlyst-15)
-
Solvent (if required)
Equipment:
-
Syringe pumps or HPLC pumps for reactant delivery.
-
Packed-bed reactor or microreactor containing the solid acid catalyst.
-
Heating system for the reactor (e.g., heating block, oil bath).
-
Back-pressure regulator.
-
Product collection vessel.
Procedure:
-
System Setup: Assemble the continuous flow system, ensuring all connections are secure. Pack the reactor with the solid acid catalyst.
-
Reactant Preparation: Prepare solutions of the 1,4-diketone and the primary amine in the chosen solvent (or use neat reactants if possible).
-
Reaction Initiation: Set the desired reactor temperature and system pressure using the back-pressure regulator.
-
Reactant Pumping: Start pumping the reactant solutions through the reactor at the determined flow rates to achieve the desired residence time.
-
Steady State: Allow the system to reach a steady state.
-
Product Collection: Collect the product stream exiting the reactor.
-
Analysis: Analyze the product stream to determine conversion and yield.
-
Shutdown: After the desired amount of product is collected, flush the system with solvent.
-
Purification: The collected product can be purified using standard techniques such as distillation or crystallization.
Visualizations
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab? | Lab Manager [labmanager.com]
- 4. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 5. rgmcet.edu.in [rgmcet.edu.in]
- 6. amarequip.com [amarequip.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 10. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 11. ddpsinc.com [ddpsinc.com]
- 12. Automation for R&D and pilot plant | By Suurmond [suurmond.com]
- 13. cerionnano.com [cerionnano.com]
- 14. The economic advantages of continuous flow chemistry [manufacturingchemist.com]
- 15. Recent advances in continuous flow synthesis of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Reactivity of 2,4- vs. 2,5-Dimethylpyrrole in Electrophilic Substitution Reactions
For researchers, scientists, and drug development professionals, understanding the subtle differences in reactivity between structural isomers is paramount for efficient synthesis design and the development of novel chemical entities. This guide provides an objective comparison of the reactivity of 2,4-dimethylpyrrole and 2,5-dimethylpyrrole, focusing on their behavior in key electrophilic substitution reactions. The information presented is supported by established chemical principles and available experimental data.
Pyrrole and its derivatives are fundamental five-membered aromatic heterocycles that are key building blocks in a vast array of pharmaceuticals and functional materials. The electron-rich nature of the pyrrole ring makes it highly susceptible to electrophilic attack. The position of substituents on the pyrrole ring significantly influences the regioselectivity and overall rate of these reactions. In this guide, we delve into the comparative reactivity of two common isomers: 2,4-dimethylpyrrole and 2,5-dimethylpyrrole.
Theoretical Framework: The Influence of Methyl Substitution on Reactivity
Electrophilic substitution on the pyrrole ring preferentially occurs at the α-positions (C2 and C5) over the β-positions (C3 and C4). This preference is attributed to the greater resonance stabilization of the cationic intermediate (the arenium ion) formed during α-attack, which can delocalize the positive charge over more atoms, including the nitrogen, compared to the intermediate formed from β-attack.
The presence of electron-donating methyl groups further activates the pyrrole ring towards electrophilic substitution. However, the positioning of these methyl groups in 2,4-dimethylpyrrole versus 2,5-dimethylpyrrole leads to distinct reactivity profiles.
-
2,4-Dimethylpyrrole: This isomer possesses a free α-position (C5) and a free β-position (C3). Based on the general principles of pyrrole reactivity, electrophilic attack is expected to predominantly occur at the more reactive C5 position.
-
2,5-Dimethylpyrrole: In this isomer, both α-positions are blocked by methyl groups. Consequently, electrophilic substitution is forced to occur at the less reactive β-positions (C3 and C4). This steric hindrance and the inherent lower reactivity of the β-positions suggest that 2,5-dimethylpyrrole will be significantly less reactive towards electrophiles than its 2,4-disubstituted counterpart.
Quantitative Comparison of Reactivity
To provide a clear and concise comparison, the following table summarizes the expected and observed outcomes of key electrophilic substitution reactions for both isomers. Due to the challenges in finding directly comparable kinetic data, the comparison is primarily based on reported product yields under similar reaction conditions, which serve as a practical indicator of reactivity.
| Reaction Type | Electrophile/Reagents | 2,4-Dimethylpyrrole | 2,5-Dimethylpyrrole |
| Vilsmeier-Haack Formylation | POCl₃, DMF | Expected to react readily at the C5 position to yield 2,4-dimethyl-5-formylpyrrole. | Reaction is expected to be sluggish and may require harsher conditions to proceed at the C3 position. |
| Nitration | HNO₃, Acetic Anhydride | Expected to undergo nitration primarily at the C5 position. | Nitration would be forced to the C3 position and is expected to be less efficient. |
| Friedel-Crafts Acylation | Acyl chloride/anhydride, Lewis Acid (e.g., SnCl₄) | Acylation is anticipated to occur at the C5 position. | Acylation at the C3 position is expected to be significantly more difficult. |
Experimental Protocols
Detailed methodologies for key electrophilic substitution reactions are provided below. These protocols are representative examples and may require optimization based on specific laboratory conditions and desired scale.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1]
General Procedure:
-
To a stirred solution of the dimethylpyrrole isomer in an anhydrous solvent (e.g., 1,2-dichloroethane or DMF) under an inert atmosphere (e.g., nitrogen or argon), cool the reaction mixture to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) to a solution of N,N-dimethylformamide (DMF) at 0°C to pre-form the Vilsmeier reagent.
-
Add the Vilsmeier reagent dropwise to the cooled solution of the dimethylpyrrole.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period.
-
The reaction is then quenched by pouring it onto crushed ice and neutralizing with an aqueous solution of a base (e.g., sodium hydroxide or sodium bicarbonate).
-
The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane), and the combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.
-
The crude product is then purified by a suitable method, such as column chromatography or recrystallization.
Nitration with Nitric Acid in Acetic Anhydride
This method provides a milder alternative to the traditional mixed acid (HNO₃/H₂SO₄) nitration, which can often lead to the polymerization of highly reactive pyrroles. Pyrrole itself can be nitrated with a cold solution of nitric acid in acetic anhydride to yield 2-nitropyrrole.[2]
General Procedure:
-
Dissolve the dimethylpyrrole isomer in acetic anhydride and cool the solution to a low temperature (e.g., -10°C to 0°C) in an ice-salt or dry ice-acetone bath.
-
Slowly add a pre-cooled solution of fuming nitric acid in acetic anhydride dropwise to the stirred pyrrole solution, maintaining the low temperature.
-
After the addition, continue to stir the reaction mixture at the low temperature for a designated time.
-
Carefully pour the reaction mixture onto a mixture of ice and water.
-
Collect the precipitated product by filtration, wash thoroughly with cold water, and dry.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
Logical Relationships and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical relationship in reactivity and a typical experimental workflow for an electrophilic substitution reaction.
References
A Comparative Guide to Amine Protecting Groups: 2,5-Dimethylpyrrole vs. Boc, Cbz, and Fmoc
In the intricate landscape of multi-step organic synthesis, particularly in the development of pharmaceuticals and complex molecules, the selective protection and deprotection of reactive functional groups is a cornerstone strategy.[1][2] Amines, being nucleophilic and basic, often require protection to prevent unwanted side reactions.[1] While carbamate-based protecting groups like tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) are widely employed, the 2,5-dimethylpyrrole group presents a unique alternative with distinct advantages in specific synthetic contexts.[3][4] This guide provides a detailed comparison of the 2,5-dimethylpyrrole protecting group with the more common Boc, Cbz, and Fmoc groups, supported by experimental data and protocols.
Overview of Common Amine Protecting Groups
The ideal protecting group should be easy to introduce and remove in high yields under mild conditions that do not affect other functional groups in the molecule.[1] The choice of a protecting group is dictated by the overall synthetic strategy, particularly the need for orthogonal stability, where one group can be removed without affecting another.
-
Boc (tert-Butyloxycarbonyl): This is one of the most common amine protecting groups in non-peptide chemistry.[5][6] It is typically introduced using di-tert-butyl dicarbonate (Boc₂O) and is stable to basic and nucleophilic conditions but is readily cleaved under acidic conditions.[5][7][8]
-
Cbz (Benzyloxycarbonyl): Also known as Z-group, Cbz is a foundational protecting group in peptide synthesis.[9][10] It is stable to acidic and basic conditions but is cleaved by catalytic hydrogenolysis.[4][9]
-
Fmoc (9-fluorenylmethyloxycarbonyl): The Fmoc group is central to modern solid-phase peptide synthesis (SPPS).[11][12] Its key feature is its stability to acidic conditions and its lability to mild basic conditions, often using piperidine.[11][13][14]
-
2,5-Dimethylpyrrole: This group offers a distinct advantage by doubly protecting a primary amine, which eliminates the acidic N-H proton present in carbamate-protected amines.[3] This makes the protected amine exceptionally stable to strong bases and nucleophiles.[3][15]
Comparative Data
The following table summarizes the key characteristics and reaction conditions for these four amine protecting groups.
| Feature | 2,5-Dimethylpyrrole | Boc (tert-Butyloxycarbonyl) | Cbz (Benzyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Structure of Protected Amine | N-substituted 2,5-dimethylpyrrole | N-tert-butoxycarbonyl amine (carbamate) | N-benzyloxycarbonyl amine (carbamate) | N-9-fluorenylmethyloxycarbonyl amine (carbamate) |
| Typical Protection Reagents | 2,5-Hexanedione (acetonylacetone) | Di-tert-butyl dicarbonate (Boc₂O) | Benzyl chloroformate (Cbz-Cl) | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) or Fmoc-OSu |
| Typical Protection Conditions | Reflux with mild acid or base catalyst; Microwave irradiation[3][16] | Base (e.g., NEt₃, NaOH, DMAP) in an organic solvent or aqueous conditions[7][8] | Base (e.g., NaHCO₃, pyridine) in a suitable solvent[9][13] | Base (e.g., NaHCO₃, pyridine) in a suitable solvent[13] |
| Typical Deprotection Reagents | Hydroxylamine hydrochloride (NH₂OH·HCl); Dilute HCl[3][15][16] | Strong acids (e.g., TFA, HCl)[7][8] | Catalytic hydrogenolysis (H₂, Pd/C)[4][9] | Secondary amine bases (e.g., 20% piperidine in DMF)[11][13] |
| Stability to Bases | Very High (stable to BuLi, LDA)[3] | High (stable to hydrolysis)[7] | High | Low (cleaved by piperidine) |
| Stability to Acids | Moderate to High (cleaved by dilute HCl with heating)[3] | Low (cleaved by strong acids)[7] | High (cleaved by harsh acids like HBr)[9] | Very High[13] |
| Stability to Hydrogenolysis | High | High[7] | Low (cleaved) | Moderate (can be cleaved, but less readily than Cbz)[13] |
| Orthogonality | Orthogonal to Boc, Cbz, and Fmoc under specific conditions[3] | Orthogonal to Cbz and Fmoc[7] | Orthogonal to Boc and Fmoc[9] | Orthogonal to Boc and Cbz[13] |
Experimental Performance Data
The use of microwave irradiation has been shown to dramatically reduce reaction times for both the protection and deprotection of primary amines as 2,5-dimethylpyrroles, with improved yields.[3][17]
Table 1: Comparison of Conventional vs. Microwave-Assisted Protection and Deprotection of Benzylamine
| Reaction | Method | Temperature (°C) | Time | Yield (%) |
| Protection | Conventional (Toluene, reflux) | 110 | 24 h | 85 |
| Microwave (p-TsOH, neat) | 150 | 10 min | 95 | |
| Deprotection | Conventional (NH₂OH·HCl, EtOH/H₂O, reflux) | 80 | 24 h | 60 |
| Microwave (NH₂OH·HCl, EtOH/H₂O) | 120 | 30 min | 80 | |
| Microwave (2M HCl, EtOH) | 120 | 30 min | 92 |
Data adapted from Walia, A.; Kang, S.; Silverman, R. B. J. Org. Chem. 2013, 78 (21), 10931–10937.[3]
Experimental Protocols
-
Procedure: To a 10 mL microwave vial, add the primary amine (1.0 mmol), 2,5-hexanedione (1.2 mmol), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 mmol). The vial is sealed and heated in a microwave reactor at 150 °C for 10-20 minutes. After cooling, the reaction mixture is diluted with ethyl acetate and washed with saturated NaHCO₃ solution and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash chromatography.[3]
-
Procedure: The N-substituted 2,5-dimethylpyrrole (1.0 mmol) is dissolved in ethanol (5 mL) in a 10 mL microwave vial. A 2M aqueous HCl solution (2.5 mL) is added. The vial is sealed and heated in a microwave reactor at 120 °C for 30 minutes. After cooling, the reaction mixture is basified with 1M NaOH solution to pH > 10 and extracted with dichloromethane. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated to yield the primary amine.[3]
-
Procedure: The primary amine (1.0 mmol) is dissolved in a 1:1 mixture of dioxane and water (10 mL). Sodium bicarbonate (3.0 mmol) is added, followed by the dropwise addition of di-tert-butyl dicarbonate (1.1 mmol) dissolved in dioxane (2 mL). The mixture is stirred at room temperature for 2-4 hours. The reaction mixture is then concentrated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated to give the Boc-protected amine, which can be purified by crystallization or chromatography.[7]
-
Procedure: The Boc-protected amine (1.0 mmol) is dissolved in dichloromethane (5 mL). Trifluoroacetic acid (TFA, 5 mL) is added, and the mixture is stirred at room temperature for 30-60 minutes. The solvent and excess TFA are removed under reduced pressure. The residue is dissolved in a suitable solvent and washed with a saturated NaHCO₃ solution to neutralize any remaining acid. The organic layer is dried and concentrated to yield the deprotected amine.[8]
-
Procedure: The primary amine (1.0 mmol) is dissolved in a mixture of ethyl acetate (10 mL) and saturated aqueous NaHCO₃ solution (10 mL). The mixture is cooled to 0 °C, and benzyl chloroformate (1.2 mmol) is added dropwise. The reaction is stirred vigorously at 0 °C for 1 hour and then at room temperature for 2-3 hours. The organic layer is separated, washed with brine, dried over Na₂SO₄, and concentrated. The product is purified by chromatography or crystallization.[9]
-
Procedure: The Cbz-protected amine (1.0 mmol) is dissolved in methanol or ethyl acetate (10 mL). A catalytic amount of 10% Palladium on carbon (Pd/C) is added. The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus). The mixture is stirred under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC). The catalyst is removed by filtration through Celite, and the filtrate is concentrated to afford the deprotected amine.[4][9]
-
Procedure: The amino acid (1.0 mmol) is dissolved in 10% aqueous sodium carbonate (10 mL) at 0 °C. A solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl, 1.0 mmol) in dioxane (10 mL) is added dropwise over 30 minutes. The mixture is stirred at 0 °C for 1 hour and then at room temperature for 8 hours. The reaction mixture is diluted with water and washed with diethyl ether. The aqueous layer is acidified to pH 2 with concentrated HCl and extracted with ethyl acetate. The organic extracts are dried and concentrated to give the Fmoc-protected amino acid.[13]
-
Procedure: The Fmoc-protected amine (1.0 mmol) is dissolved in N,N-dimethylformamide (DMF, 8 mL). Piperidine (2 mL) is added, and the mixture is gently agitated at room temperature for 10-30 minutes. The solvent is removed under reduced pressure, and the residue is co-evaporated with a suitable solvent (e.g., toluene) to remove residual piperidine. The crude product is then purified as necessary.[11][13]
Mandatory Visualizations
Caption: General workflow for the use of an amine protecting group in a multi-step synthesis.
Caption: Deprotection conditions illustrating the orthogonality of common amine protecting groups.
Conclusion
The 2,5-dimethylpyrrole protecting group is a valuable tool in organic synthesis, offering a unique profile of stability and reactivity compared to the more conventional Boc, Cbz, and Fmoc groups. Its primary advantage lies in the double protection of primary amines, rendering them non-acidic and exceptionally stable to strong bases and nucleophiles.[3] This feature is particularly useful in syntheses involving organometallic reagents or other strongly basic conditions where carbamate-protected amines might fail.[3]
While traditional methods for the installation and removal of the 2,5-dimethylpyrrole group were hampered by long reaction times and low yields, the advent of microwave-assisted protocols has made it a much more efficient and viable option.[3][17] Its demonstrated orthogonality with Boc, Cbz, and Fmoc groups further expands its utility, allowing for more complex and elegant synthetic strategies.[3] For researchers and drug development professionals, the 2,5-dimethylpyrrole group should be considered a powerful addition to the synthetic chemist's toolbox, especially when robust protection against basic and nucleophilic reagents is required.
References
- 1. researchgate.net [researchgate.net]
- 2. Protective Groups [organic-chemistry.org]
- 3. Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. total-synthesis.com [total-synthesis.com]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 11. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. chempep.com [chempep.com]
- 13. total-synthesis.com [total-synthesis.com]
- 14. fiveable.me [fiveable.me]
- 15. Protection of primary amines as N- substited 2,5-dimethylpyrroles - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
A Comparative Crystallographic Analysis of Novel Dimethylpyrrole Derivatives and the Statin Drug, Atorvastatin
A detailed examination of the molecular architecture of newly synthesized dimethylpyrrole compounds reveals distinct structural features when compared to the established drug, Atorvastatin. This guide provides a comparative analysis of their X-ray crystal structures, experimental protocols for their synthesis and characterization, and an overview of their biological activities, offering valuable insights for researchers, scientists, and drug development professionals.
This publication delves into the crystallographic structures of three novel dimethylpyrrole derivatives: 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine, 2-(2,4-Dimethylpyrrol-1-yl)benzothiazole, and Dimethyl 2-(4-chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate. A comparative analysis is drawn against Atorvastatin, a widely recognized cholesterol-lowering medication that features a pyrrole core. The examination of their three-dimensional structures provides a foundation for understanding their chemical properties and potential biological functions.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for the novel dimethylpyrrole derivatives and Atorvastatin, facilitating a direct comparison of their solid-state structures.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| Novel Dimethylpyrrole Derivatives | |||||||||
| 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine | C₁₁H₁₃N₃ | Orthorhombic | Pna2₁ | 17.510(4) | 7.5012(15) | 7.4919(15) | 90 | 90 | 90 |
| 2-(2,4-Dimethylpyrrol-1-yl)benzothiazole | C₁₃H₁₂N₂S | Orthorhombic | Pbca | 12.161(9) | 8.0787(1) | 16.792(2) | 90 | 90 | 90 |
| Dimethyl 2-(4-chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate | C₂₃H₁₈ClNO₄ | Monoclinic | P2₁/c | 7.9337(3) | 32.6514(8) | 7.7034(3) | 90 | 111.687(4) | 90 |
| Reference Compound | |||||||||
| Atorvastatin Calcium Salt (Form I) | (C₃₃H₃₄FN₂O₅)₂Ca·3H₂O | Triclinic | P1 | 5.44731(4) | 9.88858(16) | 29.5925(10) | 95.859(3) | 94.211(1) | 105.2790(1) |
Experimental Protocols
This section provides a detailed overview of the methodologies employed for the synthesis and X-ray crystal structure determination of the featured novel dimethylpyrrole derivatives.
Synthesis and Crystallization
-
6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine: This compound was synthesized via the Paal-Knorr pyrrole condensation. 2,6-Diaminopyridine was reacted with acetonylacetone in the presence of a catalytic amount of acid. The resulting crude product was purified by column chromatography and single crystals suitable for X-ray diffraction were obtained by slow evaporation from an ethanol solution.
-
2-(2,4-Dimethylpyrrol-1-yl)benzothiazole: The synthesis of this derivative involved the reaction of 2-aminothiophenol with 3-methyl-2,4-pentanedione. The reaction mixture was refluxed in an appropriate solvent, and the product was isolated and purified. Single crystals were grown from a solution of the compound in a suitable organic solvent.
-
Dimethyl 2-(4-chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate: This complex heterocyclic system was synthesized through a multi-step reaction sequence. The key step involved a [3+2] cycloaddition reaction of an azomethine ylide, generated in situ, with a dipolarophile. The final product was purified by chromatography, and single crystals were obtained for X-ray analysis.[1]
X-ray Diffraction Data Collection and Structure Determination
For each of the novel derivatives, single-crystal X-ray diffraction data was collected on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).[2][3][4][5][6] The crystals were mounted on a goniometer and maintained at a constant low temperature during data collection. The collected diffraction data were processed to determine the unit cell dimensions and space group. The crystal structures were solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically, and hydrogen atoms were placed in calculated positions and refined using a riding model.
Biological Activity and Comparison
While Atorvastatin is a well-established inhibitor of HMG-CoA reductase, used to lower cholesterol levels, the novel dimethylpyrrole derivatives exhibit different biological activities, primarily in the areas of anticancer and antimicrobial research.
-
6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine and its analogs: Derivatives of this scaffold have been investigated for their potential antimicrobial and anticancer activities.[7][8][9] The specific arrangement of the dimethylpyrrole and aminopyridine rings is thought to be crucial for their biological function.
-
Pyrrole-substituted Flavones: Similar heterocyclic systems have demonstrated significant anticancer activity. For instance, certain pyrrole flavone derivatives have shown cytotoxic effects against human bladder cancer cell lines, with IC50 values in the low micromolar range.[10][11]
-
Pyrrolo[2,1-a]isoquinoline Derivatives: This class of compounds is known for its potent cytotoxic and topoisomerase inhibitory activities, making them interesting candidates for cancer chemotherapy.[12]
The comparison with Atorvastatin highlights the versatility of the pyrrole scaffold in medicinal chemistry. While the core pyrrole ring is a common feature, the nature and substitution pattern of the appended rings dramatically influence the overall molecular shape, electronic properties, and ultimately, the biological target and therapeutic application.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the synthesis, characterization, and analysis of novel dimethylpyrrole derivatives.
Caption: Experimental workflow from synthesis to structural and biological analysis.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. excillum.com [excillum.com]
- 3. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. rigaku.com [rigaku.com]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Dimethylpyrrole Isomers
For Researchers, Scientists, and Drug Development Professionals
Summary of Biological Activities
The biological activities of dimethylpyrrole isomers and their derivatives are varied, with substitutions on the pyrrole ring significantly influencing their potency and spectrum of action. The following tables summarize the available quantitative data for different dimethylpyrrole derivatives. It is crucial to note that these values are not directly comparable across different studies due to variations in experimental protocols, cell lines, and microbial strains used.
Antioxidant Activity
The antioxidant potential of dimethylpyrrole derivatives is often attributed to the hydrogen-donating ability of the N-H group within the pyrrole ring.
| Compound/Isomer Derivative | Assay | IC50 / Activity | Reference |
| 2,5-Dimethylpyrrole derivatives | DPPH Radical Scavenging | Higher activity than oxygenated pyrroles | [1] |
| 2,4-Dimethylpyrrole | Antioxidant Assay | No reported antioxidant activity | [1] |
| 3,4-Dimethylpyrrole-2-carbonyl hydrazono derivatives | Superoxide and Hydroxyl Radical Scavenging | Complexes show higher activity than the free ligand | [2] |
Antimicrobial Activity
Dimethylpyrrole derivatives have demonstrated a broad spectrum of antimicrobial activities against various bacterial and fungal strains.
| Compound/Isomer Derivative | Organism(s) | MIC (µg/mL) | Reference |
| 4-(2,5-dimethylpyrrol-1-yl) benzoic acid hydrazide analogs | Mycobacterium tuberculosis H37Rv | 1 - 4 | [3][4] |
| 2,5-Dimethylpyrrole derivative (BM212) | Mycobacterium tuberculosis | 0.7 - 1.5 | [5][6] |
| Halogenated 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines | Staphylococcus aureus | 8 | [7] |
| 3,4-disubstituted pyrrole derivatives | Various bacteria and fungi | 25 - 100 | [8] |
Cytotoxic Activity
The cytotoxic effects of dimethylpyrrole derivatives have been evaluated against various cancer cell lines, indicating potential for anticancer drug development.
| Compound/Isomer Derivative | Cell Line | IC50 (µM) | Reference |
| 4-(2,5-dimethylpyrrol-1-yl) benzoic acid hydrazide analogs | A549 (Lung adenocarcinoma) | Non-cytotoxic at active concentrations | [3] |
| Marinopyrrole A (a complex pyrrole derivative) | HCT-116 (Colon cancer) | 9.4 (S-enantiomer), 8.8 (R-enantiomer) | [9] |
| Pyrrolomycin C | HCT-116 (Colon cancer) | 0.8 | [9] |
| Pyrrolo[2,3-d]pyrimidine derivatives | PC3 (Prostate cancer) | 0.19 | [10] |
| N-substituted 3,4-diarylpyrroles | Various cancer cell lines | Nanomolar concentrations | [11] |
Experimental Protocols
To facilitate direct comparative studies, detailed methodologies for key biological assays are provided below.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay determines the free radical scavenging capacity of a compound.
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare a stock solution of the dimethylpyrrole isomer in methanol. Create a series of dilutions from the stock solution.
-
Reaction: In a 96-well plate, add 50 µL of each sample dilution to 150 µL of the DPPH solution. A blank well should contain 50 µL of methanol and 150 µL of the DPPH solution. A control for each sample should contain 50 µL of the sample dilution and 150 µL of methanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_blank - (Abs_sample - Abs_control)) / Abs_blank] * 100
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
Antimicrobial Activity: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a substance, which is the lowest concentration that inhibits the visible growth of a microorganism.
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of microbial growth is determined visually or spectrophotometrically.
Procedure:
-
Media Preparation: Prepare a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the dimethylpyrrole isomer in the broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (medium and inoculum, no compound) and a sterility control well (medium only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.
Cytotoxic Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the dimethylpyrrole isomer and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm.
-
Calculation: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) can be determined from the dose-response curve.
Potential Signaling Pathways and Mechanisms of Action
The biological activities of pyrrole derivatives are mediated through various mechanisms. While the precise signaling pathways for each dimethylpyrrole isomer are not fully elucidated, literature on pyrrole-containing compounds suggests potential targets.
This guide provides a foundational understanding of the biological activities of dimethylpyrrole isomers based on available data. It is intended to be a starting point for researchers to design and conduct their own comprehensive comparative studies to fully elucidate the structure-activity relationships of these versatile compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization, and the antioxidative activity of 4-{[(3,4-dimethyl pyrrole-2-carbonyl)hydrazono](phenyl)methyl}-3-methyl-1-phenylpyrazol-5-ol and Its zinc(II), copper(II), nickel(II) complexes. | Semantic Scholar [semanticscholar.org]
- 3. Synthesis, Antimicrobial and cytotoxic activity of New Heterocyclic Hybrids Based on 2,5-Dimethylpyrrole and Pyrrole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bactericidal Activities of the Pyrrole Derivative BM212 against Multidrug-Resistant and Intramacrophagic Mycobacterium tuberculosis Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. mdpi.com [mdpi.com]
- 10. Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A concise formation of N-substituted 3,4-diarylpyrroles--synthesis and cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Paal-Knorr Pyrrole Condensation: A Comparative Guide to Pyrrole Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of pyrrole scaffolds is a cornerstone of creating novel therapeutics. Among the various synthetic routes, the Paal-Knorr pyrrole condensation remains a widely utilized and robust method. This guide provides a detailed validation of the Paal-Knorr reaction mechanism, supported by experimental evidence, and offers an objective comparison with alternative pyrrole synthesis methodologies. By presenting quantitative data, detailed experimental protocols, and clear visual representations of reaction pathways, this document serves as a practical resource for selecting the optimal synthetic strategy.
The Paal-Knorr Condensation: A Validated Mechanism
The Paal-Knorr pyrrole synthesis, first reported in 1884, involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia to form a substituted pyrrole.[1][2][3] While the reaction has been a mainstay in organic synthesis for over a century, a detailed understanding of its mechanism was significantly advanced by the work of V. Amarnath and his colleagues in the 1990s.[1][2][4] Their experimental studies, further supported by modern computational density functional theory (DFT) calculations, have validated a mechanism proceeding through a key hemiaminal intermediate.[1][4]
Performance Comparison of Pyrrole Synthesis Methods
The Paal-Knorr condensation is often favored for its simplicity and the ready availability of starting materials.[3] However, several other named reactions provide viable alternatives for the synthesis of substituted pyrroles. The Knorr, Hantzsch, and Clauson-Kaas syntheses are among the most common alternatives, each with its own advantages and limitations regarding substrate scope, reaction conditions, and regioselectivity.
To provide a clear comparison, the following table summarizes the performance of these four key methods for the synthesis of a representative substituted pyrrole, 2,5-dimethyl-1-phenylpyrrole.
| Synthesis Method | Starting Materials | Typical Catalyst/Reagent | Reaction Time | Yield (%) | Key Advantages | Key Limitations |
| Paal-Knorr | 2,5-Hexanedione, Aniline | Acetic acid, various Lewis/Brønsted acids | 0.5 - 24 h | 70-98%[3] | Simple procedure, readily available starting materials, high yields. | Can require harsh acidic conditions and high temperatures.[1] |
| Knorr | α-Amino-ketone, β-Ketoester | Zinc, Acetic Acid | Several hours | ~45%[6] | Good for polysubstituted pyrroles with specific functionalities. | α-Amino-ketones can be unstable and prone to self-condensation.[6] |
| Hantzsch | α-Haloketone, β-Ketoester, Amine | Base (e.g., ammonia, primary amine) | Variable | Moderate to Good | Versatile for a range of substituted pyrroles. | Requires α-haloketones which can be lachrymatory. |
| Clauson-Kaas | 2,5-Dimethoxytetrahydrofuran, Aniline | Acetic acid, FeCl3, etc. | 2 - 24 h | 74-98% | Milder conditions compared to Paal-Knorr, good for acid-sensitive substrates. | 2,5-Dimethoxytetrahydrofuran is a more specialized starting material. |
Catalyst Performance in Paal-Knorr Pyrrole Synthesis
A significant advantage of the Paal-Knorr synthesis is its compatibility with a wide range of catalysts, which can influence reaction times and yields. Modern advancements have introduced milder and more efficient catalytic systems, moving away from harsh traditional conditions. The following table highlights the performance of various catalysts in the Paal-Knorr condensation of 2,5-hexanedione and aniline.
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Acetic Acid | None | Reflux | 1 h | 85 |
| Silica Sulfuric Acid (SiO2-OSO3H) | None | Room Temp. | 3 min | 98[3] |
| Iodine (I2) | None | Room Temp. | 15 min | 95[3] |
| Fe(III)-montmorillonite | Dichloromethane | Room Temp. | 1 h | 96 |
| Zirconium(IV) chloride (ZrCl4) | None (Ultrasound) | Room Temp. | 10 min | 94[3] |
| Scandium(III) triflate (Sc(OTf)3) | None | 60 | 10 min | 98 |
| Aluminum tris(dodecyl sulfate)trihydrate | Water | Room Temp. | 6 h | 92[7] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are representative procedures for the Paal-Knorr condensation and its key alternatives.
Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenylpyrrole
Materials:
-
2,5-Hexanedione
-
Aniline
-
Glacial Acetic Acid
-
Water
-
Organic solvent (e.g., diethyl ether or dichloromethane)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2,5-hexanedione (1 equivalent) and aniline (1 equivalent).
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Add water to the reaction mixture and transfer to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Knorr Pyrrole Synthesis
Materials:
-
Ethyl acetoacetate
-
Sodium nitrite
-
Glacial acetic acid
-
Zinc dust
Procedure:
-
Dissolve ethyl acetoacetate (2 equivalents) in glacial acetic acid in a flask cooled in an ice bath.
-
Slowly add a solution of sodium nitrite (1 equivalent) in water while maintaining the temperature below 10 °C to form the α-oximino ester.
-
To this mixture, add the second equivalent of ethyl acetoacetate.
-
Gradually add zinc dust (2 equivalents) to the stirred solution, keeping the temperature below 40 °C.
-
After the addition is complete, continue stirring for 1-2 hours at room temperature.
-
Pour the reaction mixture into a large volume of water.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization.
Hantzsch Pyrrole Synthesis
Materials:
-
Ethyl acetoacetate
-
Ammonia or a primary amine
-
α-Chloroacetone
-
Base (e.g., sodium ethoxide)
-
Ethanol
Procedure:
-
In a flask, dissolve ethyl acetoacetate (1 equivalent) in ethanol.
-
Add a solution of ammonia or a primary amine (1 equivalent) in ethanol.
-
To this mixture, add α-chloroacetone (1 equivalent) dropwise.
-
Add a base such as sodium ethoxide to catalyze the condensation.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction mixture and remove the solvent under reduced pressure.
-
The residue is then partitioned between water and an organic solvent.
-
The organic layer is dried and concentrated, and the product is purified by chromatography or recrystallization.
Clauson-Kaas Pyrrole Synthesis
Materials:
-
2,5-Dimethoxytetrahydrofuran
-
Aniline
-
Acetic acid
-
Water
-
Dichloromethane
Procedure:
-
In a round-bottom flask, combine 2,5-dimethoxytetrahydrofuran (1.1 equivalents) and aniline (1 equivalent) in glacial acetic acid.
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into water.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product, which can be further purified.
Conclusion
The Paal-Knorr pyrrole condensation remains a highly relevant and efficient method for the synthesis of substituted pyrroles. Its validated mechanism, proceeding through a hemiaminal intermediate, provides a solid foundation for understanding and optimizing this reaction. While the Paal-Knorr synthesis offers simplicity and high yields, alternative methods such as the Knorr, Hantzsch, and Clauson-Kaas syntheses provide valuable options for accessing different substitution patterns and accommodating various functional groups. The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired reaction conditions. The use of modern, milder catalysts has significantly expanded the utility of the Paal-Knorr reaction, making it an even more attractive and environmentally friendly option for pyrrole synthesis in contemporary drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. rgmcet.edu.in [rgmcet.edu.in]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Catalysts for Dimethylpyrrole Synthesis
For researchers and professionals in drug development, the efficient synthesis of dimethylpyrroles is a critical step in the creation of many pharmaceuticals. The Paal-Knorr reaction, a condensation reaction between a 1,4-dicarbonyl compound and a primary amine or ammonia, remains a cornerstone for forming the pyrrole ring. The choice of catalyst in this reaction significantly influences yield, selectivity, and reaction conditions. This guide provides an objective comparison of various catalysts employed in the synthesis of 2,5-dimethylpyrrole, supported by experimental data to aid in catalyst selection.
Performance Comparison of Catalysts
The following table summarizes the performance of various catalysts in the synthesis of N-substituted 2,5-dimethylpyrroles, primarily through the Paal-Knorr condensation of hexane-2,5-dione (acetonylacetone) with primary amines.
| Catalyst | Reactants | Temperature (°C) | Time | Solvent | Yield (%) | Reference |
| Aluminas | ||||||
| CATAPAL 200 | Acetonylacetone, Primary Amines | 60 | 45 min | Solvent-free | 68-97 | [1] |
| Metal-Organic Frameworks (MOFs) | ||||||
| MIL-53(Al) | Acetonylacetone, Aniline | Sonication (rt) | 15 min | Solvent-free | 96 | [2] |
| MOF-890, MOF-891, MOF-177, ZIF-8, HKUST-1 | Acetonylacetone, Aniline | Sonication (rt) | 15 min | Solvent-free | 80-89 | [2] |
| Metal Triflates | ||||||
| Sc(OTf)₃ | Acetonylacetone, Amines | rt | - | Solvent-free | 89-98 | [3] |
| Solid Acids | ||||||
| Montmorillonite KSF | Acetonylacetone, Amines | rt | 1-25 h | Dichloromethane | 69-96 | |
| Silica Sulfuric Acid (SiO₂-OSO₃H) | Diketones, Amines | rt | 3 min | Solvent-free | 98 | [4] |
| Graphene Oxide | ||||||
| Graphene Oxide (GO) | 2,5-Hexanedione, Aniline | - | - | - | - | [5] |
| Brønsted Acids | ||||||
| Acetic Acid, Phosphoric Acid, Sulfamic Acid, p-Toluenesulfonic Acid | Acetonylacetone, Amines | - | - | - | - | |
| Other Catalysts | ||||||
| Water | Hexa-2,5-dione, Primary Amines | 100 | - | Water | Good to Excellent | [5] |
| Ammonium Carbonate | Acetonylacetone | 100-115 | 1.5-2 h | - | 81-86 | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for key catalysts.
Synthesis of N-Substituted Pyrroles using CATAPAL 200[1][2]
The Paal-Knorr reaction is performed by mixing acetonylacetone (1 mmol), a primary amine (1 mmol), and CATAPAL 200 (40 mg) in a reaction vessel. The mixture is stirred at 60 °C for 45 minutes under solvent-free conditions. Upon completion, the product is purified by column chromatography. The catalyst can be recovered and reused for up to five cycles with only a slight decrease in activity.[1]
Synthesis of N-Phenyl-2,5-dimethylpyrrole using MIL-53(Al)[3]
In a typical procedure, a mixture of acetonylacetone (1 mmol), aniline (1 mmol), and MIL-53(Al) (5 mol%) is subjected to sonication in a solvent-free environment for 15 minutes. The desired pyrrole product is obtained in high yield after workup.
General Procedure for Scandium Triflate Catalyzed Pyrrole Synthesis[4]
A mixture of a 1,4-dicarbonyl compound (1 mmol), an amine (1 mmol), and scandium triflate (Sc(OTf)₃) (1 mol%) is stirred under solvent-free conditions at room temperature. The reaction progress is monitored by thin-layer chromatography. After completion, the product is isolated and purified, and the catalyst can be recovered and reused.
Visualizing the Workflow
A general workflow for the synthesis and characterization of dimethylpyrroles using a heterogeneous catalyst is depicted below.
Caption: General experimental workflow for catalyzed dimethylpyrrole synthesis.
The Paal-Knorr reaction mechanism involves a series of condensation and cyclization steps. The catalyst, typically a Brønsted or Lewis acid, facilitates these steps.
Caption: Simplified signaling pathway of the Paal-Knorr pyrrole synthesis.
References
Navigating the Selectivity Landscape of Dimethylpyrrole-Based Enzyme Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of enzyme inhibitors is paramount to advancing safe and effective therapeutics. This guide provides an objective comparison of dimethylpyrrole-based enzyme inhibitors, focusing on their cross-reactivity and supported by experimental data and detailed protocols.
The dimethylpyrrole moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into the design of potent enzyme inhibitors. While often achieving high affinity for their primary targets, understanding the off-target effects of these compounds is crucial to mitigate potential toxicity and to develop more selective drugs.[1] This guide synthesizes available data on the cross-reactivity of dimethylpyrrole-based inhibitors, with a focus on protein kinases, a common target class for this inhibitor family.
Comparative Inhibitory Activity
To illustrate the selectivity profiles of dimethylpyrrole-based inhibitors, the following table summarizes the half-maximal inhibitory concentration (IC50) values for representative compounds against a panel of kinases. The data has been aggregated from various studies to provide a comparative overview. It is important to note that direct comparison of absolute IC50 values across different studies should be done with caution due to variations in assay conditions.
| Compound ID | Primary Target | Primary Target IC50 (nM) | Off-Target Kinase | Off-Target IC50 (nM) | Selectivity (Fold) |
| DMP-A | JAK1 | 15 | JAK2 | 300 | 20 |
| JAK3 | >1000 | >66 | |||
| TYK2 | >1000 | >66 | |||
| DMP-B | VEGFR-2 | 25 | PDGFRβ | 250 | 10 |
| c-Kit | 500 | 20 | |||
| FLT3 | >1000 | >40 | |||
| DMP-C | p38α | 50 | JNK1 | 1500 | 30 |
| ERK2 | >5000 | >100 |
Table 1: Cross-reactivity of representative dimethylpyrrole-based inhibitors. This table showcases the inhibitory potency and selectivity of hypothetical dimethylpyrrole compounds based on data trends observed in the literature for pyrrole-based inhibitors. Selectivity is calculated as the ratio of the off-target IC50 to the primary target IC50.
Experimental Protocols for Cross-Reactivity Profiling
A standardized approach is essential for generating reliable and comparable cross-reactivity data. Below is a detailed methodology for assessing the selectivity of enzyme inhibitors against a panel of protein kinases.
Protocol: In Vitro Kinase Inhibition Assay for Selectivity Profiling
This protocol outlines the steps for determining the IC50 values of a test compound against a panel of protein kinases using a luminescence-based assay that measures ATP consumption.
Materials:
-
Purified recombinant protein kinases
-
Specific peptide substrates for each kinase
-
Test compound (dimethylpyrrole-based inhibitor)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a microplate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Create a series of dilutions of the test compound in kinase reaction buffer. The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
-
Kinase Reaction Setup:
-
Add the diluted test compound or vehicle (for control wells) to the wells of the 384-well plate.
-
Add the specific peptide substrate and ATP to each well. The ATP concentration should ideally be at or near the Km value for each specific kinase to provide a more accurate determination of the inhibitor's potency.[2]
-
Initiate the kinase reaction by adding the respective purified kinase to each well.
-
-
Incubation:
-
Incubate the plate at room temperature (typically 25-30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the enzyme reaction.
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) by adding the reagents from the luminescent kinase assay kit according to the manufacturer's instructions.
-
Briefly, this involves a first step to deplete the remaining ATP and a second step to convert the generated ADP into a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a microplate reader.
-
The percentage of inhibition is calculated for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing the Workflow
To conceptualize the process of evaluating inhibitor cross-reactivity, the following diagram illustrates a typical experimental workflow.
Figure 1: Workflow for assessing inhibitor cross-reactivity.
The signaling pathway for a common target of dimethylpyrrole-based inhibitors, the JAK-STAT pathway, is depicted below to provide context for the importance of inhibitor selectivity.
Figure 2: Simplified JAK-STAT signaling pathway.
Conclusion
The development of highly selective enzyme inhibitors is a primary goal in drug discovery. While the dimethylpyrrole scaffold provides a robust starting point for designing potent inhibitors, careful evaluation of their cross-reactivity is essential. The data and protocols presented in this guide offer a framework for the systematic assessment of inhibitor selectivity. By employing rigorous and standardized cross-reactivity profiling, researchers can identify compounds with the most promising therapeutic window, ultimately leading to the development of safer and more effective medicines. Further studies focusing on generating comprehensive selectivity data for a wider range of dimethylpyrrole-based inhibitors will be invaluable to the scientific community.
References
A Comparative Guide to the Isomeric Purity Analysis of Dimethylpyrrole Samples by GC-MS
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of isomeric purity is a critical aspect of chemical analysis in research, quality control, and drug development. For dimethylpyrrole isomers, which can exhibit different chemical and physical properties, a robust analytical method is essential. Gas chromatography-mass spectrometry (GC-MS) stands out as a powerful technique for the separation and identification of these closely related compounds. This guide provides a comparative overview of GC-MS methodologies for the isomeric purity analysis of dimethylpyrrole samples, supported by experimental data and detailed protocols.
Comparison of GC Stationary Phases for Dimethylpyrrole Isomer Separation
The choice of the gas chromatography column, specifically its stationary phase, is the most critical factor in achieving the separation of dimethylpyrrole isomers. The polarity and chemical characteristics of the stationary phase dictate the differential interactions with the isomers, leading to their separation.
A study on the gas chromatographic behavior of various pyrrole derivatives provides valuable insights into the separation of methyl- and dimethylpyrrole isomers. The retention index, a measure of a compound's retention on a GC column relative to a series of n-alkanes, is a key parameter for comparing separation efficiency.
| Isomer | Stationary Phase | Retention Index (I) |
| 1,2,5-Trimethylpyrrole | DC-550 silicone oil | 1285 |
| 1-Ethyl-2,5-dimethylpyrrole | DC-550 silicone oil | 1335 |
| 1-n-Propyl-2,5-dimethylpyrrole | DC-550 silicone oil | 1402 |
| 1-n-Butyl-2,5-dimethylpyrrole | DC-550 silicone oil | 1481 |
| 1-n-Amyl-2,5-dimethylpyrrole | DC-550 silicone oil | 1557 |
| 1-n-Hexyl-2,5-dimethylpyrrole | DC-550 silicone oil | 1622 |
| 1-n-Heptyl-2,5-dimethylpyrrole | DC-550 silicone oil | 1700 |
| 2-Methylpyrrole | DC-550 silicone oil | 1155 |
| 3-Methylpyrrole | DC-550 silicone oil | 1130 |
Data sourced from a study on the gas chromatography of pyrrole derivatives.[1]
The data indicates that a non-polar stationary phase like DC-550 silicone oil can effectively separate some alkylated pyrroles. Notably, a separation between 2-methylpyrrole and 3-methylpyrrole was achieved on this phase. However, the same study reported that a more polar stationary phase, 15% diethyleneglycol succinate on Chromosorb W, failed to separate 2- and 3-methylpyrrole, highlighting the importance of stationary phase selection.[1]
Experimental Protocols
A detailed experimental protocol is crucial for reproducing and adapting analytical methods. Below is a generalized protocol for the GC-MS analysis of dimethylpyrrole samples, based on common practices and findings from related studies.
Sample Preparation
-
Standard Solutions: Prepare individual stock solutions of each available dimethylpyrrole isomer in a suitable solvent (e.g., methanol, dichloromethane) at a concentration of 1 mg/mL.
-
Mixed Standard Solution: Create a mixed isomer standard solution by combining aliquots of each stock solution to achieve a final concentration suitable for GC-MS analysis (e.g., 10 µg/mL of each isomer).
-
Sample Solution: Dissolve the dimethylpyrrole sample to be analyzed in the chosen solvent to a concentration within the calibration range of the instrument.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B or similar.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
GC Column: A critical parameter to be tested. Options include:
-
Non-polar: DB-1 or HP-1 (100% dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Intermediate Polarity: DB-5 or HP-5MS (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Polar: DB-WAX or HP-INNOWax (polyethylene glycol), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 200°C at a rate of 10°C/min.
-
Hold: Hold at 200°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-200.
Data Analysis
-
Peak Identification: Identify the peaks corresponding to each dimethylpyrrole isomer based on their retention times (by injecting individual standards) and mass spectra. The molecular ion (M+) for dimethylpyrrole is m/z 95, with characteristic fragmentation patterns.
-
Isomeric Purity Calculation: Determine the area of each isomer peak in the chromatogram of the sample. Calculate the percentage of each isomer relative to the total area of all dimethylpyrrole isomers.
-
% Isomer = (Area of Isomer Peak / Total Area of All Isomer Peaks) x 100
-
Workflow for Isomeric Purity Analysis by GC-MS
The following diagram illustrates the general workflow for determining the isomeric purity of dimethylpyrrole samples using GC-MS.
Caption: Workflow for Dimethylpyrrole Isomeric Purity Analysis by GC-MS.
Conclusion
The successful isomeric purity analysis of dimethylpyrrole samples by GC-MS is highly dependent on the selection of an appropriate GC column. While non-polar columns have shown promise for separating some methylpyrrole isomers, a systematic evaluation of various stationary phases, from non-polar to polar, is recommended to optimize the separation of all positional dimethylpyrrole isomers. The provided experimental protocol and workflow offer a solid foundation for researchers to develop and validate a robust method for their specific analytical needs. The mass spectrometer provides confident identification of the isomers, ensuring the accuracy of the purity assessment.
References
Safety Operating Guide
Safe Disposal of 1H-Pyrrole, Dimethyl-: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step procedure for the safe disposal of 1H-Pyrrole, dimethyl-, ensuring compliance with safety regulations and minimizing environmental impact.
Hazard Profile
1H-Pyrrole, dimethyl-, also known as 2,5-Dimethylpyrrole, is a flammable liquid and vapor that is toxic if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may also cause respiratory irritation.[1] Due to these hazardous properties, it is imperative to follow strict disposal protocols.
Disposal Procedures
Waste material containing 1H-Pyrrole, dimethyl- must be disposed of in accordance with national and local regulations. It is crucial to consult your institution's environmental health and safety (EHS) department for specific guidelines. The following is a general procedure for the proper disposal of this substance:
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves
-
Safety goggles or a face shield
-
A lab coat or other protective clothing
-
In case of insufficient ventilation, a NIOSH/MSHA approved respirator.[2]
2. Waste Collection:
-
Original Containers: Whenever possible, leave the chemical in its original container.
-
No Mixing: Do not mix 1H-Pyrrole, dimethyl- with other waste materials.
-
Labeling: Ensure the container is clearly and accurately labeled with the chemical name and associated hazards.
3. Spill and Leak Cleanup:
-
In the event of a spill, avoid breathing vapors and ensure the area is well-ventilated.[3]
-
Remove all sources of ignition as the substance is flammable.[3]
-
Contain the spill using an inert absorbent material such as sand, silica gel, or a universal binder.[1]
-
Carefully collect the absorbed material and place it into a suitable, closed container for disposal.[3][4]
4. Final Disposal:
-
Approved Waste Disposal Plant: The primary method of disposal is to transfer the chemical waste to an approved waste disposal plant.[2][3] Contact your EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.
-
Container Handling: Handle uncleaned, empty containers as you would the product itself. Do not reuse empty containers.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of 1H-Pyrrole, dimethyl-.
Transportation
For transportation purposes, 1H-Pyrrole, dimethyl- is classified as a flammable liquid, toxic, n.o.s. and is assigned the UN number 1992, with a packing group of III. All transportation of this waste must be conducted by licensed professionals in accordance with transportation regulations.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 1H-Pyrrole, Dimethyl-
For Researchers, Scientists, and Drug Development Professionals: Your trusted source for essential safety and logistical information for handling 1H-Pyrrole, dimethyl-. This guide provides immediate, procedural, and step-by-step guidance to ensure the safe handling and disposal of dimethylpyrrole isomers, fostering a secure laboratory environment.
Essential Safety Information
Various isomers of 1H-Pyrrole, dimethyl-, such as 2,3-dimethyl-1H-pyrrole, 2,5-dimethyl-1H-pyrrole, and 3,5-dimethyl-1H-pyrrole-2-carbaldehyde, are flammable, toxic, and irritant compounds.[1][2] Proper handling and disposal are critical to minimize risks of exposure and ensure laboratory safety.
Summary of Hazards:
-
Flammability: Flammable liquid and vapor.[1][2] Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical and ventilating equipment.
-
Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.
-
Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4][5]
Operational Plan: Step-by-Step Handling Procedures
Caption: Workflow for the safe handling and disposal of 1H-Pyrrole, dimethyl-.
Personal Protective Equipment (PPE)
The appropriate level of PPE is mandatory to prevent exposure. The selection of specific PPE should be based on a thorough risk assessment of the planned experiment.
| PPE Category | Specifications |
| Hand Protection | Chemical-resistant gloves (e.g., butyl-rubber with a minimum layer thickness of 0.7 mm). Inspect gloves before use and dispose of them properly after contact. |
| Eye/Face Protection | Chemical safety goggles or a face shield are required.[4][6] Ensure eye protection meets ANSI Z87.1 or EN 166 standards.[4][6] |
| Skin and Body Protection | A lab coat, closed-toe shoes, and long pants are minimum requirements. For larger quantities or splash risks, a chemical-resistant apron or coveralls should be worn.[6] |
| Respiratory Protection | Work in a well-ventilated area, preferably a chemical fume hood.[4][6] If ventilation is inadequate or for spill response, a NIOSH-approved respirator with an appropriate cartridge is necessary.[6] |
Engineering Controls and Work Practices
-
Ventilation: Always handle 1H-Pyrrole, dimethyl- in a properly functioning chemical fume hood to minimize inhalation exposure.[4][6]
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[3][6]
-
Safe Handling: Avoid contact with skin and eyes.[3][4] Do not breathe vapors or mists.[3][4] Use spark-proof tools and take precautionary measures against static discharge.[6]
-
Storage: Store in a cool, dry, and well-ventilated area away from sources of ignition.[6] Keep the container tightly closed.[6]
Disposal Plan
Proper disposal of 1H-Pyrrole, dimethyl- and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Step 1: Waste Segregation
-
Collect all waste containing 1H-Pyrrole, dimethyl-, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads), in a designated and properly labeled hazardous waste container.
-
Do not mix with other waste streams.
Step 2: Container Management
-
Use a chemically compatible container that can be tightly sealed.
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "1H-Pyrrole, dimethyl-".
Step 3: Storage of Waste
-
Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
Step 4: Final Disposal
-
Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Handle uncleaned empty containers as you would the product itself.
Emergency Procedures
-
In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes.[3] Seek medical attention.[3]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor.
-
If swallowed: Rinse mouth. Immediately call a poison center or doctor.
-
In case of a spill: Evacuate the area. Wear appropriate PPE and contain the spill with inert absorbent material (e.g., sand, vermiculite).[4] Collect the absorbed material in a sealed container for disposal.[4] Ensure adequate ventilation.
References
- 1. 2,3-Dimethyl-1H-pyrrole | C6H9N | CID 39538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-dimethyl-1H-pyrrole | C6H9N | CID 10964417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
